1-Isobutyl-1h-pyrrole-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIYKOUEZOEMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288390 | |
| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4120-68-7 | |
| Record name | NSC55578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Isobutyl-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-pyrrole-2,5-dione, also known as N-isobutylmaleimide, is a versatile chemical entity belonging to the N-substituted maleimide class of compounds. Its intrinsic reactivity, conferred by the electrophilic carbon-carbon double bond within the maleimide ring, makes it a valuable building block in organic synthesis and a crucial reagent in bioconjugation and polymer chemistry. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in drug development and materials science. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in the field.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from the well-documented characteristics of closely related N-alkyl maleimides. It is typically a colorless to pale yellow solid or liquid with good solubility in most organic solvents.[1]
Table 1: General Physical and Chemical Properties of N-Alkyl Maleimides
| Property | Value/Description |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | Colorless to pale yellow solid or liquid[1][2] |
| Solubility | Soluble in most organic solvents[1] |
| Storage | Store in an inert atmosphere at room temperature[2] |
Table 2: Representative Spectroscopic Data for N-Alkyl Maleimides
| Spectroscopy | Key Features |
| ¹H NMR | Signals for the isobutyl group protons (CH, CH₂, and CH₃) and a characteristic singlet for the two equivalent protons on the maleimide ring. |
| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the isobutyl substituent. |
| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching of the imide group and the C=C stretching of the alkene. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis
The most common and straightforward synthesis of this compound involves a two-step, one-pot reaction starting from maleic anhydride and isobutylamine.[3] The initial reaction forms the N-isobutylmaleamic acid intermediate, which is then cyclized via dehydration to yield the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Maleic anhydride
-
Isobutylamine
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Dichloromethane
-
Hexane
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent like diethyl ether.
-
Slowly add an equimolar amount of isobutylamine to the solution while stirring. A precipitate of N-isobutylmaleamic acid will form.
-
After stirring for a period, the intermediate is isolated.
-
To a flask containing the dried N-isobutylmaleamic acid, add anhydrous sodium acetate and acetic anhydride.[4]
-
Heat the mixture under reflux to induce cyclodehydration.[4]
-
After the reaction is complete, cool the mixture and pour it into a beaker of ice water to precipitate the crude this compound.[4]
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure product.[4]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond, making it susceptible to nucleophilic attack. The two primary modes of reactivity are Michael additions and Diels-Alder reactions.
Michael Addition
The electron-deficient double bond of the maleimide ring readily undergoes Michael addition with a variety of nucleophiles. This reaction is particularly important in bioconjugation, where the thiol group of cysteine residues in proteins reacts with the maleimide to form a stable thioether linkage.[2][5][6]
Materials:
-
This compound
-
Thiol-containing compound (e.g., a cysteine-containing peptide)
-
Phosphate buffered saline (PBS), pH 7.2-7.5
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
Procedure:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.[5]
-
Dissolve the thiol-containing molecule in the reaction buffer (PBS).
-
Add the maleimide stock solution to the thiol solution to achieve a molar excess of the maleimide reagent (typically 10-20 fold).[5]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[5]
-
The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
If necessary, the reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol to consume any excess maleimide.[5]
Caption: Signaling pathway of the Thiol-Maleimide Michael Addition.
Diels-Alder Reaction
As a dienophile, this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes to form six-membered rings.[7] This reaction is a powerful tool for the construction of complex cyclic systems. The electron-withdrawing nature of the maleimide ring enhances its reactivity as a dienophile.
Materials:
-
This compound
-
Conjugated diene (e.g., 1,3-butadiene, generated in situ from 3-sulfolene)
-
High-boiling point solvent (e.g., toluene or xylene)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve this compound and the diene precursor (if applicable) in a suitable high-boiling solvent.[8]
-
Heat the reaction mixture to reflux to facilitate the cycloaddition.[8]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting cycloadduct can be purified by column chromatography or recrystallization.
Caption: The concerted mechanism of the Diels-Alder reaction.
Polymerization
N-substituted maleimides, including the isobutyl derivative, can undergo free-radical polymerization to form polymers with high thermal stability.[9][10] This property makes them useful in the formulation of heat-resistant resins and composites.
Materials:
-
This compound (monomer)
-
Free radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., cyclohexanone)[11]
Procedure:
-
Dissolve the this compound monomer in the chosen solvent in a reaction vessel.
-
Add a catalytic amount of the free radical initiator.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate polymerization.[11]
-
The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight.
-
The resulting polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.[11]
Caption: A simplified workflow of free radical polymerization.
Applications in Drug Development and Research
The unique reactivity of this compound and other N-substituted maleimides makes them invaluable tools in drug development and biomedical research.
-
Bioconjugation: The highly selective reaction with thiols allows for the site-specific labeling of proteins, antibodies, and other biomolecules with fluorescent probes, affinity tags, or therapeutic agents. This is a cornerstone of antibody-drug conjugate (ADC) technology.[5]
-
Cysteine-Reactive Probes: Maleimides are frequently used as the reactive group in chemical probes designed to study the reactivity and function of cysteine residues in proteins.[12][13]
-
Drug Discovery: The pyrrole-2,5-dione scaffold has been explored for the development of novel therapeutic agents, including cholesterol absorption inhibitors.
Conclusion
This compound is a versatile and reactive compound with significant applications in organic synthesis, polymer science, and particularly in the realm of bioconjugation and drug development. Its ability to undergo selective Michael additions with thiols and participate in Diels-Alder reactions provides a powerful platform for the construction of complex molecules and functional materials. This guide has provided a foundational understanding of its chemical properties, synthesis, and reactivity, equipping researchers with the knowledge to effectively utilize this important chemical tool in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]
- 12. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Isobutylmaleimide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isobutylmaleimide is a chemical compound of significant interest in the fields of polymer chemistry, materials science, and bioconjugation. As a derivative of maleimide, it possesses a reactive double bond within a five-membered imide ring. This feature makes it a valuable monomer for the synthesis of thermally stable polymers and an important building block in the development of novel therapeutic agents and diagnostic tools. The isobutyl substituent provides specific solubility and steric properties that can be advantageous in various applications. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-isobutylmaleimide, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.
Core Synthesis Pathways
The synthesis of N-isobutylmaleimide is predominantly achieved through a two-step process commencing with readily available starting materials: maleic anhydride and isobutylamine. This method involves the initial formation of an intermediate, N-isobutylmaleamic acid, followed by a cyclodehydration reaction to yield the final product. While this overarching strategy is widely adopted, variations in the cyclodehydration step define the distinct synthetic routes.
Pathway 1: Acetic Anhydride and Sodium Acetate Mediated Cyclodehydration
A classical and widely used method for the synthesis of N-substituted maleimides involves the use of acetic anhydride as a dehydrating agent in the presence of a catalyst, typically sodium acetate. This method is effective for a broad range of primary amines.
Pathway 2: Toluene and p-Toluenesulfonic Acid Mediated Azeotropic Cyclodehydration
An alternative and often preferred method, particularly for N-alkyl maleimides, employs azeotropic removal of water.[1] In this approach, the N-isobutylmaleamic acid is heated in a solvent that forms an azeotrope with water, such as toluene, in the presence of an acid catalyst like p-toluenesulfonic acid.[1] This method can be more efficient and may lead to a cleaner reaction profile.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthesis pathways for N-isobutylmaleimide, based on established procedures for N-alkyl maleimides.
| Parameter | Pathway 1: Acetic Anhydride/Sodium Acetate | Pathway 2: Toluene/p-Toluenesulfonic Acid |
| Step 1: Maleamic Acid Formation | ||
| Reactants | Maleic Anhydride, Isobutylamine | Maleic Anhydride, Isobutylamine |
| Solvent | Diethyl Ether or Acetone | Diethyl Ether or Acetone |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours | 1-2 hours |
| Yield | > 95% | > 95% |
| Step 2: Cyclodehydration | ||
| Reagents | Acetic Anhydride, Sodium Acetate | p-Toluenesulfonic Acid |
| Solvent | Acetic Anhydride (reagent and solvent) | Toluene |
| Temperature | 80-100 °C | Reflux (approx. 111 °C) |
| Reaction Time | 2-4 hours | 3-6 hours (with azeotropic removal of water) |
| Overall Yield | 70-85% | 75-90% |
Experimental Protocols
General Considerations
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Maleic anhydride is corrosive and a respiratory irritant. Isobutylamine is flammable and corrosive.
-
Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where noted.
Protocol for Pathway 1: Acetic Anhydride/Sodium Acetate Method
Step 1: Synthesis of N-Isobutylmaleamic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isobutylamine (7.3 g, 0.1 mol) in 20 mL of anhydrous diethyl ether to the stirred maleic anhydride solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
The white precipitate of N-isobutylmaleamic acid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Cyclodehydration to N-Isobutylmaleimide
-
To a 250 mL round-bottom flask, add the dried N-isobutylmaleamic acid (17.1 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and acetic anhydride (60 mL).
-
Heat the mixture with stirring in an oil bath at 90-100 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-isobutylmaleimide.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture).
Protocol for Pathway 2: Toluene/p-Toluenesulfonic Acid Method
Step 1: Synthesis of N-Isobutylmaleamic Acid
-
Follow the same procedure as described in Step 1 of Pathway 1.
Step 2: Cyclodehydration to N-Isobutylmaleimide
-
In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, suspend the N-isobutylmaleamic acid (17.1 g, 0.1 mol) in 150 mL of toluene.
-
Add p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol) to the suspension.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or recrystallization.
Visualizations
Caption: Workflow for the synthesis of N-isobutylmaleimide via the acetic anhydride/sodium acetate method.
Caption: Cyclodehydration step for N-isobutylmaleimide synthesis using the azeotropic toluene/p-TsOH method.
Conclusion
The synthesis of N-isobutylmaleimide is a well-established process that can be reliably performed using the two-step methods detailed in this guide. The choice between the acetic anhydride/sodium acetate and the azeotropic toluene/p-toluenesulfonic acid pathway will depend on factors such as available equipment, desired purity, and scale of the reaction. Both methods offer high yields and produce a product suitable for a variety of applications in research and development. The provided protocols and data serve as a comprehensive resource for the successful synthesis and purification of N-isobutylmaleimide.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Isobutyl-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-pyrrole-2,5-dione, also known as N-isobutylmaleimide, is a member of the N-substituted maleimide class of compounds. These molecules are characterized by a reactive pyrrole-2,5-dione ring system, which imparts significant biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound. Due to the limited availability of specific experimental data for this particular derivative, information from closely related N-alkylmaleimides is presented to provide a predictive framework for its characteristics and behavior. The primary mechanism of biological action for this class of compounds involves the covalent modification of cysteine residues in proteins, leading to the modulation of various cellular signaling pathways.
Physicochemical Characteristics
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Ethylmaleimide (Analog) | N-Propylmaleimide (Analog) |
| Molecular Formula | C₈H₁₁NO₂ | C₆H₇NO₂ | C₇H₉NO₂ |
| Molecular Weight | 167.18 g/mol | 125.13 g/mol | 139.15 g/mol |
| CAS Number | 4120-68-7 | 128-53-0[2] | 21746-40-7 |
| Appearance | Colorless to Pale yellow Solid or Semi-solid or liquid | Solid | - |
| Melting Point | Not available | 43-46 °C[2] | Not available |
| Boiling Point | Not available | 210 °C[2] | Not available |
| Solubility | Soluble in most organic solvents.[3] Hydrolyzes in aqueous solutions.[4] | Soluble in organic solvents. | Not available |
| Storage Temperature | Room temperature, under inert atmosphere | - | - |
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound are not currently available. However, based on the known spectra of related N-alkylmaleimides, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the isobutyl group protons (CH₃, CH, CH₂) and a singlet for the two equivalent vinyl protons of the maleimide ring. |
| ¹³C NMR | Carbonyl carbons of the maleimide ring, vinyl carbons of the maleimide ring, and carbons of the isobutyl group. |
| IR Spectroscopy | Characteristic peaks for C=O stretching of the imide, C=C stretching of the alkene, and C-H stretching of the alkyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of N-alkyl substituted maleimides involves a two-step process starting from maleic anhydride and the corresponding alkylamine.[5]
Step 1: Formation of N-isobutylmaleamic acid
Maleic anhydride is reacted with isobutylamine in a suitable solvent, such as diethyl ether or acetone, at a temperature ranging from 0 °C to room temperature. The resulting N-isobutylmaleamic acid typically precipitates from the reaction mixture and can be isolated by filtration.
Step 2: Cyclodehydration to this compound
The isolated N-isobutylmaleamic acid is then subjected to cyclodehydration. This is achieved by heating the amic acid in a solvent like toluene in the presence of a dehydrating agent, such as p-toluenesulfonic acid, under reflux conditions. The water formed during the reaction is removed, driving the reaction to completion. The final product, this compound, can be purified by distillation or chromatography.[3][5]
Caption: General synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Mechanism of Action: Cysteine Alkylation
The prominent biological activity of N-alkylmaleimides, including this compound, stems from the high reactivity of the maleimide ring towards nucleophiles, particularly the thiol groups of cysteine residues in proteins.[2] This reaction, a Michael addition, results in the formation of a stable, irreversible covalent bond between the maleimide and the cysteine residue.[2][6]
Caption: Reaction of this compound with a protein cysteine residue.
This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of protein conformation, thereby affecting a multitude of cellular processes. The specificity of the reaction can be modulated by the pH of the environment, with the reaction being more favorable at a pH range of 6.5-7.5.[2]
Potential Impact on Signaling Pathways
By targeting cysteine residues, this compound has the potential to modulate a wide range of signaling pathways that are regulated by proteins containing critical, reactive cysteines. While specific pathways targeted by the isobutyl derivative have not been elucidated, studies on the well-characterized analog, N-ethylmaleimide (NEM), provide valuable insights.
NEM has been shown to be an irreversible inhibitor of all cysteine peptidases.[2] Furthermore, it has been demonstrated to inhibit signal transduction pathways that lead to the production of interleukin-2 (IL-2) and the expression of IL-2 receptors in T-cells.[7] Another significant finding is that maleimide and its N-substituted derivatives can act as potent catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[8] This inhibition is proposed to occur through the covalent modification of cysteine residues within the enzyme.[8]
Given these precedents, it is plausible that this compound could impact signaling pathways involved in:
-
Inflammation: Through the inhibition of cysteine proteases and modulation of cytokine signaling.
-
Cell Proliferation and Cancer: By targeting enzymes like topoisomerase II and other proteins involved in cell cycle regulation.
-
Redox Signaling: By reacting with critical cysteine residues in proteins that sense and respond to cellular redox status.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound is a reactive organic compound with significant potential for application in chemical biology and drug development. While specific experimental data on its physicochemical properties are sparse, its characteristics can be reasonably predicted based on its chemical structure and the properties of well-studied analogs. The core biological activity of this compound is centered around its ability to covalently modify cysteine residues in proteins, thereby offering a tool to probe and potentially inhibit various signaling pathways. Further research is warranted to fully characterize this compound and to explore its specific biological targets and therapeutic potential.
References
- 1. This compound | 4120-68-7 [sigmaaldrich.com]
- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The inhibitory effects of N-ethylmaleimide, colchicine and cytochalasins on human T-cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of N-isobutylmaleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for N-isobutylmaleimide. Due to the limited availability of published experimental spectra for this specific compound, the following data is a combination of predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from closely related analogs. This document also outlines detailed experimental protocols for the acquisition of such data and a visual representation of the analytical workflow.
Data Presentation
The structural formula of N-isobutylmaleimide is presented below, with atoms labeled for clarity in the subsequent NMR data tables.
Table 1: Predicted ¹H NMR Spectroscopic Data for N-isobutylmaleimide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H_a | ~6.7 | Singlet | 2H | - |
| H_b | ~3.4 | Doublet | 2H | ~7.2 |
| H_d | ~1.9 | Multiplet | 1H | - |
| H_e | ~0.9 | Doublet | 6H | ~6.8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for N-isobutylmaleimide
| Carbon | Chemical Shift (δ, ppm) |
| C_c (C=O) | ~170 |
| C_a (C=C) | ~134 |
| C_b (N-CH₂) | ~45 |
| C_d (-CH-) | ~28 |
| C_e (-CH₃) | ~20 |
Table 3: Predicted Infrared (IR) Absorption Data for N-isobutylmaleimide
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (sp² alkene) | 3100-3000 | Medium |
| C-H (sp³ alkyl) | 2960-2850 | Strong |
| C=O (imide) | 1780-1700 (two bands) | Strong |
| C=C (alkene) | 1650-1600 | Medium |
| C-N Stretch | 1400-1300 | Medium |
Table 4: Predicted Mass Spectrometry Data for N-isobutylmaleimide
| m/z | Interpretation |
| 153 | [M]⁺ (Molecular Ion) |
| 138 | [M - CH₃]⁺ |
| 110 | [M - C₃H₇]⁺ |
| 96 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (isobutyl cation - likely base peak) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N-isobutylmaleimide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of N-isobutylmaleimide in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Similar to ¹H NMR, place the sample in the probe and optimize the instrument's settings.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon environment. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 128 to 1024 or more) is typically required. A spectral width of 200-240 ppm is common.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid N-isobutylmaleimide directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of N-isobutylmaleimide (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute the sample to a final concentration of approximately 1-10 µg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and would likely be suitable for N-isobutylmaleimide.
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The data is typically displayed as a plot of relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like N-isobutylmaleimide.
Caption: General workflow for the spectroscopic analysis of N-isobutylmaleimide.
An In-depth Technical Guide to the Solubility of 1-Isobutyl-1H-pyrrole-2,5-dione in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Isobutyl-1H-pyrrole-2,5-dione, a key intermediate in pharmaceutical synthesis.[1][][3] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's chemical structure and the principle of "like dissolves like."[4][5][6] Furthermore, it outlines detailed experimental protocols for determining solubility, equipping researchers with the necessary methodology to ascertain precise solubility parameters in their own laboratory settings.
Predicted Solubility Profile
This compound, also known as N-isobutylmaleimide, possesses a molecular structure with both polar and non-polar characteristics. The pyrrole-2,5-dione ring contains polar carbonyl groups, while the isobutyl group is non-polar. This amphiphilic nature suggests that its solubility will be variable across a range of common laboratory solvents. The general principle of "like dissolves like" dictates that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[5][6]
Based on this principle, the predicted solubility of this compound is summarized in the table below.
| Solvent Classification | Common Lab Solvents | Predicted Solubility of this compound | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar isobutyl group will interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar carbonyl groups in the dione ring will interact with the polar aprotic solvents. The presence of the non-polar isobutyl group may enhance solubility in less polar aprotic solvents. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low to Moderate | The polar carbonyl groups can form hydrogen bonds with protic solvents. However, the non-polar isobutyl group will hinder solubility in highly polar protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (Isopropanol > Ethanol > Methanol > Water). |
Experimental Protocols for Solubility Determination
To obtain quantitative and qualitative solubility data, the following experimental protocols can be employed. These are standard methods used in organic chemistry to assess the solubility of a compound.[4][7][8][9]
1. Qualitative Solubility Assessment (Shake-Flask Method) [5]
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
-
Materials:
-
This compound
-
A selection of common laboratory solvents (see table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
-
Procedure:
-
Add approximately 20-50 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the mixture for 1-2 minutes.
-
Allow the mixture to stand and observe.
-
Record the observation:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
2. Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise measurement of solubility in mg/mL or g/100mL.
-
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm or smaller)
-
Evaporating dish or pre-weighed vial
-
-
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, letting any undissolved solid sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended solids.
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
-
Solubility Testing Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.
Caption: Workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound and the experimental means to quantify it. For drug development professionals, accurate solubility data is critical for formulation, reaction optimization, and purification processes. It is strongly recommended that researchers perform their own solubility tests under their specific experimental conditions for the most accurate results.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-Isobutylmaleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of N-isobutylmaleimide. Due to a lack of specific experimental data for N-isobutylmaleimide in publicly accessible literature, this guide establishes a foundational understanding by leveraging data from analogous N-substituted maleimides and general principles of thermal analysis. The protocols and potential degradation pathways described herein provide a robust framework for researchers initiating thermal stability studies on this compound.
Executive Summary
N-isobutylmaleimide, a key building block in the synthesis of polymers and bioconjugates, is anticipated to exhibit moderate thermal stability. Its thermal behavior is characterized by volatilization at elevated temperatures, which can be distinguished from thermal decomposition through careful analytical techniques. This guide outlines the standard methodologies for assessing thermal stability, presents expected thermal properties based on related compounds, and proposes potential degradation pathways.
Thermal Stability Analysis: Quantitative Data
| Parameter | Value | Analogous Compound | Notes |
| Molecular Weight | 153.18 g/mol | N-Isobutylmaleimide | Theoretical value. |
| Boiling Point (bp) | 189 °C (lit.)[1] | N-tert-Butylmaleimide | Suggests significant vapor pressure at elevated temperatures. TGA experiments should account for evaporation. |
| Density | 1.059 g/mL at 25 °C (lit.)[1] | N-tert-Butylmaleimide | Relevant for sample preparation and handling. |
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal properties of N-isobutylmaleimide, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition temperatures.
Objective: To determine the onset of decomposition and the mass loss profile of N-isobutylmaleimide.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of N-isobutylmaleimide into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically determined from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample during a controlled temperature program, identifying thermal transitions such as melting, crystallization, and decomposition.
Objective: To determine the melting point, heat of fusion, and identify any exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of N-isobutylmaleimide into a hermetically sealed aluminum DSC pan to prevent mass loss due to volatilization.
-
Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition or polymerization).
Visualized Workflows and Pathways
Experimental Workflow for Thermal Characterization
The logical flow for a comprehensive thermal analysis of N-isobutylmaleimide is depicted below. This process ensures that both mass loss and energetic transitions are systematically investigated.
Caption: Workflow for the thermal analysis of N-isobutylmaleimide.
Proposed Thermal Degradation Pathway
In the absence of specific pyrolysis data, a conceptual degradation pathway for N-isobutylmaleimide under inert thermal stress is proposed. The degradation is likely initiated at the N-isobutyl group, which is the most likely site for initial bond cleavage.
Caption: Hypothesized thermal degradation of N-isobutylmaleimide.
Degradation Profile and Mechanistic Insights
The thermal degradation of N-isobutylmaleimide in an inert atmosphere is expected to proceed through a free-radical mechanism.
-
Initiation: The initial and weakest point in the molecule under thermal stress is likely the C-N bond connecting the isobutyl group to the maleimide ring. Homolytic cleavage of this bond would generate an isobutyl radical and a maleimide radical.
-
Propagation/Decomposition:
-
The highly unstable isobutyl radical can undergo β-scission to form a stable isobutylene molecule and a hydrogen radical.
-
The maleimide radical could abstract a hydrogen atom from another molecule to form maleimide or participate in polymerization reactions with other maleimide molecules or fragments.
-
-
Termination: Radicals can combine to form various stable, non-reactive products.
In an oxidative atmosphere, the degradation would be more complex and occur at lower temperatures, involving reactions with oxygen to form various oxidized species such as aldehydes, carboxylic acids, and oxides of nitrogen.
To definitively identify the degradation products, hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required. This technique involves thermally decomposing the sample in an inert atmosphere and immediately separating and identifying the volatile fragments.[2][3][4]
Conclusion
While direct experimental data on the thermal stability of N-isobutylmaleimide is sparse, a comprehensive analytical approach can elucidate its properties. By employing the TGA and DSC protocols outlined in this guide, researchers can determine its decomposition temperature, identify thermal transitions, and build a robust stability profile. The provided workflows and hypothesized degradation pathways serve as a foundational model for these investigations. It is recommended that any thermal analysis of N-isobutylmaleimide carefully considers the potential for volatilization and employs techniques like Py-GC-MS for definitive degradation product identification.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Isobutyl-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-pyrrole-2,5-dione, also known as N-isobutylmaleimide, is a derivative of maleimide featuring an isobutyl substituent on the nitrogen atom. The maleimide ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of this compound, based on available data and analysis of related compounds. Detailed experimental protocols for its synthesis and characterization are also presented.
Molecular Structure and Properties
This compound possesses a planar five-membered pyrrole-2,5-dione ring system. The isobutyl group attached to the nitrogen atom introduces conformational flexibility.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the literature. The following table summarizes its basic properties, with some values predicted based on its structure and data from similar compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| IUPAC Name | 1-(2-methylpropyl)-1H-pyrrole-2,5-dione | |
| CAS Number | 4120-68-7 | |
| Physical Form | Colorless to Pale yellow Solid or Semi-solid | |
| Storage Temperature | Inert atmosphere, room temperature | |
| Predicted Boiling Point | ~ 230-250 °C at 760 mmHg | Predicted |
| Predicted Melting Point | ~ 40-50 °C | Predicted |
| Predicted Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform, Ethyl Acetate) | Predicted |
Spectroscopic Data (Predicted)
Table 1.2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.7 | Singlet | 2H | Olefinic protons of the maleimide ring (CH=CH) |
| ~ 3.4 | Doublet | 2H | Methylene protons of the isobutyl group (-CH₂-) |
| ~ 1.9 | Multiplet | 1H | Methine proton of the isobutyl group (-CH-) |
| ~ 0.9 | Doublet | 6H | Methyl protons of the isobutyl group (-CH₃) |
Table 1.2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 | Carbonyl carbons of the maleimide ring (C=O) |
| ~ 134 | Olefinic carbons of the maleimide ring (CH=CH) |
| ~ 47 | Methylene carbon of the isobutyl group (-CH₂-) |
| ~ 28 | Methine carbon of the isobutyl group (-CH-) |
| ~ 20 | Methyl carbons of the isobutyl group (-CH₃) |
Table 1.2.3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 | Medium | C-H stretch (olefinic) |
| ~ 2960-2870 | Medium | C-H stretch (aliphatic) |
| ~ 1770, ~ 1700 | Strong | C=O stretch (imide carbonyls, symmetric & asymmetric) |
| ~ 1470 | Medium | C-H bend (aliphatic) |
| ~ 1380 | Medium | C-N stretch |
| ~ 830 | Medium | =C-H bend (out-of-plane) |
Table 1.2.4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 153 | High | Molecular ion [M]⁺ |
| 96 | Medium | [M - C₄H₉]⁺ (Loss of isobutyl group) |
| 57 | High | [C₄H₉]⁺ (Isobutyl cation) |
| 41 | Medium | [C₃H₅]⁺ (Allyl cation) |
Molecular Conformation
The pyrrole-2,5-dione ring is largely planar. The conformation of the molecule is primarily determined by the rotation around the N-CH₂ bond of the isobutyl group. Due to steric hindrance between the isobutyl group and the carbonyl oxygens of the maleimide ring, free rotation is likely restricted. The most stable conformation would likely position the bulky isobutyl group to minimize these steric interactions. Computational modeling would be required to determine the precise dihedral angles and the energy barriers between different conformational states.
Experimental Protocols
Synthesis of this compound
The synthesis of N-alkylated maleimides is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[4]
Step 1: Synthesis of N-isobutylmaleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetone at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of isobutylamine (1 equivalent) in the same solvent to the cooled maleic anhydride solution with constant stirring.
-
A white precipitate of N-isobutylmaleamic acid will form.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with cold solvent.
-
Dry the product under vacuum.
Step 2: Cyclodehydration to this compound
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend the N-isobutylmaleamic acid (1 equivalent) in toluene.
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (e.g., 0.1 equivalents).[4]
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate. The spectrum should be recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI) source. The fragmentation pattern provides information about the molecular weight and the stability of different fragments of the molecule.
-
Melting Point: The melting point can be determined using a standard melting point apparatus.
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for this compound have not been extensively reported, the N-substituted maleimide scaffold is known to be a versatile pharmacophore. Derivatives have shown a range of activities, including:
-
Antibacterial and Antifungal Activity: The maleimide ring can react with thiol groups in enzymes and proteins of microorganisms, leading to their inactivation.
-
Antitumor Activity: Some N-substituted maleimides have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases or the induction of apoptosis.
-
Anti-inflammatory Activity: Certain derivatives have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production or enzyme activity.
The isobutyl group, being a lipophilic moiety, may influence the compound's cell permeability and interaction with biological targets. Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.
Conclusion
This compound is a molecule of interest due to its N-substituted maleimide core, a scaffold with proven biological relevance. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its expected molecular structure, conformation, and physicochemical properties based on established chemical principles and data from analogous compounds. The detailed synthetic and characterization protocols outlined herein provide a solid foundation for researchers to produce and study this molecule. Further investigation into its biological activities and specific molecular targets is warranted and could reveal novel therapeutic applications.
References
N-Substituted Pyrrole-2,5-diones: A Comprehensive Technical Guide on Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted pyrrole-2,5-diones, a class of compounds featuring a central maleimide scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like cysteine residues in proteins, underpins many of their pharmacological effects. This technical guide provides an in-depth overview of the current research on N-substituted pyrrole-2,5-diones, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Anticancer Activity
N-substituted pyrrole-2,5-diones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Their primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through the activation of caspases.[1]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various N-substituted pyrrole-2,5-dione analogs is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxicity of N-Substituted Pyrrole-2,5-dione Analogs against Various Cancer Cell Lines
| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [1] |
| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [1] |
| trans-4k | 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | - | A549 (Lung) | 11.7 | [2] |
| cis-4k | 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | - | A549 (Lung) | 82.2 | [2] |
| 12l | Alkynylated pyrrole derivative | - | U251 (Glioma) | 2.29 ± 0.18 | [3] |
| 12l | Alkynylated pyrrole derivative | - | A549 (Lung) | 3.49 ± 0.30 | [3] |
| 3a | Pyrrole-indole hybrid | - | Multiple | GI50 < 1 | [4] |
| 3c | Pyrrole-indole hybrid | - | Multiple | GI50 1.77 - 8.25 | [4] |
| C15 | (1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione derivative | - | A549 (Lung) | - | [5] |
Signaling Pathways in Anticancer Activity
Many cytotoxic agents, including potentially N-substituted pyrrole-2,5-diones, induce apoptosis through two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[6][7] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[6]
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9]
Caption: General workflow of the MTT assay for assessing cytotoxicity.
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the N-substituted pyrrole-2,5-dione in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Anti-inflammatory Activity
N-substituted pyrrole-2,5-diones have shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[10] COX enzymes are key to the biosynthesis of prostaglandins, which are potent inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The inhibitory activity of N-substituted pyrrole-2,5-diones against COX-1 and COX-2 is presented in Table 2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Table 2: COX-1 and COX-2 Inhibitory Activity of N-Substituted Pyrroledicarboximides
| Compound ID | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM | Reference |
| 2a | 25.3 | 35.8 | [10] |
| 2b | 30.1 | 40.2 | [10] |
| 2c | 28.9 | 38.7 | [10] |
| 2d | 32.5 | 42.1 | [10] |
| 2e | 27.8 | 37.4 | [10] |
Data presented as percentage of inhibition at a concentration of 10 µM.
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of the COX pathway.[11] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancers, leading to the production of prostaglandins that promote inflammation, pain, and fever.[11][12]
Caption: Inhibition of the COX-2 pathway by N-substituted pyrrole-2,5-diones.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[13][14][15]
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals:
-
Compound Administration:
-
Divide the rats into groups (e.g., control, standard drug, and test compound groups).
-
Administer the N-substituted pyrrole-2,5-dione derivative, vehicle (e.g., saline or a suitable solvent), or a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) intraperitoneally or orally 30-60 minutes before carrageenan injection.[14][16]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume/thickness of the control group and Vt is the average paw volume/thickness of the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Antimicrobial Activity
N-substituted pyrrole-2,5-diones have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][18] Their mechanism of action is often attributed to the inhibition of essential enzymes, such as those involved in cell wall biosynthesis.[17][18]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several N-substituted maleimides are presented in Table 3.
Table 3: Antimicrobial Activity (MIC in µg/mL) of N-Substituted Maleimides
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| N-ethylmaleimide | - | - | - | 0.5-4 | [17][18] |
| N-(4-bromophenyl)maleimide | >128 | 16 | 128 | 1 | [18] |
| N-(4-methoxyphenyl)maleimide | >128 | 32 | >128 | 2 | [18] |
| N-(4-nitrophenyl)maleimide | >128 | 16 | >128 | 1 | [18] |
| BM212 (a pyrrole derivative) | 0.7-1.5 (vs. M. tuberculosis) | - | - | - | [19] |
| Pyrrolyl benzamide derivatives | 3.12-12.5 | - | 3.12-12.5 | - | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[21][22][23]
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the N-substituted pyrrole-2,5-dione in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.[23]
-
-
Preparation of Inoculum:
-
Grow the test microorganism in an appropriate culture medium to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[23]
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[23]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Structure-Activity Relationship (SAR)
The biological activity of N-substituted pyrrole-2,5-diones is significantly influenced by the nature of the substituent at the nitrogen atom.
-
Anticancer Activity: The presence of certain aryl groups on the N-substituent can influence cytotoxicity. For instance, some studies suggest that electron-withdrawing groups on a phenyl ring attached to the maleimide can enhance anti-inflammatory activity, which may correlate with anticancer effects in some contexts.[3] The stereochemistry of the molecule can also play a crucial role, as seen with the trans and cis isomers of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, where the trans isomer showed significantly higher activity.[2]
-
Anti-inflammatory Activity: The nature of the N-substituent is critical for COX inhibition. Aromatic substituents are often explored to mimic the binding of known NSAIDs to the active site of COX enzymes.
-
Antimicrobial Activity: The lipophilicity and chemical reactivity of the N-substituent can affect antibacterial activity.[17][18] For instance, neutral maleimides generally exhibit strong antifungal activity, while their antibacterial activity is more structure-dependent.[17][18] Basic maleimides with tertiary aminoalkyl substituents have shown low antimicrobial but high cytostatic activity.[17][18]
Conclusion
N-substituted pyrrole-2,5-diones represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, make them attractive candidates for further development. This technical guide has provided a consolidated overview of their potential, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways. Future research should focus on optimizing the N-substituents to enhance potency and selectivity for specific biological targets, as well as conducting more extensive in vivo studies to validate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mayo.edu [mayo.edu]
- 7. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. brieflands.com [brieflands.com]
- 17. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
CAS number and IUPAC name for 1-Isobutyl-1h-pyrrole-2,5-dione
An In-depth Technical Guide to 1-Isobutyl-1H-pyrrole-2,5-dione
This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and potential applications, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format.
Chemical Identification and Properties
This compound, also known as N-isobutylmaleimide, is a derivative of maleimide, characterized by an isobutyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 4120-68-7[1][2][3] |
| Molecular Formula | C₈H₁₁NO₂[1] |
| Molecular Weight | 153.18 g/mol [1][3] |
| InChI Key | NBIYKOUEZOEMMC-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Physical Form | Colorless to Pale yellow Solid or Semi-solid or liquid[1] |
| Purity | 97%[1] |
| Storage Temperature | Inert atmosphere, room temperature[1] |
Synthesis
The general synthesis of N-substituted maleimides such as this compound involves the reaction of the corresponding primary amine (isobutylamine) or alcohol (isobutanol) with maleic anhydride. A common laboratory and industrial method utilizes isobutanol and maleic anhydride in the presence of an acid catalyst.[4]
Caption: General synthesis workflow for this compound.
Reactivity and Applications
N-isobutylmaleimide is utilized in polymer chemistry. It can undergo copolymerization with various vinyl monomers, such as styrene and methyl methacrylate, to modify the properties of the resulting polymers. The incorporation of the heterocyclic imide units can enhance the overall characteristics of the copolymer.
Caption: Copolymerization of N-isobutylmaleimide with a vinyl monomer.
Potential in Drug Development
While specific biological pathways for this compound are not extensively documented in the provided results, the broader class of pyrrole-2,5-dione derivatives has shown significant potential in various therapeutic areas.[5][6] Research has indicated their activity as cholesterol absorption inhibitors and as potential tyrosine kinase inhibitors for cancer therapy.[7][8]
For instance, certain derivatives have been shown to suppress the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis.[7] Others have been designed to target the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in cancer cell proliferation and survival.[8]
Caption: Conceptual inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocols
Copolymerization of Styrene and N-isobutylmaleimide
This protocol describes a method for determining the reactivity ratios of styrene and N-isobutylmaleimide (N-iso-BMI).
-
Materials:
-
Styrene, freed from inhibitor by washing with 10% NaOH and then water, dried over anhydrous magnesium sulphate, and distilled under reduced pressure.
-
N-isobutylmaleimide (N-iso-BMI).
-
Azobisisobutyronitrile (AIBN) as a catalyst.
-
Benzene (solvent).
-
Methanol (precipitating agent).
-
-
Procedure:
-
Prepare mixtures of styrene and N-iso-BMI with varying, precisely determined compositions.
-
Add azobisisobutyronitrile as the catalyst.
-
Carry out the copolymerization in mass form (without solvent).
-
Maintain the reaction temperature at 348±0.5K.
-
After the reaction, dissolve the resulting copolymers in benzene.
-
Purify the copolymers by twice precipitating them from the benzene solution with methanol.
-
Dry the purified copolymers in a vacuum to a constant weight.
-
Analyze the nitrogen content of the copolymers using the Kjeldahl method to determine their final composition.
-
Use the initial monomer feed ratios and the final copolymer compositions to determine the reactivity ratios by the Fineman and Ross method.
-
Safety Information
It is essential to handle this compound with appropriate safety precautions.
| Category | Information |
| Signal Word | Warning[1] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |
| Precautionary Statements | P210, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P370+P378, P403+P235, P501[1] |
References
- 1. This compound | 4120-68-7 [sigmaaldrich.com]
- 2. This compound | C8H11NO2 | CID 244598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. cibtech.org [cibtech.org]
- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of N-Alkylmaleimides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes to N-alkylmaleimides, essential reagents in bioconjugation, polymer chemistry, and pharmaceutical development. The document details the most prevalent and effective methodologies, offering step-by-step experimental protocols, quantitative data for comparative analysis, and logical diagrams to illustrate reaction pathways.
Introduction
N-alkylmaleimides are a class of organic compounds characterized by a maleimide ring substituted at the nitrogen atom with an alkyl group. The electron-deficient double bond of the maleimide moiety makes it highly reactive towards nucleophiles, particularly thiols, in Michael addition reactions. This specific reactivity is the foundation of their widespread use as selective covalent labeling agents for cysteine residues in proteins and peptides. Furthermore, their ability to participate in polymerization and cycloaddition reactions has established them as versatile building blocks in materials science and drug development. This guide will focus on the core synthetic methodologies for their preparation.
Core Synthetic Methodologies
The synthesis of N-alkylmaleimides is predominantly achieved through three primary strategies: the classic two-step condensation of maleic anhydride with an alkylamine, the Mitsunobu reaction, and a Diels-Alder protection/deprotection strategy. Each method offers distinct advantages and is suited for different starting materials and desired product purities.
Two-Step Synthesis from Maleic Anhydride and Alkylamines
This is the most common and direct method for synthesizing N-alkylmaleimides. It proceeds in two distinct steps: the formation of an N-alkylmaleamic acid intermediate, followed by cyclodehydration to yield the final N-alkylmaleimide.
Caption: General workflow for the two-step synthesis of N-alkylmaleimides.
Step 1: Formation of N-Alkylmaleamic Acid
The initial step involves the reaction of maleic anhydride with a primary alkylamine. This reaction is typically fast and exothermic, leading to the formation of the corresponding N-alkylmaleamic acid. The intermediate often precipitates from the reaction mixture and can be isolated in high yield.
Step 2: Cyclodehydration of N-Alkylmaleamic Acid
The cyclization of the N-alkylmaleamic acid to the N-alkylmaleimide is the critical step and can be achieved using various dehydrating agents. The choice of reagent and conditions can significantly impact the yield and purity of the final product.
Protocol 1A: Cyclodehydration using Acetic Anhydride and Sodium Acetate
This is a widely used and effective method for the cyclization of N-alkylmaleamic acids.
-
Materials:
-
N-alkylmaleamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ice water
-
Petroleum ether or cyclohexane for recrystallization
-
-
Procedure:
-
Suspend the N-alkylmaleamic acid (1 equivalent) in acetic anhydride (e.g., 2-3 mL per gram of amic acid).
-
Add a catalytic amount of anhydrous sodium acetate (e.g., 0.2-0.3 equivalents).
-
Heat the mixture with stirring, for instance, on a steam bath or in an oil bath at 60-100°C, for 30-60 minutes until the solids dissolve.[1]
-
Cool the reaction mixture to room temperature and then pour it into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product. Recrystallization from a suitable solvent like cyclohexane or petroleum ether can be performed for further purification.[1]
-
Protocol 1B: Cyclodehydration using p-Toluenesulfonic Acid (TsOH)
This method utilizes a catalytic amount of a strong acid in a solvent that allows for the azeotropic removal of water.
-
Materials:
-
N-alkylmaleamic acid
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene or a similar azeotroping solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the N-alkylmaleamic acid (1 equivalent) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.[2]
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylmaleimide.
-
Mitsunobu Reaction
Caption: Schematic of the Mitsunobu reaction for N-alkylmaleimide synthesis.
Protocol 2A: General Procedure for Mitsunobu Reaction [4]
-
Materials:
-
Alcohol (1 equivalent)
-
Maleimide (1-1.2 equivalents)
-
Triphenylphosphine (PPh3) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the alcohol, maleimide, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the N-alkylmaleimide from the triphenylphosphine oxide and hydrazine byproducts.
-
Diels-Alder Protection/Deprotection Strategy
This three-step method is employed to achieve high purity N-alkylmaleimides, especially when dealing with sensitive substrates. The double bond of maleic anhydride is first protected via a Diels-Alder reaction with a diene, typically furan. The resulting adduct is then reacted with an alkylamine and subsequently deprotected via a retro-Diels-Alder reaction to reveal the N-alkylmaleimide.[5]
Caption: Workflow of the Diels-Alder protection/deprotection strategy.
Protocol 3A: Three-Step Synthesis via Furan Protection
-
Materials:
-
Maleic anhydride
-
Furan
-
Primary alkylamine
-
Solvent for retro-Diels-Alder (e.g., toluene, xylene)
-
-
Procedure:
-
Step 1: Diels-Alder Reaction
-
Dissolve maleic anhydride (1 equivalent) in a suitable solvent like diethyl ether or tetrahydrofuran.
-
Add furan (1-1.2 equivalents) and stir the mixture at room temperature. The Diels-Alder adduct often crystallizes out of the solution.
-
Collect the solid adduct by filtration and dry.
-
-
Step 2: N-Alkylation of the Adduct
-
The Diels-Alder adduct can be reacted with a primary alkylamine (1 equivalent) in a solvent like acetic acid or DMF. The reaction typically involves the opening of the anhydride by the amine to form an amic acid, followed by in-situ cyclization to the imide upon heating.
-
-
Step 3: Retro-Diels-Alder Reaction
-
Dissolve the N-alkylated adduct in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux (typically >110°C) to induce the retro-Diels-Alder reaction, which liberates the N-alkylmaleimide and furan.
-
The progress of the reaction can be monitored by TLC or NMR.
-
After completion, the solvent and volatile furan are removed under reduced pressure. The crude N-alkylmaleimide can then be purified by recrystallization or column chromatography.
-
-
Quantitative Data Summary
The choice of synthetic method often depends on the desired yield, purity, and the availability of starting materials. The following tables summarize representative quantitative data for the synthesis of various N-alkylmaleimides using the described methods.
Table 1: Two-Step Synthesis from Maleic Anhydride
| N-Alkyl Substituent | Dehydration Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl | Acetic Acid / Potassium Acetate | Acetic Acid | 110 | 4 | 30 | [5] |
| n-Butyl | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 85-90 | 0.5 | - | [6] |
| Cyclopentyl | p-Toluenesulfonic Acid | Toluene | Reflux | - | 60 | [2] |
| n-Dodecyl | Ortho-phosphoric Acid | Tetrahydronaphthalene | 210 | 1 | 83.5 | [7] |
| Phenyl | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | Steam Bath | 0.5 | 75-80 | [8] |
| 4-Methylphenyl | Acetic Anhydride / Sodium Acetate | - | - | - | 50 | [9] |
Table 2: Mitsunobu Reaction
| Alcohol | Nucleophile | Reagents | Solvent | Yield (%) | Reference |
| Various primary/secondary alcohols | Maleimide | PPh3, DEAD/DIAD | THF | Moderate to Good | [4] |
| Benzyl Alcohol | Phthalimide (as maleimide analog) | PPh3, DIAD | THF | 74 | [10] |
Note: Specific yield data for a range of N-alkylmaleimides via the Mitsunobu reaction is less commonly tabulated in single sources and often requires consultation of specific synthetic reports.
Conclusion
The synthesis of N-alkylmaleimides can be effectively achieved through several reliable methods. The traditional two-step synthesis from maleic anhydride and an alkylamine remains the most straightforward and widely used approach, with variations in the cyclodehydration step offering flexibility in reaction conditions. The Mitsunobu reaction provides a valuable alternative, particularly for the conversion of alcohols with inversion of stereochemistry. For applications requiring the highest purity, the Diels-Alder protection/deprotection strategy, although longer, offers a robust route to clean N-alkylmaleimide products. The selection of the optimal synthetic pathway will depend on factors such as the nature of the alkyl substituent, the availability and cost of starting materials, and the desired scale and purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of these important chemical entities.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Synthesis on N-Alkylated Maleimides | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Thiol-Maleimide Conjugation with 1-Isobutyl-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide conjugation is a cornerstone of bioconjugation, prized for its high selectivity and efficiency in forming stable thioether bonds under mild physiological conditions. This chemistry is instrumental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This process is highly chemoselective for thiols within a pH range of 6.5-7.5, reacting approximately 1,000 times faster with thiols than with amines at neutral pH.
This document provides a detailed protocol for the conjugation of thiol-containing molecules with 1-Isobutyl-1H-pyrrole-2,5-dione (also known as N-isobutylmaleimide), a hydrophobic N-alkyl-substituted maleimide. Understanding the specific characteristics of this reagent is crucial for optimizing conjugation efficiency and ensuring the stability of the resulting conjugate.
Reaction Mechanism and Workflow
The conjugation of a thiol with this compound follows a well-defined pathway. The key steps involve the preparation of the reactants, the conjugation reaction itself, and subsequent purification and analysis of the product.
Caption: Thiol-Maleimide Conjugation Mechanism.
Caption: Experimental Workflow for Thiol-Maleimide Conjugation.
Quantitative Data Summary
Table 1: Optimal Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis and side reactions with amines. |
| Temperature | 4 - 25 °C | Room temperature is often sufficient. Lower temperatures can be used for sensitive biomolecules. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | Excess maleimide drives the reaction to completion. Optimization is recommended for each specific application. |
| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C. Reaction progress should be monitored. |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Ensures solubility and stability of the maleimide stock solution. |
Table 2: Reaction Kinetics and Stability
| Parameter | Value | Conditions | Notes |
| Reaction Rate (NEM with Cysteine) | Completion in < 2 min | Aqueous solution | The reaction with free cysteine is very rapid.[1] |
| Hydrolysis Rate of N-alkylmaleimides | Increases with pH | pH 7-9 | The maleimide ring can open via hydrolysis, which is accelerated at higher pH. The resulting maleamic acid is unreactive towards thiols.[2] |
| Adduct Stability (Retro-Michael) | Reversible in the presence of other thiols | Physiological pH | The thioether bond can undergo exchange with other thiols, potentially leading to drug deconjugation in vivo.[3] |
| Adduct Stability (Hydrolysis) | Ring-opened adduct is stable | pH > 7.5 | Hydrolysis of the succinimide ring in the conjugate leads to a stable, irreversible product. This is generally slow for N-alkyl maleimides. |
| Conjugation Efficiency (N-aryl maleimides) | 80-96% | With N-acetyl-L-cysteine | N-aryl maleimides generally show high conjugation yields.[4][5] |
Experimental Protocols
Protocol 1: Preparation of Thiol-Containing Protein
This protocol describes the preparation of a protein with available free thiols for conjugation. If the protein contains disulfide bonds that need to be reduced, an optional reduction step is included.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Optional (Disulfide Bond Reduction): a. Add a 10- to 20-fold molar excess of TCEP to the protein solution. b. Flush the vial with an inert gas, seal, and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide.
-
Ensure the final protein solution is ready for immediate use in the conjugation reaction.
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the prepared thiol-containing protein with this compound.
Materials:
-
Prepared thiol-containing protein solution (from Protocol 1)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare Maleimide Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution while gently stirring or vortexing. b. Flush the reaction vial with an inert gas, seal it tightly, and protect it from light (if the conjugate is light-sensitive). c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Protocol 3: Purification and Characterization of the Conjugate
This protocol describes the purification of the protein conjugate and methods for its characterization.
Materials:
-
Conjugation reaction mixture (from Protocol 2)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
-
Appropriate buffer for purification and storage
-
Characterization instruments (e.g., mass spectrometer, HPLC, UV-Vis spectrophotometer)
Procedure:
-
Purification: a. Separate the protein conjugate from unreacted maleimide and other small molecules using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. b. Equilibrate the purification system with a suitable buffer for the final application.
-
Characterization: a. Mass Spectrometry (MS): Determine the molecular weight of the conjugate to confirm the degree of labeling (DOL). b. High-Performance Liquid Chromatography (HPLC): Assess the purity of the conjugate and separate different species (e.g., unconjugated protein, protein with different DOLs). c. UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, UV-Vis can be used to estimate the DOL.
-
Storage: a. Store the purified conjugate in a suitable buffer, often with the addition of a cryoprotectant like glycerol if freezing. b. For short-term storage, 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Insufficient free thiols | Ensure complete reduction of disulfide bonds with TCEP. |
| Hydrolysis of maleimide | Prepare maleimide stock solution fresh in anhydrous solvent. Maintain pH between 6.5 and 7.5. | |
| Competing reaction with buffer | Use a non-amine, non-thiol containing buffer (e.g., PBS, HEPES). | |
| Precipitation of Protein | High concentration of organic solvent | Keep the volume of added maleimide stock solution to a minimum (<10% of the total reaction volume). |
| Protein instability | Optimize pH and temperature. Consider using a stabilizing agent. | |
| Non-specific Labeling | Reaction with amines | Maintain pH below 7.5. At higher pH, maleimides can react with primary amines. |
| Instability of Conjugate | Retro-Michael addition | If the conjugate will be in a thiol-rich environment, consider strategies to stabilize the adduct, such as inducing ring-opening through a brief incubation at a slightly higher pH after the initial conjugation. |
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of N-isobutylmaleimide in Polymer Synthesis and Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-isobutylmaleimide (N-IBM) is a versatile monomer belonging to the class of N-substituted maleimides. The electron-deficient nature of the carbon-carbon double bond in the maleimide ring makes it highly reactive in free-radical polymerization and copolymerization. Polymers incorporating N-IBM often exhibit enhanced thermal stability and specific functionalities, making them valuable in a range of applications, from advanced materials to biomedical systems. This document provides detailed application notes and experimental protocols for the synthesis and modification of polymers using N-isobutylmaleimide.
Key Applications
-
Thermally Stable Polymers: The rigid five-membered imide ring of N-IBM contributes to a higher glass transition temperature (Tg) in copolymers, enhancing their thermal stability.
-
Reactive Polymers: The maleimide group can serve as a reactive site for post-polymerization modification, particularly through Michael addition reactions with thiols. This is extensively used in bioconjugation to attach peptides, proteins, or drugs to polymer backbones.
-
Drug Delivery Systems: Polymers and copolymers of N-IBM can be designed to be biocompatible and functionalized for targeted drug delivery applications. The maleimide moiety can act as a linker for conjugating therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of N-isobutylmaleimide Monomer
This protocol describes the synthesis of N-isobutylmaleimide from maleic anhydride and isobutylamine. The reaction proceeds in two steps: the formation of N-isobutylmaleamic acid followed by cyclodehydration.
Materials:
-
Maleic anhydride
-
Isobutylamine
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Sodium acetate
-
Toluene
-
Diethyl ether
-
Crushed ice
-
Deionized water
Procedure:
-
Formation of N-isobutylmaleamic acid:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent like diethyl ether at room temperature.
-
Slowly add an equimolar amount of isobutylamine dropwise to the solution while stirring.
-
A white precipitate of N-isobutylmaleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
-
Cyclodehydration to N-isobutylmaleimide:
-
In a separate reaction vessel, suspend the dried N-isobutylmaleamic acid in a mixture of acetic anhydride and sodium acetate.
-
Heat the mixture with stirring to approximately 70-80 °C for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice to precipitate the N-isobutylmaleimide.
-
Filter the crude product, wash thoroughly with cold water, and then recrystallize from a suitable solvent system (e.g., toluene/hexane) to obtain pure N-isobutylmaleimide.
-
Dry the purified product in a vacuum oven.
-
Characterization: The final product should be characterized by ¹H NMR and FTIR spectroscopy to confirm its structure and purity.
Protocol 2: Free-Radical Homopolymerization of N-isobutylmaleimide
This protocol details the synthesis of poly(N-isobutylmaleimide) via free-radical polymerization.
Materials:
-
N-isobutylmaleimide (N-IBM) monomer
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (or other suitable solvent like benzene or THF)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask, dissolve the desired amount of N-IBM monomer in anhydrous toluene.
-
Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the monomer).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes, or by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60-70 °C to initiate polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.
-
To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and initiator residues.
-
Dry the poly(N-isobutylmaleimide) in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and polydispersity index (PDI), and by Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess its thermal properties.[1]
Protocol 3: Copolymerization of N-isobutylmaleimide with Styrene
This protocol describes a representative procedure for the free-radical copolymerization of N-isobutylmaleimide with styrene.
Materials:
-
N-isobutylmaleimide (N-IBM)
-
Styrene (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Purify styrene by passing it through a column of basic alumina to remove the inhibitor.
-
In a reaction vessel, dissolve the desired molar ratio of N-IBM and styrene in anhydrous toluene.
-
Add AIBN as the initiator.
-
Deoxygenate the solution as described in Protocol 2.
-
Heat the reaction mixture to 60-70 °C and maintain for the desired reaction time.
-
Terminate the reaction and precipitate the copolymer as described in Protocol 2.
-
Purify the copolymer by redissolving it in a suitable solvent (e.g., THF) and reprecipitating it in methanol.
-
Dry the final copolymer product under vacuum.
Characterization: The copolymer composition can be determined using ¹H NMR spectroscopy. GPC, DSC, and TGA should be used to characterize the molecular weight and thermal properties of the copolymer. The reactivity ratios of the comonomers can be determined using methods like Fineman-Ross or Kelen-Tüdös.[2]
Protocol 4: Polymer Modification by Grafting N-isobutylmaleimide onto a Polymer Backbone
This protocol provides a general method for grafting N-isobutylmaleimide onto a pre-existing polymer, such as polyethylene, via a melt-grafting process.[2][3]
Materials:
-
Base polymer (e.g., polyethylene pellets)
-
N-isobutylmaleimide (N-IBM)
-
A radical initiator suitable for high temperatures (e.g., dicumyl peroxide, DCP)
-
Internal mixer or twin-screw extruder
Procedure:
-
Dry-blend the base polymer pellets, N-IBM powder, and the radical initiator in the desired weight ratios.
-
Feed the mixture into the preheated internal mixer or extruder. The processing temperature should be above the melting point of the base polymer but low enough to control the reaction rate.
-
Melt-mix the components for a sufficient residence time to allow for the grafting reaction to occur.
-
Extrude the modified polymer strand and cool it in a water bath.
-
Pelletize the cooled strand.
-
Purify the grafted polymer by dissolving it in a suitable hot solvent (e.g., xylene for polyethylene) and precipitating it in a non-solvent (e.g., acetone) to remove unreacted N-IBM and initiator byproducts.
-
Dry the purified grafted polymer in a vacuum oven.
Characterization: The success of the grafting reaction can be confirmed by FTIR spectroscopy, looking for the characteristic peaks of the maleimide group in the purified polymer. The grafting degree can be quantified by techniques such as elemental analysis or titration.
Data Presentation
Table 1: Reactivity Ratios for Copolymerization of N-alkylmaleimides with Vinyl Monomers
| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Copolymerization Type | Reference |
| N-isobutylmaleimide | Styrene | - | - | Tendency for alternation | [2] |
| N-isobutylmaleimide | Methyl Methacrylate | - | - | Random | [2] |
| N-butylmaleimide | Styrene | 0.05 | 0.08 | Alternating | [4] |
| N-cyclohexylmaleimide | Styrene | 0.046 | 0.127 | Alternating |
Table 2: Thermal Properties of N-substituted Maleimide Copolymers
| Copolymer System | N-substituted Maleimide Content (mol%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Reference |
| Poly(N-butylmaleimide-co-styrene) | 50 | ~150 | >350 | [4] |
| Poly(N-cyclohexylmaleimide-co-styrene) | 50 | ~190 | >390 |
Note: Data is representative and can vary based on molecular weight and copolymer composition.
Visualizations
Caption: Workflow for N-isobutylmaleimide monomer synthesis, homopolymerization, and polymer modification.
Caption: Logical pathway for developing a drug delivery system using N-isobutylmaleimide-based polymers.
References
Application Notes and Protocols for 1-Isobutyl-1H-pyrrole-2,5-dione in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-Isobutyl-1H-pyrrole-2,5-dione (also known as N-isobutylmaleimide) in bioconjugation techniques. This document outlines the core principles of the maleimide-thiol reaction, presents key quantitative data for reaction optimization, and offers detailed experimental protocols for the conjugation of this compound to thiol-containing biomolecules such as proteins and peptides.
Introduction to this compound in Bioconjugation
This compound is an N-alkyl substituted maleimide that serves as a valuable reagent in bioconjugation. The maleimide group is highly selective for sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides. This specificity allows for the precise covalent modification of biomolecules under mild reaction conditions.[1] The reaction, a Michael addition, results in a stable thioether bond, making it a cornerstone for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-functionalized biomaterials for diagnostic and therapeutic applications.[1][2]
The isobutyl group at the nitrogen atom influences the physicochemical properties of the maleimide, such as its hydrophobicity and steric bulk. While specific kinetic data for this compound is not extensively available in the literature, its reactivity is expected to be comparable to other N-alkyl maleimides like N-ethylmaleimide (NEM).[1] The choice of the N-substituent can impact the reaction kinetics and the stability of the resulting conjugate.[3]
Core Principles of Maleimide-Thiol Ligation
The bioconjugation reaction with this compound proceeds via a Michael addition mechanism. The thiol group of a cysteine residue, in its more nucleophilic thiolate form, attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1] At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[4] Below pH 6.5, the protonated state of the thiol group reduces its nucleophilicity and slows the reaction rate.[4] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and the potential for side reactions with amines increases.[4]
The stability of the resulting thioether bond is a critical consideration. While generally stable, the succinimide ring can undergo hydrolysis, leading to a ring-opened product that is more resistant to retro-Michael reactions (thiol exchange).[1] The rate of this stabilizing hydrolysis is influenced by the N-substituent on the maleimide.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing bioconjugation reactions with N-alkyl maleimides, which can be used as a starting point for experiments with this compound.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. Lower pH slows the reaction, while higher pH increases hydrolysis and side reactions.[4] |
| Temperature | 4 - 25 °C | Room temperature (20-25°C) is generally sufficient for rapid conjugation. Lower temperatures can be used for sensitive proteins.[2] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio should be determined empirically.[2] |
| Reaction Time | 30 minutes - 4 hours | Typically, the reaction is complete within 2 hours at room temperature. Reaction progress can be monitored by analytical techniques.[2] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | Buffers should be free of extraneous thiols. A small amount of a co-solvent like DMSO or DMF may be used to dissolve the maleimide reagent.[2] |
Table 2: Comparative Reactivity of N-Substituted Maleimides
| N-Substituent Type | Relative Reaction Rate with Thiols | Notes |
| N-Alkyl (e.g., Isobutyl, Ethyl) | Baseline | N-alkyl maleimides exhibit rapid and efficient conjugation.[3] |
| N-Aryl | ~2.5 times faster than N-alkyl | Electron-withdrawing N-aryl groups can increase the reactivity of the maleimide.[3] |
| N-Cyclohexyl | Potentially slower than N-ethyl | Increased steric hindrance from bulkier substituents may slightly decrease the reaction rate.[1] |
Experimental Protocols
The following are detailed protocols for the bioconjugation of this compound with a thiol-containing protein.
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
Ensure the buffer is de-gassed and free of any thiol-containing compounds (e.g., dithiothreitol (DTT), β-mercaptoethanol). If such agents were used during protein purification, they must be removed by dialysis or buffer exchange prior to conjugation.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
This solution should be prepared fresh immediately before use to minimize hydrolysis of the maleimide group.
-
-
(Optional) Reduction of Protein Disulfide Bonds:
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.
-
Prepare a 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) in the conjugation buffer. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide.
-
Add the TCEP solution to the protein solution and incubate for 30-60 minutes at room temperature.
-
Protocol 2: Bioconjugation Reaction
-
Add the freshly prepared this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). Add the maleimide solution dropwise while gently stirring the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. If the maleimide derivative is light-sensitive, protect the reaction from light.
-
Quenching the Reaction: After the incubation period, quench any unreacted this compound by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of approximately 10 mM. Incubate for an additional 15-30 minutes.
Protocol 3: Purification of the Conjugate
-
Remove the unreacted this compound, quenching reagent, and any byproducts from the conjugated protein.
-
Purification can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Equilibrate the purification system with the desired storage buffer for the final bioconjugate.
-
Apply the reaction mixture to the column or dialysis cassette and collect the fractions containing the purified protein conjugate.
-
Monitor the purification process by measuring the protein concentration (e.g., absorbance at 280 nm).
Protocol 4: Characterization of the Conjugate
-
Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can be achieved using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass shift upon conjugation.
-
Assess the purity and integrity of the conjugate using SDS-PAGE and analytical size-exclusion chromatography.
-
Confirm the functional activity of the bioconjugate using a relevant bioassay to ensure that the conjugation process has not compromised its biological function.
Visualizations
Diagram 1: Thiol-Maleimide Reaction Mechanism
Caption: Michael addition reaction between a thiol and this compound.
Diagram 2: Experimental Workflow for Bioconjugation
Caption: General workflow for protein bioconjugation with this compound.
Diagram 3: Factors Influencing Thiol-Maleimide Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Substituted Maleimides: Self‐Reportable Linkers and Tags in Bioconjugation, Material Science, and Nanotechnology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Free-radical Polymerization of 1-Isobutyl-1h-pyrrole-2,5-dione Monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and free-radical polymerization of 1-Isobutyl-1h-pyrrole-2,5-dione, also known as N-isobutylmaleimide. Polymers derived from N-substituted maleimides are of significant interest due to their high thermal stability and versatile functionality, making them suitable for a range of applications, including as polymer-drug conjugates and functional excipients in drug delivery systems. These protocols offer a foundational methodology for academic and industrial researchers exploring the development of novel polymeric materials.
Introduction
N-substituted maleimides are a class of monomers that can be readily polymerized via free-radical mechanisms to yield polymers with notable thermal and chemical stability. The substituent at the nitrogen atom allows for the tuning of polymer properties such as solubility, glass transition temperature, and hydrophobicity. The isobutyl group in this compound provides a hydrophobic character to the resulting polymer, which can be advantageous in specific drug delivery applications, such as the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).
The free-radical polymerization of these monomers is typically initiated by thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction proceeds via chain-growth, and the molecular weight and polydispersity of the resulting polymer can be controlled by adjusting reaction parameters like monomer concentration, initiator concentration, temperature, and reaction time.
Synthesis of this compound Monomer
The synthesis of N-substituted maleimides is generally a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.
Experimental Protocol: Monomer Synthesis
Materials:
-
Maleic anhydride
-
Isobutylamine
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Diethyl ether (anhydrous)
-
Glacial acetic acid
-
Ice
-
Deionized water
Procedure:
-
Formation of N-isobutylmaleamic acid:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether at room temperature.
-
Slowly add isobutylamine (1.0 eq) dropwise to the stirring solution.
-
A white precipitate of N-isobutylmaleamic acid will form.
-
Continue stirring for 2 hours at room temperature.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
-
Cyclodehydration to this compound:
-
To the dried N-isobutylmaleamic acid, add acetic anhydride (3.0 eq) and a catalytic amount of anhydrous sodium acetate (0.1 eq).
-
Heat the mixture to 80-90 °C with stirring for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with deionized water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Synthesis of this compound.
Free-Radical Polymerization of this compound
The following protocol describes a typical free-radical solution polymerization of this compound using AIBN as the initiator.
Experimental Protocol: Polymerization
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF), anhydrous (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Reaction Setup:
-
Place the this compound monomer and AIBN in a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the solids. A typical monomer concentration is 1-2 M. The amount of AIBN is typically 0.1-1.0 mol% with respect to the monomer.
-
-
Degassing:
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at 60-70 °C.
-
Allow the reaction to proceed with stirring for 12-24 hours.
-
-
Isolation of the Polymer:
-
After the desired reaction time, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at 40-50 °C to a constant weight.
-
Workflow for free-radical polymerization.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C vinyl bond peak of the maleimide ring and the presence of the characteristic imide carbonyl peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone are key indicators of successful polymerization.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability (decomposition temperature, Td) and the glass transition temperature (Tg) of the polymer.
Representative Data
While specific data for poly(this compound) is not widely published, the following tables provide representative data for the free-radical polymerization of various N-alkylmaleimides, which can be used as a reference for expected outcomes.
Table 1: Polymerization Conditions and Results for N-Alkylmaleimides
| N-Substituent | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| n-Hexyl | AIBN | THF | 60 | 9,800 | 2.10 | [1] |
| Cyclohexyl | AIBN | THF | 60 | 12,300 | 1.92 | [1] |
| Phenyl | AIBN | THF | 60 | 15,400 | 1.85 | [1] |
| tert-Butyl | AIBN | Benzene | 60 | >20,000 | - | [2] |
Table 2: Thermal Properties of Representative Poly(N-Alkylmaleimides)
| N-Substituent | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| n-Hexyl | - | - | [1] |
| Cyclohexyl | 185 | 365 | [1] |
| Phenyl | 225 | 380 | [1] |
| tert-Butyl | >300 | ~350 | [2] |
Note: The data presented in these tables are for representative N-substituted maleimides and may vary for this compound.
Applications in Drug Development
Polymers based on N-substituted maleimides have several potential applications in the pharmaceutical sciences:
-
Drug Conjugation: The maleimide group is highly reactive towards thiols, enabling the conjugation of cysteine-containing peptides, proteins, or small molecule drugs to the polymer backbone.
-
Hydrophobic Drug Delivery: The hydrophobic nature of poly(this compound) makes it a candidate for formulating nanoparticles or micelles for the encapsulation and delivery of poorly water-soluble drugs.
-
Excipients: The high thermal stability of these polymers could be beneficial for use as excipients in formulations that undergo thermal processing, such as hot-melt extrusion.
Application pathways for Poly(N-isobutylmaleimide).
Conclusion
The protocols and information provided herein offer a comprehensive guide for the synthesis, polymerization, and characterization of this compound. This monomer serves as a valuable building block for the development of novel polymeric materials with potential applications in drug delivery and materials science. The representative data and characterization methodologies will aid researchers in establishing a baseline for their own investigations into this promising class of polymers.
References
Application Notes and Protocols: Surface Functionalization of Materials Using 1-Isobutyl-1H-pyrrole-2,5-dione
Introduction
1-Isobutyl-1H-pyrrole-2,5-dione, a derivative of maleimide, is a valuable reagent for the covalent modification and functionalization of material surfaces. Its core reactivity stems from the maleimide group, which exhibits high selectivity for sulfhydryl (thiol) groups under mild conditions, forming a stable thioether bond. This specificity makes it an ideal tool for researchers, scientists, and drug development professionals seeking to immobilize biomolecules such as peptides, proteins, and oligonucleotides onto a variety of substrates.
The isobutyl substituent provides a degree of hydrophobicity which can influence the solubility of the reagent in organic solvents and may affect the properties of the resulting functionalized surface. These application notes provide an overview of the chemistry, protocols for surface modification, and key applications of this compound.
Chemistry of Maleimide-Thiol Conjugation
The primary reaction mechanism for the surface functionalization of thiol-containing materials with this compound is a Michael addition. The maleimide's carbon-carbon double bond acts as a Michael acceptor for the nucleophilic thiol group. This reaction is highly efficient and proceeds readily at room temperature in a pH range of 6.5 to 7.5. At pH values above 8.0, the potential for side reactions, such as the hydrolysis of the maleimide ring, increases. Conversely, at lower pH, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction rate.
Applications in Research and Drug Development
The ability to selectively couple biomolecules to surfaces opens up a wide range of applications:
-
Biosensor Development: Immobilization of antibodies or enzymes onto sensor chips for diagnostic assays.
-
Drug Delivery Systems: Functionalization of nanoparticles or other drug carriers to target specific cells or tissues.
-
Biomaterial Engineering: Modification of scaffolds for tissue engineering to improve cell adhesion and proliferation.
-
Proteomics: Covalent capture of cysteine-containing peptides for analysis.
Experimental Protocols
Protocol 1: Functionalization of Thiolated Surfaces
This protocol describes the general procedure for immobilizing this compound onto a surface that has been pre-functionalized with thiol groups.
Materials:
-
Thiol-modified substrate (e.g., gold surface with a self-assembled monolayer of thiols, or a thiol-modified polymer)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Washing Buffer: PBS, pH 7.2
-
Nitrogen or Argon gas
Procedure:
-
Preparation of the Reagent Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 mM) in the Reaction Buffer. It is crucial to perform this dilution right before application to minimize hydrolysis of the maleimide group.
-
-
Surface Activation:
-
Ensure the thiol-modified substrate is clean and dry.
-
If the thiol groups are protected, perform a deprotection step according to the appropriate protocol.
-
Immediately prior to functionalization, wash the substrate with the Reaction Buffer.
-
-
Functionalization Reaction:
-
Immerse the thiol-modified substrate in the solution of this compound.
-
Incubate for 1-2 hours at room temperature with gentle agitation. The reaction can be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol groups.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the surface thoroughly with Washing Buffer to remove any unreacted this compound. A multi-step washing process (e.g., 3 x 5 minutes) is recommended.
-
Finally, rinse with deionized water and dry under a stream of nitrogen.
-
-
Storage:
-
Store the functionalized surface in a dry, inert atmosphere to prevent degradation of the maleimide group.
-
Protocol 2: Immobilization of Cysteine-Containing Peptides
This protocol outlines the steps for conjugating a cysteine-containing peptide to a surface functionalized with this compound.
Materials:
-
This compound functionalized substrate
-
Cysteine-containing peptide
-
Conjugation Buffer: PBS, pH 6.8, with 10 mM EDTA
-
Washing Buffer: PBS, pH 7.2
-
Quenching Solution (optional): 10 mM L-cysteine in Conjugation Buffer
Procedure:
-
Preparation of the Peptide Solution:
-
Dissolve the cysteine-containing peptide in the Conjugation Buffer to the desired final concentration (typically 0.1-1 mg/mL).
-
If the peptide has disulfide bonds that need to be reduced to free thiols, pre-treat the peptide solution with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.
-
-
Conjugation Reaction:
-
Immerse the maleimide-functionalized substrate in the peptide solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching (Optional):
-
To block any unreacted maleimide groups, the surface can be incubated with the Quenching Solution for 30 minutes at room temperature.
-
-
Washing:
-
Remove the substrate from the peptide solution.
-
Wash the surface extensively with Washing Buffer to remove non-covalently bound peptide.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from surface functionalization experiments using maleimide chemistry. The exact values will depend on the specific substrate, biomolecule, and reaction conditions.
| Parameter | Typical Value Range | Method of Measurement |
| Surface Coverage | 10 - 500 ng/cm² | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), X-ray Photoelectron Spectroscopy (XPS) |
| Contact Angle (Water) | Increase of 10-30° after maleimide functionalization | Contact Angle Goniometry |
| Reaction Efficiency | 70 - 95% | Spectroscopic methods (e.g., Ellman's test for free thiols), Fluorescence labeling |
| Stability of Thioether Bond | Stable at pH 4-9 for extended periods | HPLC analysis of released molecules, activity assays of immobilized enzymes |
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Reaction scheme of maleimide-thiol conjugation.
Application Notes and Protocols: Copolymerization of N-Isobutylmaleimide with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup and protocols for the copolymerization of N-isobutylmaleimide (N-IBM) with styrene (St). The resulting copolymers have potential applications in various fields due to their thermal stability and specific functional groups.
Introduction
The copolymerization of N-substituted maleimides with styrene is a well-established method for synthesizing polymers with enhanced thermal properties. The incorporation of the imide ring from N-isobutylmaleimide into the polystyrene backbone can significantly increase the glass transition temperature (Tg) of the resulting copolymer. This makes these materials suitable for applications requiring high heat resistance. The copolymerization is typically carried out via free radical polymerization, which can be initiated by thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The properties of the final copolymer can be tailored by controlling the monomer feed ratio and the polymerization conditions.
Experimental Data
The following table summarizes key quantitative data for the copolymerization of N-isobutylmaleimide and styrene.
| Parameter | Value | Experimental Conditions | Reference |
| Reactivity Ratio (r₁ - Styrene) | < 0 | Mass polymerization at 348K (75°C) with AIBN initiator. | |
| Reactivity Ratio (r₂ - N-Isobutylmaleimide) | > 0 | Mass polymerization at 348K (75°C) with AIBN initiator. | |
| Glass Transition Temperature (Tg) | Increases with increasing maleimide content | The Tg of copolymers of styrene and N-substituted maleimides generally increases with a higher mole fraction of the maleimide monomer.[1][2] | General observation for similar copolymer systems. |
Note: The reactivity ratios indicate that the reaction of growing polymer chains with N-isobutylmaleimide is favored, leading to a copolymer enriched in the N-iso-BMI monomer compared to the initial monomer feed.
Experimental Protocols
This section provides detailed protocols for the free-radical copolymerization of N-isobutylmaleimide with styrene.
Materials and Equipment
-
Monomers: Styrene (St), N-isobutylmaleimide (N-IBM)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN)
-
Solvents: Toluene (for solution polymerization), Methanol (for purification)
-
Equipment:
-
Schlenk flask or reaction vessel with a magnetic stirrer and condenser
-
Heating mantle or oil bath with temperature controller
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum oven
-
Monomer and Initiator Purification
-
Styrene: The inhibitor is removed by washing with an aqueous sodium hydroxide solution, followed by washing with distilled water until neutral. The styrene is then dried over anhydrous magnesium sulfate and distilled under reduced pressure.[3]
-
N-Isobutylmaleimide: Can be synthesized according to literature methods or purchased commercially. If necessary, it can be purified by recrystallization.
-
AIBN: Purified by recrystallization from a suitable solvent like methanol.[4]
Polymerization Procedure (Solution Polymerization)
-
Reaction Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with the desired molar ratio of styrene and N-isobutylmaleimide.
-
Solvent Addition: Toluene is added to the flask to achieve the desired total monomer concentration (e.g., 1-2 mol/L).
-
Initiator Addition: AIBN is added to the monomer solution (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Degassing: The mixture is degassed by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction flask is placed in a preheated oil bath at a controlled temperature (e.g., 70 ± 1 °C) and stirred for a specified duration (e.g., 4-24 hours).[4]
-
Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The viscous polymer solution is diluted with a small amount of the reaction solvent and then precipitated by dropwise addition into a large excess of a non-solvent, such as methanol, under vigorous stirring.
-
Drying: The precipitated copolymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.[3]
Characterization Methods
-
Structure Confirmation: The structure of the resulting copolymer can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.[5]
-
Molecular Weight and Polydispersity: These properties are determined by Gel Permeation Chromatography (GPC).[5]
-
Thermal Properties: The glass transition temperature (Tg) and thermal stability of the copolymer are evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.[5][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the copolymerization of N-isobutylmaleimide with styrene.
Logical Relationship of Polymer Properties
Caption: Relationship between experimental variables and resulting copolymer properties.
References
Application Notes and Protocols for the Use of N-isobutylmaleimide in the Development of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. Maleimide-based linkers are widely used for their ability to react with thiol groups on cysteine residues of antibodies under mild physiological conditions.[1] This document provides detailed application notes and protocols for the use of N-isobutylmaleimide, an N-alkyl maleimide derivative, in the development of ADCs.
While N-alkyl maleimides like N-isobutylmaleimide offer a straightforward approach to ADC synthesis, it is crucial to note that the resulting thiosuccinimide linkage can be unstable. This instability is due to a retro-Michael reaction, which can lead to premature release of the drug payload from the antibody.[2][3][4][5][6] This can decrease the therapeutic efficacy and increase off-target toxicity.[3] More stable alternatives, such as N-aryl maleimides, have been developed to address this limitation.[7] These application notes will therefore also address methods for assessing the stability of ADCs prepared with N-isobutylmaleimide.
Chemical Properties and Conjugation Chemistry
N-isobutylmaleimide is a chemical compound containing a maleimide functional group substituted with an isobutyl group on the nitrogen atom. The maleimide group is an excellent Michael acceptor and reacts specifically with sulfhydryl (thiol) groups of cysteine residues on the antibody to form a stable thioether bond.[1] This reaction is most efficient at a pH range of 6.5-7.5.[1]
The general scheme for the conjugation of a maleimide-functionalized drug to an antibody involves two main steps:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. Common reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[8]
-
Thiol-Maleimide Conjugation: The maleimide-activated drug-linker is then added to the reduced antibody, leading to the formation of a covalent bond between the drug-linker and the antibody's cysteine residues.
Experimental Protocols
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-7.5, degassed
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 fold molar excess of the reducing agent (DTT or TCEP) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time and temperature may need to be determined empirically for each specific antibody.[9]
-
Remove the excess reducing agent by passing the solution through a desalting column pre-equilibrated with conjugation buffer.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB).
Protocol 2: Synthesis of N-isobutylmaleimide Drug-Linker
This protocol outlines the synthesis of a drug-linker construct activated with N-isobutylmaleimide. This example assumes the drug contains a primary amine for conjugation to a linker containing a carboxylic acid, which is then activated to react with N-(2-aminoethyl)isobutylmaleimide.
Materials:
-
Cytotoxic drug with a reactive amine group
-
Linker with a carboxylic acid and a protected amine (e.g., Fmoc-NH-(PEG)n-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Piperidine in DMF
-
N-(2-aminoethyl)isobutylmaleimide
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Drug-Linker Conjugation:
-
Dissolve the amine-containing drug and the carboxyl-containing linker in anhydrous DMF.
-
Add DCC and NHS to the solution to activate the carboxylic acid.
-
Stir the reaction at room temperature for 4-12 hours.
-
Purify the drug-linker conjugate by HPLC.
-
-
Deprotection of the Linker:
-
Treat the purified drug-linker with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Purify the deprotected drug-linker by HPLC.
-
-
Activation with N-isobutylmaleimide:
-
Dissolve the deprotected drug-linker in anhydrous DMF.
-
Add N-(2-aminoethyl)isobutylmaleimide and a coupling agent like HATU in the presence of a base such as TEA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Purify the final N-isobutylmaleimide drug-linker by HPLC.
-
Protocol 3: Conjugation of N-isobutylmaleimide Drug-Linker to Antibody
This protocol details the conjugation of the N-isobutylmaleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
N-isobutylmaleimide drug-linker from Protocol 2
-
Conjugation buffer (as in Protocol 1)
-
Quenching solution: N-acetylcysteine (NAC) or cysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Immediately after reduction and purification, dilute the reduced antibody to 2-5 mg/mL in cold conjugation buffer.
-
Dissolve the N-isobutylmaleimide drug-linker in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
Add a 5-10 fold molar excess of the drug-linker solution to the reduced antibody solution with gentle mixing.
-
Allow the conjugation reaction to proceed at 4°C for 1-4 hours or at room temperature for 1 hour.
-
Quench the reaction by adding a 20-fold molar excess of the quenching reagent (e.g., NAC) over the initial amount of the maleimide-drug linker.[10] Incubate for 20-30 minutes.
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC or TFF.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Data Presentation
Table 1: Representative Stability of N-Alkyl vs. N-Aryl Maleimide ADCs
This table summarizes the comparative stability of ADCs prepared with traditional N-alkyl maleimides (representative of N-isobutylmaleimide) versus the more stable N-aryl maleimides. Data is illustrative and based on published findings.[7]
| Maleimide Type | Deconjugation in Serum (7 days at 37°C) | Reference |
| N-Alkyl Maleimide | 35-67% | [7] |
| N-Aryl Maleimide | < 20% | [7] |
Table 2: Methods for ADC Characterization
This table outlines key analytical techniques for characterizing the synthesized ADC.
| Parameter | Analytical Method | Purpose | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, allowing for the determination of the average DAR and the distribution of different drug-loaded species. | [11] |
| UV-Vis Spectroscopy | A simple method to estimate the average DAR by measuring the absorbance of the antibody and the drug at their respective maximal wavelengths. | [12] | |
| Mass Spectrometry (LC-MS) | Provides the exact mass of the intact ADC and its subunits, allowing for precise DAR determination. | [][14] | |
| Aggregation | Size Exclusion Chromatography (SEC) | Separates molecules based on size to quantify the percentage of high molecular weight species (aggregates). | [15] |
| Purity | SDS-PAGE (reduced and non-reduced) | Assesses the integrity of the antibody and the efficiency of conjugation. | [16] |
| Stability | Thiol Exchange Assay | Evaluates the stability of the maleimide linkage in the presence of a competing thiol like glutathione. | [1] |
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using N-isobutylmaleimide.
Caption: Competing pathways of retro-Michael reaction and hydrolysis for maleimide-based ADCs.
Caption: General signaling pathways of common ADC payloads.
Concluding Remarks
The use of N-isobutylmaleimide provides a direct method for the synthesis of ADCs through well-established thiol-maleimide chemistry. However, researchers must be aware of the potential for instability of the resulting conjugate due to the retro-Michael reaction.[2][3][4][5][6] It is imperative to perform thorough characterization and stability studies to ensure the quality and reliability of the final ADC product. For the development of clinical candidates, the use of more advanced, stabilized maleimide derivatives or alternative conjugation chemistries should be strongly considered to mitigate the risks associated with premature drug release.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 14. agilent.com [agilent.com]
- 15. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 16. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Block Copolymers Using 1-Isobutyl-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of block copolymers incorporating 1-Isobutyl-1H-pyrrole-2,5-dione (N-isobutylmaleimide). Given the reactivity of the maleimide group, these protocols focus on two primary strategies: controlled radical polymerization and post-polymerization modification via thiol-maleimide "click" chemistry. These methods offer excellent control over the polymer architecture and are highly relevant for creating materials for drug delivery applications.[1][2][3][4]
Introduction
Block copolymers are a versatile class of macromolecules composed of two or more distinct polymer chains linked together. Their ability to self-assemble into various nanostructures makes them ideal candidates for advanced drug delivery systems, enabling the encapsulation and targeted release of therapeutic agents.[5] this compound, an N-substituted maleimide, is a valuable monomer for incorporation into such systems. The maleimide functionality can serve as a reactive handle for bioconjugation or can influence the physicochemical properties of the resulting polymer.
This document outlines three robust protocols for synthesizing block copolymers containing a poly(this compound) block:
-
Sequential Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
-
Sequential Atom Transfer Radical Polymerization (ATRP)
-
Synthesis via Thiol-Maleimide "Click" Chemistry
Protocol 1: Sequential RAFT Polymerization
Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6][7][8] This protocol describes the sequential synthesis of a diblock copolymer, for example, poly(styrene)-b-poly(this compound).
Experimental Workflow: RAFT Polymerization
Caption: Workflow for sequential RAFT polymerization.
Methodology
Part A: Synthesis of Poly(styrene) Macro-RAFT Agent
-
Reagents & Equipment:
-
Styrene (inhibitor removed)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane
-
Schlenk flask, magnetic stirrer, oil bath, vacuum line
-
-
Procedure:
-
In a Schlenk flask, dissolve styrene (e.g., 5 g, 48 mmol), CPADB (e.g., 0.134 g, 0.48 mmol), and AIBN (e.g., 0.016 g, 0.096 mmol) in 1,4-dioxane (10 mL). The molar ratio of [Monomer]:[CTA]:[Initiator] should be tailored to the desired molecular weight.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). Monitor conversion via ¹H NMR.
-
Quench the polymerization by exposing the mixture to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Filter and dry the resulting poly(styrene) macro-RAFT agent under vacuum.
-
Part B: Synthesis of Poly(styrene)-b-poly(this compound)
-
Reagents & Equipment:
-
Poly(styrene) macro-RAFT agent (from Part A)
-
This compound
-
AIBN
-
Anhydrous 1,4-dioxane
-
Schlenk flask, magnetic stirrer, oil bath, vacuum line
-
-
Procedure:
-
In a Schlenk flask, dissolve the poly(styrene) macro-RAFT agent (e.g., 2 g), this compound (e.g., 2 g, 13 mmol), and AIBN (e.g., 0.005 g, 0.03 mmol) in 1,4-dioxane (15 mL).
-
Repeat the freeze-pump-thaw cycles (step A.2).
-
Place the flask in a preheated oil bath at 70°C and stir for 12-24 hours.
-
Quench the reaction as described in step A.5.
-
Purify the block copolymer by precipitation in cold methanol or a suitable non-solvent.
-
Filter and dry the final product under vacuum.
-
Protocol 2: Sequential ATRP
Atom Transfer Radical Polymerization (ATRP) is another robust method for synthesizing well-defined block copolymers.[9][10][11][12][13] This protocol outlines the synthesis of a diblock copolymer, for example, poly(methyl methacrylate)-b-poly(this compound).
Experimental Workflow: ATRP
Caption: Workflow for sequential ATRP.
Methodology
Part A: Synthesis of Poly(methyl methacrylate) Macroinitiator
-
Reagents & Equipment:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous anisole
-
Schlenk flask, magnetic stirrer, oil bath, vacuum line
-
-
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol). Seal the flask and cycle between vacuum and nitrogen three times.
-
Add anisole (5 mL), MMA (e.g., 5 g, 50 mmol), EBiB (e.g., 0.049 g, 0.25 mmol), and PMDETA (e.g., 0.052 mL, 0.25 mmol) via syringe under a nitrogen atmosphere.
-
Perform three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60°C.
-
After the desired time (e.g., 6-12 hours), quench the reaction by opening the flask to air and diluting with THF.
-
Pass the mixture through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Part B: Synthesis of Poly(methyl methacrylate)-b-poly(this compound)
-
Reagents & Equipment:
-
Poly(MMA) macroinitiator (from Part A)
-
This compound
-
CuBr, PMDETA
-
Anhydrous anisole
-
Schlenk flask, magnetic stirrer, oil bath, vacuum line
-
-
Procedure:
-
Repeat step A.1 with CuBr (e.g., 0.018 g, 0.125 mmol).
-
Add a solution of the poly(MMA) macroinitiator (e.g., 2.5 g, assuming Mn ~10,000 g/mol , 0.25 mmol) and this compound (e.g., 3.8 g, 25 mmol) in anisole (15 mL) to the Schlenk flask, followed by PMDETA (e.g., 0.026 mL, 0.125 mmol).
-
Perform three freeze-pump-thaw cycles.
-
Place the flask in an oil bath at 80°C for 12-24 hours.
-
Quench and purify the block copolymer as described in steps A.5-A.7.
-
Protocol 3: Synthesis via Thiol-Maleimide "Click" Chemistry
This approach involves synthesizing two separate polymer chains, one with a terminal thiol group and the other with a terminal maleimide group, and then coupling them together.[14][15][16][17][18][19] This method is highly efficient and proceeds under mild conditions. Here, we describe the synthesis of a maleimide-terminated polymer and its subsequent reaction with a commercially available thiol-terminated polymer (e.g., thiol-terminated polyethylene glycol).
Experimental Workflow: Thiol-Maleimide Click Chemistry
Caption: Workflow for Thiol-Maleimide Click Chemistry.
Methodology
Part A: Synthesis of Maleimide-Terminated Poly(this compound)
This can be achieved by initiating the polymerization of this compound with a maleimide-containing initiator.
-
Reagents & Equipment:
-
This compound
-
N-(2-hydroxyethyl)maleimide
-
2-bromoisobutyryl bromide
-
Triethylamine
-
AIBN
-
Anhydrous THF
-
Standard glassware for organic synthesis and polymerization
-
-
Procedure (Synthesis of Maleimide Initiator):
-
Synthesize a maleimide-functional ATRP initiator by reacting N-(2-hydroxyethyl)maleimide with 2-bromoisobutyryl bromide in the presence of triethylamine. Purify by column chromatography.
-
Alternatively, use a commercially available maleimide-functional initiator.
-
-
Procedure (Polymerization):
-
Polymerize this compound using the maleimide-functional initiator via ATRP (as described in Protocol 2) or RAFT.
-
Purify the resulting maleimide-terminated polymer thoroughly to remove unreacted monomer and catalyst.
-
Part B: Thiol-Maleimide Conjugation
-
Reagents & Equipment:
-
Maleimide-terminated poly(this compound) (from Part A)
-
Thiol-terminated polymer (e.g., HS-PEG-OCH₃)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the maleimide-terminated polymer (1 equivalent) and the thiol-terminated polymer (1.1 equivalents) in DMF.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by ¹H NMR by observing the disappearance of the maleimide protons (~6.8 ppm).
-
Upon completion, precipitate the block copolymer in a suitable non-solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture).
-
Alternatively, purify the product by dialysis against an appropriate solvent to remove unreacted starting materials.
-
Isolate the final block copolymer by filtration or lyophilization.
-
Data Presentation and Characterization
The synthesized block copolymers should be thoroughly characterized to confirm their structure, molecular weight, and purity.
Characterization Techniques
-
¹H NMR Spectroscopy: To confirm the presence of both blocks and determine the copolymer composition.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[5][20]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (T₉) of the polymer blocks.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the block copolymer.[21]
Expected Quantitative Data
The following table summarizes typical data expected from the characterization of the synthesized block copolymers.
| Parameter | Poly(styrene)-b-poly(N-isobutylmaleimide) (RAFT) | Poly(MMA)-b-poly(N-isobutylmaleimide) (ATRP) | PEG-b-poly(N-isobutylmaleimide) (Click) |
| Mₙ (SEC, g/mol ) | 15,000 - 50,000 | 15,000 - 50,000 | Dependent on starting polymers |
| PDI (SEC) | 1.1 - 1.3 | 1.1 - 1.3 | Broader, dependent on starting polymers |
| ¹H NMR | Signals for both styrene and isobutylmaleimide units | Signals for both MMA and isobutylmaleimide units | Signals for PEG and isobutylmaleimide units |
| T₉ (°C) | Two distinct T₉s expected (e.g., ~100°C for PS, specific T₉ for PNIBM) | Two distinct T₉s expected (e.g., ~105°C for PMMA, specific T₉ for PNIBM) | One T₉ for PNIBM and a melting point (Tₘ) for PEG |
| Thermal Stability (TGA) | Onset of degradation typically > 250°C | Onset of degradation typically > 250°C | Degradation profile showing contributions from both blocks |
Applications in Drug Development
Block copolymers containing N-substituted maleimides are of significant interest in drug delivery for several reasons:
-
Micelle Formation: Amphiphilic block copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.
-
Bioconjugation: The maleimide group, if not consumed during synthesis, can be used for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or drugs via reaction with thiols present in these molecules.[4]
-
pH-Responsive Systems: If a pH-sensitive block is included, the block copolymer can be designed to release its payload in the acidic environment of tumors or endosomes.[3]
Signaling Pathway Diagram: Targeted Drug Delivery
Caption: Targeted drug delivery pathway using block copolymer micelles.
References
- 1. researchgate.net [researchgate.net]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. pH-responsive dithiomaleimide-amphiphilic block copolymer for drug delivery and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. mdpi.com [mdpi.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mdpi.com [mdpi.com]
- 14. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Polyimide-polyethylene glycol block copolymers: synthesis, characterization, and initial evaluation as a biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Isobutylmaleimide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-isobutylmaleimide. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-isobutylmaleimide?
A1: The most prevalent method for synthesizing N-isobutylmaleimide is a two-step process. The first step involves the reaction of maleic anhydride with isobutylamine to form the intermediate, N-isobutylmaleamic acid. The second step is the cyclodehydration of this intermediate to yield the final product, N-isobutylmaleimide.
Q2: What are the critical parameters influencing the yield of N-isobutylmaleimide?
A2: Several factors significantly impact the reaction yield, including the choice of dehydrating agent and solvent for the cyclization step, reaction temperature, and reaction time. The purity of the starting materials, particularly the maleic anhydride and isobutylamine, is also crucial to prevent side reactions.
Q3: What are common side products in N-isobutylmaleimide synthesis?
A3: The primary side product is the uncyclized intermediate, N-isobutylmaleamic acid, resulting from incomplete dehydration. Another potential side product is the hydrolysis of the maleimide ring of the final product, which can occur during workup if the pH is not controlled, leading to the formation of N-isobutylmaleamic acid. Polymerization of the maleimide product can also occur, especially at high temperatures.
Q4: How can I purify crude N-isobutylmaleimide?
A4: Common purification techniques for N-isobutylmaleimide include recrystallization, typically from solvents like cyclohexane or ethanol. Washing the crude product with aqueous solutions of dilute acid and base can effectively remove unreacted isobutylamine and N-isobutylmaleamic acid, respectively. Column chromatography can also be employed for high-purity requirements.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-isobutylmaleimide.
Low or No Product Yield
| Potential Cause | Recommended Action |
| Incomplete Cyclodehydration | Increase reaction time or temperature for the cyclization step. Ensure the dehydrating agent is active and used in the correct stoichiometric amount. Consider using a more potent dehydrating agent such as acetic anhydride with sodium acetate or p-toluenesulfonic acid in a solvent that allows for azeotropic removal of water (e.g., toluene). |
| Degraded Starting Materials | Use freshly opened or purified maleic anhydride and isobutylamine. Maleic anhydride is susceptible to hydrolysis. |
| Suboptimal Reaction Temperature | Optimize the temperature for both the formation of the maleamic acid (typically at or below room temperature to control the exotherm) and the cyclization step (often requires heating). |
| Product Loss During Workup | N-isobutylmaleimide has some solubility in water. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product. |
Presence of Impurities
| Impurity | Identification | Recommended Action for Removal |
| N-isobutylmaleamic acid | Can be detected by NMR (presence of carboxylic acid and amide protons) and IR (broad O-H stretch). | Wash the organic layer containing the product with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to convert the acid to its water-soluble salt. |
| Unreacted Isobutylamine | Can be detected by its characteristic amine smell and by GC-MS. | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to form the water-soluble ammonium salt. |
| Polymerized Product | Appears as an insoluble or high molecular weight smear on TLC or by GPC. | Avoid excessive heating during the reaction and purification. Use polymerization inhibitors if necessary. Purification can be challenging; recrystallization may help separate the monomer from the polymer. |
Data Presentation
Comparison of Cyclodehydration Conditions for N-Alkylmaleimide Synthesis
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 80-100 | 75-90 | A classic and effective method. Sodium acetate acts as a catalyst. |
| p-Toluenesulfonic Acid (p-TSA) | Toluene | Reflux | 80-95 | Allows for azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion.[1] |
| Trifluoroacetic Anhydride (TFAA) | Dichloromethane | 0 to RT | >90 | A very powerful dehydrating agent, useful for sensitive substrates, but more expensive. |
| Dicyclohexylcarbodiimide (DCC) | Dichloromethane | 0 to RT | 70-85 | Forms a urea byproduct that needs to be filtered off. |
Experimental Protocols
Detailed Methodology for N-Isobutylmaleimide Synthesis
This protocol is a representative two-step procedure adapted from established methods for N-alkylmaleimide synthesis.
Step 1: Synthesis of N-Isobutylmaleamic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane at room temperature.
-
Cool the solution in an ice bath.
-
Add isobutylamine (1.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The N-isobutylmaleamic acid often precipitates as a white solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Cyclodehydration to N-Isobutylmaleimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the N-isobutylmaleamic acid (1.0 eq) in a mixture of acetic anhydride (3-5 eq) and anhydrous sodium acetate (0.5-1.0 eq).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the crude N-isobutylmaleimide and quench the excess acetic anhydride.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., cyclohexane or ethanol) to obtain pure N-isobutylmaleimide.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of N-isobutylmaleimide.
Caption: Troubleshooting logic for low yield in N-isobutylmaleimide synthesis.
References
Preventing hydrolysis of the maleimide ring in 1-Isobutyl-1h-pyrrole-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the maleimide ring in 1-Isobutyl-1H-pyrrole-2,5-dione during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The maleimide ring may have hydrolyzed before the conjugation reaction, rendering it inactive.[1][2] | - Ensure the this compound reagent is fresh and has been stored properly under anhydrous conditions.[1] - Prepare aqueous solutions of the maleimide immediately before use; do not store in aqueous buffers.[2][3] - For stock solutions, dissolve the compound in an anhydrous organic solvent such as DMSO or DMF and store at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[1][2] |
| Suboptimal pH of Reaction Buffer: The pH may be too high, accelerating hydrolysis, or too low, reducing the reactivity of the thiol.[2] | - Verify and adjust the pH of the reaction buffer to the optimal range of 6.5-7.5.[1][2] Use calibrated equipment for pH measurement. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and Tris within this pH range.[1][4] | |
| Oxidized Thiol Groups: The cysteine residues on the target molecule may be in an oxidized state (disulfide bonds) and thus unavailable for conjugation.[2] | - Ensure the target thiol groups are in their reduced, free state.[1] If necessary, perform a reduction step using a reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide reagent.[5] | |
| Inconsistent or Irreproducible Results | Variable Reagent Quality: The reactivity of this compound can decrease over time due to gradual hydrolysis from atmospheric moisture. | - Use fresh aliquots of the maleimide stock solution for each experiment. - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] |
| Temperature Fluctuations: Higher temperatures accelerate the rate of maleimide hydrolysis.[1][5] | - Perform conjugation reactions at a controlled and consistent temperature, such as room temperature or 4°C.[1] For sensitive molecules, lower temperatures are recommended.[4] | |
| Loss of Conjugate After Purification/Storage | Retro-Michael Reaction: The thiosuccinimide bond formed after conjugation is susceptible to reversal, especially in the presence of other thiols.[2][6] | - To create a more stable linkage, consider a post-conjugation hydrolysis step. After purification, incubate the conjugate in a buffer with a slightly alkaline pH (e.g., 8.5-9.0) to open the thiosuccinimide ring, forming a stable succinamic acid thioether.[1][2][7] |
| Suboptimal Storage Conditions for Conjugate: The purified conjugate may be unstable under the chosen storage conditions. | - Store the purified conjugate in a buffer with a slightly acidic to neutral pH (6.5-7.0) at 4°C for short-term storage.[7] For long-term storage, consider adding a cryoprotectant like glycerol (50%) and storing at -20°C.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it problematic for this compound?
A1: Maleimide hydrolysis is a chemical reaction in which the maleimide ring of this compound reacts with water, causing the ring to open and form an unreactive maleamic acid derivative.[1][5] This is a significant issue because the opened ring can no longer undergo the desired Michael addition reaction with thiol groups (e.g., from cysteine residues in proteins), leading to failed or inefficient conjugation.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The two main factors are pH and temperature. The rate of hydrolysis increases significantly with higher pH values (above 7.5) and at elevated temperatures.[1][5][8] Maleimides are most stable in a slightly acidic to neutral pH range (6.5-7.5).[1]
Q3: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
A3: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[2] This range serves as a compromise, ensuring that the thiol group is sufficiently deprotonated to be reactive while keeping the competing hydrolysis of the maleimide ring to a minimum.[1] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines, which ensures high selectivity.[1][3]
Q4: How should I prepare and store this compound to prevent hydrolysis?
A4: It is crucial to handle and store the compound under anhydrous conditions. Store it as a dry powder in a desiccator or dissolved in an anhydrous organic solvent like DMSO or DMF at -20°C or -80°C.[2][3] Aqueous solutions should not be stored for long periods and should be prepared fresh immediately before each use.[2]
Q5: My conjugation reaction is successful, but the product seems unstable. What could be the cause?
A5: The thiosuccinimide linkage formed after the initial conjugation can be reversible through a process called the retro-Michael reaction.[6] This can lead to the detachment of the conjugated molecule. To enhance stability, a post-conjugation hydrolysis step can be performed by incubating the purified conjugate at a pH of 8.5-9.0. This opens the thiosuccinimide ring to form a highly stable succinamic acid thioether that is not susceptible to reversal.[2][7]
Quantitative Data Summary
The stability of the maleimide ring is highly dependent on environmental conditions. The following table summarizes the stability of maleimide compounds under various conditions.
| Compound Type | Condition | Half-life | Notes |
| Maleimide on Nanoparticles | Stored at 4°C, pH 7.0 | ~32 days | Temperature significantly impacts stability.[9] |
| Maleimide on Nanoparticles | Stored at 20°C, pH 7.0 | ~11 days | Higher temperature accelerates hydrolysis.[9] |
| N-phenyl maleimide | pH 7.4, 37°C | ~55 minutes | Electron-withdrawing groups on the nitrogen can decrease stability.[9][10] |
| N-fluorophenyl maleimide | pH 7.4, 37°C | ~28 minutes | A stronger electron-withdrawing effect further reduces stability.[9][10] |
| Thiosuccinimide Adduct (N-alkyl) | pH 7.4, 37°C | 27 hours | The formed conjugate also has limited stability.[9][10] |
| Thiosuccinimide Adduct (N-aryl) | pH 7.4, 37°C | 1.5 hours | Adducts from more reactive maleimides show lower stability.[9][10] |
| Hydrolyzed (Ring-Opened) N-aryl succinimide thioether | Not specified | > 2 years | Post-conjugation hydrolysis leads to a highly stable product.[7][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in anhydrous DMSO or DMF.[4]
-
Vortex the solution until the powder is completely dissolved.[2]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
-
Protocol 2: General Maleimide-Thiol Conjugation
-
Materials: Thiol-containing molecule (e.g., protein), this compound stock solution, reaction buffer (e.g., PBS, pH 7.2), (Optional) TCEP solution.
-
Procedure:
-
Prepare the thiol-containing molecule in a degassed reaction buffer at a pH between 6.5 and 7.5.[5]
-
(Optional) If disulfide bonds are present, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce the thiols.[5]
-
Immediately before conjugation, dilute the this compound stock solution into the reaction buffer.
-
Add a 10-20 fold molar excess of the maleimide solution to the solution of the thiol-containing molecule.[5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[5] If the maleimide is fluorescent, protect the reaction from light.[4]
-
Purify the conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted reagents.[4]
-
Protocol 3: Post-Conjugation Stabilization via Hydrolysis
-
Materials: Purified maleimide-thiol conjugate, high pH buffer (e.g., Tris or phosphate buffer, pH 8.5-9.0).
-
Procedure:
-
After purification of the conjugate, exchange the buffer to one with a pH of 8.5-9.0.
-
Incubate the conjugate solution at room temperature or 37°C for a defined period (e.g., 2-4 hours, optimization may be required).
-
Monitor the hydrolysis of the thiosuccinimide ring using analytical techniques like HPLC-MS.
-
Once the desired level of hydrolysis is achieved, exchange the buffer back to a neutral storage buffer (pH 6.5-7.0).
-
Visualizations
Caption: Workflow for maleimide-thiol conjugation and stabilization.
Caption: Reaction pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. semanticscholar.org [semanticscholar.org]
Troubleshooting low yields in N-isobutylmaleimide conjugation reactions
Welcome to the technical support center for N-isobutylmaleimide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for N-isobutylmaleimide conjugation to thiols?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3][4][5] This range offers a crucial balance between the reactivity of the thiol group and the stability of the maleimide.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][3][4][6][7][8]
Q2: Why is my N-isobutylmaleimide reagent not dissolving in my aqueous buffer?
N-isobutylmaleimide and other maleimide-containing reagents often have poor solubility in aqueous buffers. It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[6][8] This stock solution can then be added to the aqueous solution of your thiol-containing biomolecule. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of the biomolecule.[8]
Q3: Do I need to reduce disulfide bonds in my protein before conjugation?
Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur.[3][9] Disulfide bonds are unreactive with maleimides.[8][9] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a wide pH range and does not need to be removed before the conjugation step.[6][9][10] Dithiothreitol (DTT) can also be used, but it must be removed from the protein solution before adding the maleimide reagent, as it will compete with the protein's thiols.[8][9]
Q4: What molar ratio of N-isobutylmaleimide to my protein or peptide should I use?
A common starting point is a 10 to 20-fold molar excess of the maleimide reagent to the thiol-containing molecule.[3][6][8][10] However, the optimal ratio is highly dependent on the specific reactants and should be determined empirically through small-scale optimization experiments.[3] For sterically hindered thiol sites, a higher excess may be necessary.[6]
Q5: How can I improve the stability of the final conjugate?
The thioether bond formed can be reversible through a retro-Michael reaction, especially in the presence of other thiols.[1][2][3] To improve stability, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed by raising the pH to 8.5-9.0 after the initial conjugation.[1] The resulting ring-opened structure is more stable and less prone to the retro-Michael reaction.[1]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Low conjugation efficiency is a common problem that can arise from several factors. A systematic approach to troubleshooting is key to identifying the root cause.
| Potential Cause | Explanation | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[6] | Prepare aqueous solutions of maleimide reagents immediately before use.[6] For storage, dissolve maleimides in an anhydrous organic solvent like DMSO or DMF and store at -20°C.[6] Perform the reaction within the optimal pH range of 6.5-7.5.[1][11] |
| Thiol Oxidation | Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[6][12] This can be catalyzed by divalent metal ions. | Reduce existing disulfide bonds using a reducing agent like TCEP.[6] Degas buffers to remove dissolved oxygen.[8] Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions.[3][9] |
| Incorrect pH | The reaction rate is significantly slower at a pH below 6.5.[4][5] Above pH 7.5, maleimide hydrolysis and side reactions with amines increase.[1][4][6] | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3][4][5] Use non-nucleophilic buffers like phosphate, HEPES, or bicarbonate.[8] Avoid buffers containing primary amines, such as Tris.[8] |
| Insufficient Molar Excess | An inadequate amount of the N-isobutylmaleimide reagent will lead to an incomplete reaction. | Optimize the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10-20 fold excess is a good starting point.[3][6][8][10] |
| Presence of Competing Thiols | If a thiol-containing reducing agent like DTT is not removed, it will compete with the target molecule for the maleimide. | If using DTT for reduction, ensure it is completely removed via dialysis or a desalting column before initiating the conjugation reaction.[8][9] |
Issue 2: Unexpected Side Products or Product Heterogeneity
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Amines | At pH values above 7.5, maleimides lose their thiol selectivity and can react with primary amines, such as the side chain of lysine residues.[1][6] | Strictly maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiols.[6] |
| Thiazine Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[1][6][13] This is more prominent at physiological or higher pH.[6][14] | If possible, avoid using peptides with an N-terminal cysteine for conjugation.[12] Performing the reaction under slightly acidic conditions (pH < 6.5) can help to keep the N-terminal amine protonated and less nucleophilic.[12][14] |
Issue 3: Final Conjugate is Not Stable
| Potential Cause | Explanation | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed is reversible. In a thiol-rich environment (e.g., in the presence of glutathione), the conjugated molecule can be transferred to other thiols.[1][3] | After the initial conjugation, raise the pH to 8.5-9.0 to intentionally hydrolyze the thiosuccinimide ring, which forms a more stable, ring-opened structure.[1] |
Experimental Protocols
Protocol 1: Protein Thiol Quantification (Ellman's Assay)
This protocol is for determining the concentration of free sulfhydryl groups in a protein sample.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein sample
-
Cysteine or other thiol standard for standard curve generation
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard like cysteine.
-
Add a small volume of the protein sample to the Reaction Buffer.
-
Add DTNB solution to the protein solution and to the standards.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in your protein sample by comparing its absorbance to the standard curve.
Protocol 2: Reduction of Protein Disulfide Bonds
This protocol describes the reduction of disulfide bonds to free thiols using TCEP.
Materials:
-
Protein solution
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: e.g., PBS, pH 7.2-7.5, degassed
Procedure:
-
Dissolve the protein in the degassed Reaction Buffer.
-
Prepare a fresh stock solution of TCEP in the Reaction Buffer.
-
Add the TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess of TCEP to protein.
-
Incubate the mixture at room temperature for 30-60 minutes.[3] The reduced protein is now ready for the conjugation reaction.
Protocol 3: General N-isobutylmaleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Reduced protein solution (from Protocol 2)
-
N-isobutylmaleimide reagent
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: e.g., PBS, pH 7.2, with 1-5 mM EDTA, degassed
Procedure:
-
Immediately before use, prepare a concentrated stock solution of the N-isobutylmaleimide reagent in anhydrous DMSO or DMF.
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).[3]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[3] Gentle mixing can be applied.
-
(Optional) To quench the reaction, add a small molecule thiol like L-cysteine.
-
Purify the conjugate to remove unreacted maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Isobutyl-1h-pyrrole-2,5-dione and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Isobutyl-1h-pyrrole-2,5-dione and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and related compounds.
Issue 1: Low or No Yield of Purified Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of the maleimide was not driven to completion, leaving starting materials in the crude product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. Consider extending the reaction time or increasing the temperature if appropriate. |
| Product Loss During Extraction: The desired compound is lost during aqueous workup due to its partial water solubility or hydrolysis. | Minimize contact time with aqueous layers. Use brine to reduce the solubility of the organic product in the aqueous phase. Ensure the pH of the aqueous solution is neutral or slightly acidic (pH 6.5-7.5) to minimize hydrolysis.[1] |
| Inappropriate Recrystallization Solvent: The chosen solvent either dissolves the product too well at room temperature or not well enough when heated. | Perform a systematic solvent screen with small amounts of crude product to identify a suitable solvent or solvent system (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) where the compound has high solubility in hot solvent and low solubility in cold solvent.[2][3] |
| "Oiling Out" During Recrystallization: The compound separates as an oil instead of crystals upon cooling. | This occurs when the solution is supersaturated or cools too quickly. Try adding more solvent, reheating to dissolve the oil, and allowing the solution to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Product Adsorption on Silica Gel: During column chromatography, the product irreversibly binds to the stationary phase. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. This is particularly useful if the compound is basic in nature. Alternatively, consider using a less acidic stationary phase like alumina. |
Issue 2: Product Instability and Degradation
| Potential Cause | Recommended Solution |
| Hydrolysis of the Maleimide Ring: The dione ring is susceptible to opening in the presence of water, especially at basic pH, forming the corresponding maleamic acid.[4] | Maintain a neutral to slightly acidic pH (6.5-7.5) during all aqueous steps.[1] Use anhydrous solvents and store the purified product under an inert atmosphere.[5] The rate of hydrolysis is pH and temperature-dependent, increasing with higher pH and temperature.[6][7] |
| Polymerization: Maleimides can undergo free-radical polymerization, especially at elevated temperatures or in the presence of light. | Avoid excessive heating during purification steps like distillation. Store the compound in a cool, dark place. The addition of a radical inhibitor, such as hydroquinone, may be considered if polymerization is a significant issue. |
| Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Use deactivated silica gel or an alternative stationary phase like neutral alumina for column chromatography. Minimize the time the compound spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted starting materials such as maleic anhydride and isobutylamine, the intermediate N-isobutylmaleamic acid, and byproducts from side reactions. Polymerized maleimide can also be a significant impurity.
Q2: What is the recommended method for initial purification of the crude product?
A2: A common initial purification step is to wash the crude product with water or a dilute acidic solution to remove unreacted amines and the maleamic acid intermediate.[8] Subsequent purification can be achieved by recrystallization or column chromatography.
Q3: Which solvent systems are recommended for the recrystallization of this compound?
A3: While specific data for this compound is limited, common solvents for the recrystallization of N-alkylmaleimides include ethanol, isopropanol, and mixed solvent systems such as hexane/ethyl acetate or hexane/acetone.[2] A solvent screen is the best approach to determine the optimal solvent for your specific derivative.
Q4: What are suitable conditions for column chromatography of N-substituted maleimides?
A4: For normal-phase column chromatography on silica gel, a gradient of ethyl acetate in hexane is a good starting point. For example, a gradient from 10% to 50% ethyl acetate in hexane can effectively separate the desired product from less polar impurities. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.
Q5: How can I monitor the purity of my this compound?
A5: Purity can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, a mobile phase of hexane/ethyl acetate (e.g., 7:3 v/v) on silica gel plates can be used for visualization under UV light.[8] HPLC with a C18 column and a mobile phase of acetonitrile and water is a powerful tool for quantitative purity assessment.[9]
Q6: What is the expected appearance and purity of the final product?
A6: Pure this compound is typically a colorless to pale yellow solid or semi-solid.[5] Commercially available products often have a purity of 97% or higher.[5]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| Appearance | Colorless to Pale yellow Solid or Semi-solid or liquid | [5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [5] |
| Purity (Typical) | ≥ 97% | [5] |
Table 2: Illustrative Recrystallization Solvents for N-Alkylmaleimides
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | Often a good starting point for moderately polar compounds. |
| Isopropanol | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A versatile mixture allowing for fine-tuning of polarity. |
| Hexane/Acetone | Non-polar/Polar Aprotic | Another common mixed solvent system for recrystallization.[2] |
| Toluene | Non-polar | Can be effective for less polar derivatives. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent candidate. Allow it to cool to room temperature and then in an ice bath. An ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Analyze the crude mixture by TLC to determine a suitable eluent system that provides good separation of the desired product from impurities (Rf value of the product ideally between 0.2 and 0.4).
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the mobile phase, can be used to separate compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for hydrolysis of the maleimide ring during purification.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cibtech.org [cibtech.org]
- 9. benchchem.com [benchchem.com]
Side reactions of N-isobutylmaleimide with non-thiol functional groups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions of N-isobutylmaleimide (N-IBM) with non-thiol functional groups during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-thiol functional groups that can react with N-isobutylmaleimide?
A1: While N-isobutylmaleimide is highly selective for thiol groups (cysteine residues) under optimal conditions, side reactions can occur with other nucleophilic functional groups present in biomolecules. The most common of these are the ε-amino group of lysine residues and the imidazole ring of histidine residues. At elevated pH, hydrolysis of the maleimide ring itself is also a significant competing reaction. Reactions with hydroxyl groups of serine, threonine, and tyrosine are generally not observed under typical bioconjugation conditions.
Q2: What is the optimal pH range to ensure selective conjugation of N-isobutylmaleimide to thiols?
A2: The optimal pH range for selective maleimide-thiol conjugation is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the side reactions with amines are minimized because the amino groups are predominantly protonated and thus less nucleophilic.[1]
Q3: How does pH affect the side reaction with lysine residues?
A3: The pKa of the ε-amino group of lysine is around 10.5. At pH values above 7.5, a significant fraction of lysine residues will be deprotonated and become nucleophilic enough to react with the maleimide group.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity. However, as the pH increases, the rate of reaction with amines becomes more competitive.
Q4: Can N-isobutylmaleimide react with histidine residues?
A4: Yes, the imidazole side chain of histidine (pKa ≈ 6.0) can act as a nucleophile and react with maleimides, particularly as the pH approaches and exceeds its pKa. While the reaction with thiols is still favored, the potential for histidine modification should be considered, especially in proteins with reactive histidine residues in their active sites or binding pockets.
Q5: What is maleimide hydrolysis and why is it a concern?
A5: Maleimide hydrolysis is the ring-opening of the maleimide moiety in the presence of water to form a non-reactive maleamic acid. This reaction is accelerated at neutral to high pH and at higher temperatures.[2] Once hydrolyzed, the maleimide can no longer react with thiols, leading to a lower conjugation yield. It is crucial to use freshly prepared aqueous solutions of N-isobutylmaleimide or to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF.[1][2]
Q6: Is the bond formed between N-isobutylmaleimide and a thiol group stable?
A6: The initially formed thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[1][3] This can lead to the transfer of the maleimide-linked payload to other molecules. To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed under controlled basic conditions (e.g., pH 9.0) to form a stable, ring-opened succinamic acid thioether.[4] N-aryl substituted maleimides generally show faster rates of this stabilizing hydrolysis compared to N-alkyl substituted maleimides like N-isobutylmaleimide.[3][5]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of N-isobutylmaleimide | Ensure the N-isobutylmaleimide reagent is fresh and has been stored under anhydrous conditions. Prepare aqueous solutions immediately before use. For storage, dissolve N-IBM in anhydrous DMSO or DMF.[1][2] |
| Incorrect pH of reaction buffer | Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5. Below pH 6.5, the thiol is less nucleophilic, slowing down the desired reaction. Above pH 7.5, hydrolysis of the maleimide becomes more rapid.[1] |
| Oxidation of Thiol Groups | Use degassed buffers to minimize oxidation of cysteine residues to disulfides, which are unreactive towards maleimides. Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to adding the maleimide reagent to ensure free thiols are available.[6] |
| Insufficient Molar Excess of N-IBM | Increase the molar excess of N-isobutylmaleimide to the thiol-containing biomolecule. A 10 to 20-fold molar excess is a common starting point. |
Problem 2: Heterogeneous Product Mixture or Unexpected Molecular Weight
| Potential Cause | Troubleshooting Steps |
| Reaction with Lysine Residues | Ensure the reaction pH is strictly maintained at or below 7.5.[1] If the protein is stable at a slightly lower pH, performing the reaction at pH 6.5-7.0 can further enhance selectivity for thiols over amines. |
| Reaction with Histidine Residues | If the target protein has highly reactive histidine residues, consider performing the conjugation at the lower end of the optimal pH range (e.g., pH 6.5). Characterize the product by mass spectrometry to identify any adducts corresponding to histidine modification. |
| Dialkylation (Imidazolium Salt Formation) | If you are working with imidazoles, the N-alkylated product can react further to form a dialkylated imidazolium salt. Use a controlled stoichiometry of the alkylating agent (N-IBM) and monitor the reaction progress closely to stop it once the mono-adduct is formed. |
Quantitative Data
Specific kinetic data for N-isobutylmaleimide is limited in the literature. The following tables provide data for closely related N-alkylmaleimides, which can be used as an estimate for the reactivity of N-isobutylmaleimide.
Table 1: Half-life of N-Substituted Maleimides (Hydrolysis)
| Maleimide Derivative | pH | Temperature (°C) | Half-life |
| Dibromomaleimide | 7.4 | RT | 17.9 min[4] |
| N-Alkyl Thiosuccinimide | 7.4 | 37 | 27 h[7] |
| N-Aryl Thiosuccinimide | 7.4 | 37 | 1.5 h[7] |
| N-Fluorophenyl Thiosuccinimide | 7.4 | 37 | 0.7 h[7] |
Table 2: Relative Reaction Rates of Maleimides
| Reactant | Condition | Relative Rate |
| Thiol vs. Amine | pH 7.0 | Thiol reaction is ~1000x faster[1] |
| N-Aryl Maleimide vs. N-Alkyl Maleimide | Reaction with thiolate | N-Aryl is ~2.5x faster[5] |
Experimental Protocols
Protocol 1: General Procedure for Selective Thiol Conjugation with N-Isobutylmaleimide
-
Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.2. Ensure the buffer is degassed by bubbling with nitrogen or argon for at least 15 minutes to prevent thiol oxidation.[6]
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a non-thiol reducing agent like TCEP. Incubate for 30 minutes at room temperature.
-
N-Isobutylmaleimide Solution Preparation: Immediately before use, dissolve the N-isobutylmaleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-isobutylmaleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently labeled maleimide.
-
Purification: Remove the excess, unreacted N-isobutylmaleimide and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
(Optional) Stabilization of the Thioether Linkage: To prevent the retro-Michael reaction, the pH of the purified conjugate solution can be raised to ~9.0 for a short period (e.g., 30-60 minutes) to promote the hydrolysis of the thiosuccinimide ring. The pH should then be neutralized for storage.
Protocol 2: LC-MS Analysis of N-Isobutylmaleimide Conjugation Products
-
Sample Preparation: After the conjugation reaction, quench the reaction by adding an excess of a small molecule thiol like N-acetylcysteine. Acidify the sample with 0.1% trifluoroacetic acid (TFA). For protein samples, a desalting step using a C4 ZipTip or similar may be necessary.
-
LC Separation:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate the unreacted protein, the desired conjugate, and potential side products (e.g., lysine or histidine adducts, hydrolyzed maleimide). A typical gradient might be 5-95% B over 30 minutes.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Acquire full scan mass spectra to identify the molecular weights of the different species. The expected mass shift for the addition of N-isobutylmaleimide is +141.1 Da. Adducts with lysine or histidine will show a similar mass shift on those residues. Hydrolyzed N-isobutylmaleimide will have a mass of 159.1 Da.
-
Quantification: Use extracted ion chromatograms (EICs) for the expected m/z values of the different species to determine their relative abundance.
-
Visualizations
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Improving the Stability of N-isobutylmaleimide Solutions for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of N-isobutylmaleimide solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with N-isobutylmaleimide solutions in a question-and-answer format.
Question: My N-isobutylmaleimide solution has lost reactivity, and I'm observing poor conjugation efficiency. What is the likely cause?
Answer: The most probable cause is the degradation of the N-isobutylmaleimide, primarily through the hydrolysis of the maleimide ring. This reaction opens the ring to form an unreactive maleamic acid derivative, rendering it incapable of reacting with thiol groups.[1][2][3] The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Question: I've noticed a precipitate forming in my N-isobutylmaleimide solution upon storage. What could be the reason?
Answer: Precipitate formation can be due to several factors:
-
Hydrolysis Product: The degradation product, N-isobutylmaleamic acid, may have lower solubility in the solvent compared to the parent N-isobutylmaleimide, leading to its precipitation over time.
-
Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration of N-isobutylmaleimide beyond its solubility limit.
-
Low Temperature Storage: Storing the solution at a very low temperature (e.g., -20°C or -80°C) can cause the solute to crystallize out of the solution, especially if the concentration is high.
Question: My analytical results (e.g., HPLC) show multiple peaks that were not present in the freshly prepared solution. What do these peaks represent?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The primary new peak is likely the N-isobutylmaleamic acid resulting from hydrolysis. Other minor peaks could represent by-products from reactions with trace impurities in the solvent or container.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-isobutylmaleimide in solution?
A1: The primary degradation pathway for N-isobutylmaleimide in the presence of water is hydrolysis. The maleimide ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to the opening of the ring and the formation of the corresponding maleamic acid.[1][2][3] This process is accelerated at neutral to alkaline pH.[1][2][3]
Q2: Which solvents are recommended for storing N-isobutylmaleimide?
A2: For long-term storage, it is highly recommended to store N-isobutylmaleimide as a dry powder.[2][3] If a solution is necessary, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred over aqueous or protic solvents like ethanol.[2][3] It is crucial to use high-purity, anhydrous grade solvents to minimize the presence of water, which drives hydrolysis.
Q3: How does pH affect the stability of N-isobutylmaleimide solutions?
A3: The stability of N-isobutylmaleimide is highly pH-dependent. The rate of hydrolysis is significantly faster at neutral and alkaline pH (pH > 7) compared to acidic conditions (pH < 6.5).[1][2][3] To minimize hydrolysis in aqueous buffers, it is advisable to maintain a slightly acidic pH (6.0-6.5) for short-term storage.[3]
Q4: Are there any chemical stabilizers I can add to my N-isobutylmaleimide solution?
A4: While specific stabilizers for N-isobutylmaleimide solutions are not extensively documented, controlling the pH is the most effective way to enhance stability in aqueous environments. For aprotic solvents like DMSO and DMF, ensuring the solvent is anhydrous is the primary stabilization strategy. The addition of a desiccant to the storage container can help to maintain anhydrous conditions.
Q5: What are the ideal storage conditions (temperature, light) for N-isobutylmaleimide solutions?
A5: For optimal stability, N-isobutylmaleimide solutions in anhydrous DMSO or DMF should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed containers to prevent moisture absorption.[2][3] It is also good practice to protect the solutions from light, although photolytic degradation is generally a lesser concern compared to hydrolysis for this compound.
Data Presentation
The following table summarizes the semi-quantitative stability of N-alkylmaleimides under various conditions. Please note that specific quantitative data for N-isobutylmaleimide is limited; therefore, data for N-ethylmaleimide is used as a proxy to provide general guidance.
| Solvent/Condition | Temperature | pH | Approximate Half-life of N-Ethylmaleimide | Key Considerations |
| Anhydrous DMSO | Room Temp (20-25°C) | N/A | > 1 year (estimated) | Ensure solvent is truly anhydrous. |
| Anhydrous DMF | Room Temp (20-25°C) | N/A | > 1 year (estimated) | Ensure solvent is truly anhydrous. |
| Aqueous Buffer | 25°C | 6.5 | Several days | Slower hydrolysis at slightly acidic pH. |
| Aqueous Buffer | 25°C | 7.4 | Several hours to a day | Significant hydrolysis occurs. |
| Aqueous Buffer | 25°C | 8.5 | Minutes to hours | Rapid hydrolysis. |
Disclaimer: The stability data in aprotic solvents are estimations based on general chemical principles and the known reactivity of maleimides. Actual stability will depend on the purity of the solvent and the specific storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of N-isobutylmaleimide
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of N-isobutylmaleimide at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of N-isobutylmaleimide in an oven at 70°C for 48 hours. Dissolve the stressed solid in the initial solvent to the target concentration.
-
Photolytic Degradation: Expose a solution of N-isobutylmaleimide to a UV lamp (254 nm) and a visible light source for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: Monitoring the Stability of N-isobutylmaleimide Solutions by RP-HPLC
This protocol describes a general method for monitoring the stability of N-isobutylmaleimide solutions over time.
1. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a solution of N-isobutylmaleimide in the desired solvent (e.g., DMSO, DMF, or aqueous buffer) at a known concentration (e.g., 10 mM).
-
Divide the solution into multiple aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles of the entire stock.
3. Stability Study:
-
Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC and quantify the peak area of the intact N-isobutylmaleimide and any degradation products.
-
Calculate the percentage of remaining N-isobutylmaleimide at each time point relative to the initial time point (t=0).
Mandatory Visualization
Caption: Hydrolysis degradation pathway of N-isobutylmaleimide.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Monitoring Thiol-Maleimide Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively monitor the progress of thiol-maleimide conjugation reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a thiol-maleimide reaction?
The progress of a thiol-maleimide reaction can be monitored using several analytical techniques. The most common methods include:
-
UV-Vis Spectrophotometry: This method relies on the change in absorbance of the maleimide group upon reaction with a thiol.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is used to separate and quantify the reactants and the final conjugate.[3][4]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for confirming the identity of the conjugate and detecting any side products.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy allows for the direct observation of the disappearance of maleimide protons and the appearance of new signals corresponding to the thiosuccinimide product.[7][8]
Q2: How does UV-Vis spectrophotometry work for monitoring this reaction?
The maleimide group has a characteristic UV absorbance at approximately 300 nm, which disappears as it reacts with a thiol to form a stable thioether bond.[2] By monitoring the decrease in absorbance at this wavelength over time, you can follow the consumption of the maleimide reagent and thus the progress of the reaction.[1] A rudimentary approach for the quantitation of maleimides can be performed by spectrophotometrically assaying maleimides at a wavelength of 302 nm with an extinction coefficient of 620 M-1cm-1.[9]
Q3: What is the optimal pH for a thiol-maleimide reaction and why is it important?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[10][11] This pH range is a critical balance to ensure both reaction efficiency and selectivity. Below pH 6.5, the thiol group is predominantly protonated, making it less nucleophilic and significantly slowing the reaction rate.[10] Above pH 7.5, competing side reactions become problematic, including the hydrolysis of the maleimide ring to an unreactive maleamic acid derivative and reaction with primary amines, such as the side chain of lysine residues.[10] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10][11]
Q4: What are some common side reactions in thiol-maleimide conjugations?
Several side reactions can occur during a thiol-maleimide conjugation, leading to a heterogeneous product mixture or low yield. These include:
-
Maleimide Hydrolysis: The maleimide ring can be hydrolyzed, especially at a pH above 7.5, rendering it inactive.[10]
-
Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, leading to a loss of selectivity.[10]
-
Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to the dissociation of the conjugate.[10][11] This can result in a "thiol exchange" where the maleimide is transferred to another available thiol.[3]
-
Thiazine Rearrangement: When conjugating to an unprotected N-terminal cysteine, the initial succinimidyl thioether can rearrange to a more stable thiazine structure.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Reaction | Incorrect pH: The reaction is outside the optimal pH range of 6.5-7.5.[10] | Verify the pH of your reaction buffer and adjust as necessary. |
| Oxidized Thiols: The thiol groups on your protein or peptide are in the form of disulfide bonds. | Reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[10][14] | |
| Maleimide Instability/Hydrolysis: The maleimide reagent has been hydrolyzed due to moisture. | Prepare aqueous solutions of maleimide reagents immediately before use. For longer-term storage, dissolve in a dry, aprotic solvent like DMSO or DMF and store at -20°C.[10][11] | |
| Suboptimal Molar Ratio: An insufficient excess of the maleimide reagent is used. | Increase the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point.[10][14] | |
| Heterogeneous Product | Reaction with Amines: The reaction pH is too high, leading to non-specific conjugation to lysine residues. | Maintain the reaction pH strictly between 6.5 and 7.5.[15] |
| Isomer Formation: The reaction can sometimes produce diastereomers.[4] | This is an inherent property of the reaction. HPLC can often resolve these isomers. | |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearranged product.[12][13] | If this is undesirable, consider acetylating the N-terminal cysteine or using an internal cysteine for conjugation.[12] | |
| Conjugate Instability | Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing, especially in the presence of other thiols.[10][11] | After conjugation, consider intentionally hydrolyzing the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable succinamic acid thioether.[15] |
| Storage Conditions: Improper storage is leading to degradation. | Store the purified conjugate at 2-8°C for short-term use or at -20°C for longer-term storage, and protect from light.[16] |
Quantitative Data Summary
Table 1: Influence of pH on Thiol-Maleimide Reaction
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow.[15] |
| 6.5 - 7.5 | Optimal | Low (Thiol reaction is ~1,000x faster at pH 7.0)[10] | Relatively Low | Optimal range for specific thiol conjugation. [10][15] |
| > 7.5 | High | Increases significantly, becomes competitive with thiol reaction. | Increases significantly. | Loss of chemoselectivity.[10][15] |
Table 2: Spectroscopic Data for Monitoring
| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Notes |
| Maleimide | ~300 nm | 620 M⁻¹cm⁻¹ at 302 nm[9] | Absorbance decreases as the reaction proceeds.[1][2] |
| TNB²⁻ (from Ellman's Reagent) | 412 nm | 14,100 M⁻¹cm⁻¹[9] | Used for quantifying free thiols. |
| 4-thiopyridone (from DTDP) | 324 nm | 19,800 M⁻¹cm⁻¹[9] | An alternative for quantifying free thiols. |
Experimental Protocols
Protocol 1: Monitoring by UV-Vis Spectrophotometry
This protocol describes how to monitor the consumption of a maleimide-containing reagent.
-
Establish a Baseline: Record the UV-Vis spectrum of the thiol-containing molecule in the reaction buffer to identify any background absorbance.
-
Measure Maleimide Absorbance: Record the UV-Vis spectrum of the maleimide reagent in the same buffer. Note the absorbance maximum around 300 nm.
-
Initiate the Reaction: Mix the thiol-containing molecule and the maleimide reagent in a quartz cuvette at the desired concentrations and molar ratio.
-
Monitor Absorbance Decrease: Immediately begin scanning the UV-Vis spectrum at regular time intervals. Monitor the decrease in absorbance at the λmax of the maleimide.
-
Data Analysis: Plot the absorbance at the λmax versus time to obtain a reaction progress curve. The reaction is complete when the absorbance no longer changes.
Protocol 2: Monitoring by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for separating and quantifying the reactants and the conjugate.
-
Sample Preparation: At various time points during the reaction, take an aliquot of the reaction mixture.
-
Quench the Reaction: To stop the reaction in the aliquot, either add a small molecule thiol like cysteine to consume any unreacted maleimide or acidify the sample (e.g., with TFA) to a pH where the reaction is very slow.[17]
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: A linear gradient, for example, from 20% to 80% acetonitrile over 30 minutes, can be a good starting point.
-
Detection: Monitor the elution profile with a UV detector at a wavelength where both the protein/peptide and the conjugate absorb (e.g., 280 nm) and at the specific wavelength for the maleimide if it has a unique absorbance.
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product at each time point. The decrease in the reactant peaks and the increase in the product peak will indicate the reaction progress.
Protocol 3: Confirmation by Mass Spectrometry (LC-MS)
This protocol is used to confirm the identity of the conjugate.
-
Sample Preparation: Prepare the sample as described for HPLC analysis. The final product should be purified before MS analysis.
-
LC-MS Analysis: Analyze the sample using an HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the major species. The expected mass of the conjugate should be the sum of the molecular weights of the thiol-containing molecule and the maleimide reagent. This confirms successful conjugation.
Visualizations
Caption: Workflow for thiol-maleimide conjugation and monitoring.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. rsc.org [rsc.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfrbm.org [sfrbm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Overcoming steric hindrance in reactions with 1-Isobutyl-1h-pyrrole-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1-Isobutyl-1h-pyrrole-2,5-dione, particularly those related to steric hindrance.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield in Michael Additions (e.g., Thiol Conjugation)
Low or no yield in Michael additions with this compound is a common issue, often exacerbated by the steric bulk of the isobutyl group. Here are potential causes and solutions to improve your reaction outcome.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The isobutyl group on the nitrogen atom can sterically hinder the approach of the nucleophile to the maleimide double bond.[1][2] |
| Optimize Molar Ratio: Increase the molar excess of the this compound reagent. A 10- to 20-fold molar excess is a common starting point for sterically hindered systems.[3][4][5] | |
| Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature).[4][6] A moderate increase in temperature can also help overcome the activation energy barrier, but should be monitored to avoid side reactions. | |
| Suboptimal pH | The reaction rate and selectivity of thiol-maleimide conjugations are highly pH-dependent.[1][3][6] |
| Maintain pH between 6.5 and 7.5: This range ensures the thiol is sufficiently deprotonated to be reactive while minimizing side reactions such as hydrolysis of the maleimide ring and reaction with amines.[1][3][6][7] | |
| Poor Solubility | This compound may have limited solubility in aqueous buffers. |
| Use a Co-solvent: Dissolve the maleimide reagent in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[3][5] | |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[6][7] |
| Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use and avoid storing them in aqueous buffers.[6] | |
| Oxidized Thiols | If conjugating to a thiol-containing molecule, the thiol groups may have formed disulfide bonds, rendering them unreactive. |
| Reduce Disulfide Bonds: Pre-treat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][6] |
Issue 2: Low Yield or Selectivity in Diels-Alder Reactions
The isobutyl group of this compound can present steric challenges in Diels-Alder reactions, affecting both the reaction rate and the endo/exo selectivity.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The bulky isobutyl group can hinder the approach of the diene to the dienophile. |
| Use a Lewis Acid Catalyst: Lewis acids can coordinate to the carbonyl groups of the maleimide, increasing its reactivity and potentially influencing stereoselectivity.[8][9] | |
| Apply High Pressure: High-pressure conditions (in the kbar range) can accelerate the reaction and favor the formation of the more compact transition state, often leading to higher yields.[10] | |
| Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy, but may also favor the retro-Diels-Alder reaction. Optimization is key.[11] | |
| Unfavorable Reaction Kinetics | The reaction may be inherently slow under standard conditions. |
| Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[12][13][14][15][16] | |
| Solvent Effects | The choice of solvent can influence the rate and outcome of a Diels-Alder reaction.[17] |
| Solvent Screening: Experiment with a range of solvents, from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., DMF, acetonitrile), to find the optimal medium for your specific diene.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][3][6][7] Within this range, the thiol is sufficiently deprotonated to be reactive, while minimizing competing side reactions like hydrolysis of the maleimide ring and reaction with primary amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[18]
Q2: How can I improve the solubility of this compound in my reaction mixture?
A2: It is recommended to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[3][5] This stock solution can then be added to your aqueous reaction buffer. Aim to keep the final concentration of the organic co-solvent low (typically below 10% v/v) to avoid potential denaturation of biomolecules.
Q3: Can I use a catalyst to improve the yield of my Diels-Alder reaction with this compound?
A3: Yes, Lewis acid catalysis can be an effective strategy.[8][9] Lewis acids, such as zinc chloride, aluminum chloride, or scandium triflate, can coordinate to the carbonyl oxygens of the maleimide. This coordination lowers the LUMO energy of the dienophile, making it more reactive towards the diene and accelerating the reaction.
Q4: Is microwave-assisted synthesis a viable option for reactions with this compound?
A4: Absolutely. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[12][13][14][15][16] This is due to rapid and uniform heating of the reaction mixture. It is a particularly useful technique for overcoming kinetic barriers in reactions involving sterically hindered substrates.
Q5: How can I minimize the retro-Michael reaction and improve the stability of the conjugate?
A5: The thioether bond formed in a thiol-maleimide conjugation can be reversible via a retro-Michael reaction, especially in the presence of other thiols. To improve stability, you can induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by raising the pH of the purified conjugate solution to 8.5-9.0 and incubating until the ring-opening is complete, which can be monitored by mass spectrometry.[19]
Data Presentation
Note: The following data is representative and intended for illustrative purposes. Actual results will vary depending on the specific reactants and reaction conditions.
Table 1: Illustrative Yield Comparison for a Michael Addition with a Sterically Hindered Thiol
| Conditions | Reaction Time (h) | Temperature (°C) | Molar Ratio (Maleimide:Thiol) | Illustrative Yield (%) |
| Standard | 2 | 25 | 1:1 | 35 |
| Optimized | 12 | 25 | 20:1 | 85 |
| Optimized + Co-solvent (10% DMSO) | 12 | 25 | 20:1 | 90 |
Table 2: Illustrative Yield Comparison for a Diels-Alder Reaction with a Moderately Reactive Diene
| Method | Catalyst/Condition | Reaction Time | Temperature | Illustrative Yield (%) |
| Conventional Heating | None | 24 h | 110°C (Toluene reflux) | 40 |
| Lewis Acid Catalysis | 10 mol% ZnCl₂ | 8 h | 25°C | 75 |
| Microwave Irradiation | None | 15 min | 150°C | 92 |
| High Pressure | 10 kbar | 4 h | 25°C | 88 |
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition with a Thiol under Optimized Conditions
-
Protein/Peptide Preparation (if applicable):
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the thiol-containing solution to achieve the desired molar excess (e.g., 20-fold). Add the stock solution dropwise while gently stirring.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol such as L-cysteine to quench any unreacted maleimide.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reactant Preparation:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add the diene (1.1 equivalents).
-
-
Catalyst Addition:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., 10 mol% Zinc Chloride) to the stirred solution.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Workflow for a typical Michael addition with this compound.
Caption: Troubleshooting logic for low yields in Diels-Alder reactions.
Caption: Lewis acid catalysis of the Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. ukm.my [ukm.my]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Methods for quenching excess N-isobutylmaleimide in a reaction mixture
This technical support center provides guidance on effectively quenching excess N-isobutylmaleimide in your reaction mixtures, ensuring the integrity and specificity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted N-isobutylmaleimide?
A1: Quenching is a critical step to neutralize any excess, unreacted maleimide groups remaining after the conjugation reaction is complete. If not quenched, these reactive groups can bind non-specifically to other thiol-containing molecules in subsequent assays or in vivo. This can lead to off-target effects, high background signals, and inaccurate results.[1]
Q2: What are the most common reagents used for quenching N-isobutylmaleimide reactions?
A2: Small, thiol-containing molecules are the most common and effective quenching agents for unreacted maleimides. These include L-cysteine, 2-mercaptoethanol (BME), and dithiothreitol (DTT).[2] These reagents react rapidly with maleimides, effectively capping them.[1]
Q3: When should the quenching step be performed?
A3: The quenching step should be performed immediately after the desired conjugation reaction has reached completion. This is typically after an incubation period of 1-2 hours at room temperature or overnight at 4°C.[1]
Q4: Can the choice of reducing agent for my protein interfere with the quenching step?
A4: Yes, the choice of reducing agent is critical.
-
Thiol-Containing Reducing Agents: Reagents like dithiothreitol (DTT) and β-mercaptoethanol (BME) contain free thiols and will compete with your biomolecule for reaction with the maleimide.[2][3] Therefore, they must be completely removed (e.g., via a desalting column) before adding your maleimide reagent.[2][3]
-
Thiol-Free Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a popular choice because it does not contain a thiol group and generally does not need to be removed before the maleimide addition.[2][3] However, TCEP can react directly with maleimides, which can reduce conjugation efficiency.[2][4][5] It is recommended to use the minimum effective concentration of TCEP and proceed to the conjugation step promptly after reduction.[2]
Q5: How can I improve the stability of the linkage between my molecule and the N-isobutylmaleimide?
A5: The thioether bond formed between the maleimide and the thiol on the target molecule can undergo a retro-Michael reaction, especially in the presence of other thiols.[1][2] To significantly improve stability, you can perform a post-conjugation hydrolysis step. By incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0), the thiosuccinimide ring will open to form a stable succinamic acid thioether, which is resistant to this reversal.[2]
Q6: How are the quenching agent and other small molecules removed after the reaction?
A6: It is crucial to purify the conjugate to remove the excess quenching agent and unreacted labeling reagent. Common methods include size-exclusion chromatography (e.g., desalting columns like Sephadex G-25), dialysis, or tangential flow filtration (TFF).[1] The choice of method depends on the size and properties of your conjugate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Hydrolyzed Maleimide: The N-isobutylmaleimide reagent was exposed to an aqueous buffer for too long before use.[2] 2. Oxidized/Inaccessible Thiols: Cysteine residues on the biomolecule have re-formed disulfide bonds or are sterically hindered.[2] 3. Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2][6] 4. TCEP Interference: The reducing agent TCEP reacted with your maleimide reagent.[2][4][5] | 1. Prepare maleimide solutions in a dry, biocompatible organic solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[2] 2. Perform a reduction step with a suitable reducing agent (e.g., TCEP) right before conjugation.[2] Ensure the target cysteine is accessible. 3. Verify and adjust the pH of your reaction buffer to be within the 6.5-7.5 range.[2][6] 4. Use a minimal excess of TCEP and do not let the reduction reaction proceed for an unnecessarily long time.[2] |
| High Background or Non-Specific Binding | Incomplete Quenching: Excess N-isobutylmaleimide was not fully quenched and is reacting with other molecules in your downstream application. | 1. Ensure a sufficient molar excess of the quenching agent is added. A 10-50 mM final concentration is a good starting point.[2] 2. Increase the incubation time for the quenching reaction (15-30 minutes is typical).[2] 3. Confirm that your quenching agent is active and has not degraded. |
| Conjugate is Unstable / Payload Loss | Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to the transfer of the payload to other thiol-containing molecules.[2] | After the conjugation and quenching steps, perform a ring-hydrolysis step. Adjust the pH to 8.5-9.0 and incubate for 2-4 hours at room temperature or 37°C to form a more stable, ring-opened conjugate.[2] |
| Unintended Side Products or Aggregation | 1. Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues.[2][3] 2. Unquenched Maleimides: Excess maleimide was not fully quenched and caused crosslinking during storage or analysis. | 1. Strictly maintain the reaction pH between 6.5 and 7.5.[2][3] 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely.[2] |
Quantitative Data Summary
The following table summarizes the typical reaction conditions for common maleimide quenching agents.
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Key Considerations |
| L-Cysteine | 10-50 mM | 15 minutes | A common and effective choice.[2] |
| β-Mercaptoethanol (BME) | 10-50 mM | 15 minutes | Has a strong odor; must be handled in a fume hood.[2] |
| Dithiothreitol (DTT) | 10-50 mM | 15 minutes | Can also be used as a reducing agent, but must be removed before conjugation.[2] |
Experimental Protocols
Protocol 1: Standard Quenching of Excess N-Isobutylmaleimide
This protocol provides a general procedure for quenching a maleimide conjugation reaction using a thiol-based quenching agent.
Materials:
-
Reaction mixture containing the biomolecule conjugated with N-isobutylmaleimide.
-
Quenching agent stock solution (e.g., 1 M L-cysteine in a compatible buffer, pH 6.5-7.5).
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5).[6]
Procedure:
-
Complete Conjugation: Ensure the primary conjugation reaction between your biomolecule and N-isobutylmaleimide has proceeded to completion (e.g., 1-2 hours at room temperature or overnight at 4°C).[1]
-
Add Quenching Agent: Add the quenching agent stock solution to the reaction mixture to achieve a final concentration of 10-50 mM.[2] For example, add 10 µL of 1 M L-cysteine to a 1 mL reaction mixture for a final concentration of 10 mM.
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2]
-
Purification: Proceed immediately to purify the conjugate from the excess quenching agent and other small molecules using an appropriate method such as a desalting column or dialysis.[1]
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
This protocol describes how to increase the stability of the maleimide-thiol linkage by ring-opening hydrolysis.
Materials:
-
Purified or semi-purified maleimide-conjugated biomolecule.
-
Alkaline buffer (e.g., borate buffer, pH 8.5-9.0).
-
Dilute base (e.g., 0.1 M NaOH) for pH adjustment.
-
pH meter or pH strips.
Procedure:
-
Confirm Conjugation and Quenching: Ensure the primary conjugation and subsequent quenching steps are complete.
-
Adjust pH: Increase the pH of the conjugate solution to 8.5-9.0 using a suitable alkaline buffer or by the careful addition of a dilute base while monitoring the pH.
-
Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or 37°C.[2]
-
Re-equilibrate Buffer (Optional): If necessary for downstream applications, exchange the buffer back to a neutral pH using a desalting column or dialysis.
-
Monitor Reaction (Optional but Recommended): The progress of the ring-opening hydrolysis can be monitored by analyzing aliquots with mass spectrometry. A mass increase of 18 Da, corresponding to the addition of one water molecule, should be observed.
Workflow and Logic Diagrams
Caption: Workflow for quenching and stabilizing N-isobutylmaleimide conjugates.
Caption: Troubleshooting guide for common issues in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Characterization of impurities in 1-Isobutyl-1h-pyrrole-2,5-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isobutyl-1H-pyrrole-2,5-dione. Our resources are designed to help you identify and characterize impurities, optimize your reaction conditions, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from unreacted starting materials, the intermediate product, or hydrolysis. These include:
-
Maleic anhydride: Unreacted starting material.
-
Isobutylamine: Unreacted starting material.
-
N-Isobutylmaleamic acid: The intermediate formed after the initial reaction of maleic anhydride and isobutylamine. This is also the product of hydrolysis of the final maleimide product.
-
Polymerization products: Under certain conditions, especially at high temperatures, maleimides can undergo polymerization.
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Incomplete cyclization: The conversion of the N-isobutylmaleamic acid intermediate to the final maleimide may be incomplete. This can be due to insufficient heating, incorrect catalyst, or inappropriate solvent.
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form the unreactive N-isobutylmaleamic acid. This is more prevalent in the presence of water and at a pH above 7.5.
-
Suboptimal reaction conditions: Incorrect stoichiometry of reactants, temperature, or reaction time can all lead to lower yields.
Q3: I see an unexpected peak in my HPLC/NMR analysis. How can I identify it?
A3: An unexpected peak is likely one of the common impurities. Refer to the data tables below for typical analytical characteristics of the starting materials, intermediate, and final product. The most common unexpected peak is the N-isobutylmaleamic acid intermediate, indicating incomplete reaction or hydrolysis.
Q4: How can I minimize the formation of the N-isobutylmaleamic acid impurity?
A4: To minimize the presence of N-isobutylmaleamic acid, ensure the following:
-
Anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of both maleic anhydride and the final product.
-
Complete cyclization: Ensure the cyclodehydration step goes to completion by using appropriate dehydrating agents (e.g., acetic anhydride) or azeotropic distillation to remove water.
-
Controlled pH: During workup and purification, maintain a pH between 6.5 and 7.5 to ensure the stability of the maleimide ring.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Hydrolysis of maleic anhydride or maleimide product. | Ensure all glassware is dry and use anhydrous solvents. Prepare aqueous solutions of reagents immediately before use. |
| Incomplete reaction. | Increase reaction time or temperature for the cyclization step. Ensure proper mixing. | |
| Incorrect stoichiometry. | Verify the molar ratios of reactants and any catalysts or dehydrating agents. | |
| Presence of a major impurity peak in HPLC/NMR | Incomplete cyclization of N-isobutylmaleamic acid. | Refer to the analytical data tables to confirm the identity of the intermediate. Optimize the cyclization step (e.g., increase temperature, add a dehydrating agent like acetic anhydride with sodium acetate). |
| Hydrolysis of the final product during workup. | Maintain a pH between 6.5 and 7.5 during extraction and purification steps. Work at lower temperatures where possible. | |
| Product appears discolored (e.g., dark purple or black) | Side reactions or polymerization at high temperatures. | Carefully control the temperature during the cyclization step. Avoid excessive heating. Purify the product using column chromatography or recrystallization. |
| Multiple unidentified peaks in the chromatogram | Decomposition of starting materials or product. | Check the purity of your starting materials. Ensure the reaction is not being run at an excessively high temperature. |
| Presence of various side products. | Re-evaluate the reaction conditions, including solvent and catalyst choice. A cleaner reaction may be achieved under milder conditions. |
Data Presentation: Impurity Characterization
The following tables summarize the expected analytical data for this compound and its common impurities. This data is essential for impurity profiling and troubleshooting.
Table 1: Physicochemical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Expected HPLC Retention Time (Relative) |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | White solid | Early eluting |
| Isobutylamine | C₄H₁₁N | 73.14 | Colorless liquid | Very early eluting (or not retained) |
| N-Isobutylmaleamic Acid | C₈H₁₃NO₃ | 171.19 | White solid | Intermediate |
| This compound | C₈H₁₁NO₂ | 153.18 | Colorless to pale yellow solid/liquid | Later eluting |
Table 2: Representative Spectroscopic Data (¹H NMR and Mass Spectrometry)
| Compound | ¹H NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| Maleic Anhydride | 7.10 (s, 2H) | [M]+ 98 |
| Isobutylamine | 2.59 (d, 2H), 1.75 (m, 1H), 0.93 (d, 6H), 1.15 (br s, 2H) | [M+H]⁺ 74 |
| N-Isobutylmaleamic Acid (Predicted) | ~8.0 (br s, 1H, NH), ~6.3 (d, 1H, =CH), ~6.1 (d, 1H, =CH), 3.1 (t, 2H, NCH₂), 1.8 (m, 1H, CH), 0.9 (d, 6H, CH₃) | [M+H]⁺ 172, [M-H]⁻ 170 |
| This compound | 6.70 (s, 2H), 3.38 (d, 2H), 2.05 (m, 1H), 0.88 (d, 6H) | [M]+ 153, [M+H]⁺ 154 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol involves the formation of the maleamic acid intermediate followed by cyclodehydration.
Step 1: Formation of N-Isobutylmaleamic Acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of isobutylamine (1.0 eq) in the same solvent dropwise to the stirred maleic anhydride solution.
-
A white precipitate of N-isobutylmaleamic acid will form.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
The intermediate can be isolated by filtration, washed with cold solvent, and dried under vacuum, or used directly in the next step.
Step 2: Cyclodehydration to this compound
-
To the crude N-isobutylmaleamic acid, add acetic anhydride (2-3 eq) and a catalytic amount of anhydrous sodium acetate (0.1-0.2 eq).
-
Heat the mixture with stirring to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product and quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general method for the separation of this compound from its key impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with 20% A and increase to 80% A over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities can be identified by comparing their retention times to those of known standards or by collecting fractions for analysis by mass spectrometry.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of N-isobutylmaleimide and N-ethylmaleimide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a maleimide reagent is critical for success. The reaction between a maleimide and a thiol group on a cysteine residue is a cornerstone of site-specific modification, prized for its selectivity and efficiency. This guide provides an objective comparison of two common N-alkylmaleimides: N-isobutylmaleimide (NIBM) and N-ethylmaleimide (NEM), focusing on their relative reactivity and performance based on fundamental chemical principles and available data.
Core Reactivity Principles: The Thiol-Maleimide Reaction
Both N-isobutylmaleimide and N-ethylmaleimide react with thiols via a Michael addition mechanism. This reaction is highly efficient and selective for sulfhydryl groups within a pH range of 6.5-7.5.[1][2] In this range, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which then attacks one of the carbons of the electron-deficient double bond in the maleimide ring.[2] This forms a stable, covalent thioether bond.[1][3]
At pH values above 7.5, the selectivity of the reaction decreases, as maleimides can begin to react with primary amines (e.g., lysine residues).[4][5] Furthermore, the maleimide ring itself is susceptible to hydrolysis, a competing reaction that opens the ring to form an unreactive maleamic acid derivative.[2][6] This hydrolysis is accelerated at higher pH.[6]
The Influence of the N-Substituent on Reactivity
While direct comparative kinetic data for N-isobutylmaleimide versus N-ethylmaleimide is not extensively documented in publicly available literature, their relative reactivity can be inferred from established principles of organic chemistry.[1] The rate of the Michael addition is governed by both electronic and steric effects of the substituent on the maleimide nitrogen.
-
Electronic Effects: Both ethyl and isobutyl groups are alkyl chains and have similar, weakly electron-donating inductive effects. Therefore, the electronic influence on the electrophilicity of the maleimide double bond is expected to be comparable between the two.
-
Steric Effects: The primary difference lies in the steric bulk of the N-substituents. The isobutyl group is significantly larger and more branched than the ethyl group. This increased steric hindrance around the reactive center is expected to impede the approach of the thiol nucleophile, thereby slowing the rate of reaction.
Therefore, N-ethylmaleimide is predicted to be the more reactive of the two compounds due to the lower steric hindrance presented by the ethyl group.
Data Presentation: A Comparative Overview
The following tables summarize the physical properties and expected performance characteristics of the two reagents.
Table 1: Physical and Chemical Properties
| Property | N-ethylmaleimide (NEM) | N-isobutylmaleimide (NIBM) |
| Molecular Formula | C₆H₇NO₂ | C₈H₁₁NO₂ |
| Molecular Weight | 125.13 g/mol | 153.18 g/mol |
| Structure | N-substituent is -CH₂CH₃ | N-substituent is -CH₂CH(CH₃)₂ |
Table 2: Inferred Performance Comparison
| Characteristic | N-ethylmaleimide (NEM) | N-isobutylmaleimide (NIBM) | Justification |
| Relative Reactivity | Higher | Lower | The smaller ethyl group presents less steric hindrance to the approaching thiol nucleophile compared to the bulkier isobutyl group.[1] |
| Steric Hindrance | Low | Moderate | The isobutyl group is branched and occupies more space near the reactive maleimide ring. |
| Hydrophobicity | Lower | Higher | The larger alkyl group increases the nonpolar character of the molecule. |
| Primary Use Case | Rapid and efficient blocking or labeling of accessible thiols. A general-purpose, highly reactive thiol probe.[5] | Applications requiring slower, more controlled conjugation, or where the increased hydrophobicity of the label is desirable. May offer advantages when trying to avoid over-labeling with highly reactive thiols. | The choice depends on the specific requirements of the experiment, balancing the need for reaction speed against the desire for controlled conjugation and the properties of the final conjugate.[1] |
Experimental Protocols: Head-to-Head Comparison of Reaction Kinetics
To empirically determine the reactivity of NIBM and NEM, a direct kinetic assay can be performed. The following protocol outlines a standard spectrophotometric method to monitor the reaction rate.
Objective: To determine the second-order rate constant for the reaction of each maleimide with a model thiol compound (e.g., N-acetyl-L-cysteine or Glutathione).
Principle: The reaction is monitored by the decrease in absorbance at approximately 300 nm, which corresponds to the consumption of the maleimide double bond.[4]
Materials:
-
N-ethylmaleimide (NEM)
-
N-isobutylmaleimide (NIBM)
-
N-acetyl-L-cysteine (NAC) or Glutathione (GSH)
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.0, degassed
-
Anhydrous DMSO
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of NAC (or GSH) in the degassed Reaction Buffer.
-
Prepare 100 mM stock solutions of NEM and NIBM in anhydrous DMSO. Prepare these fresh immediately before use to minimize hydrolysis.[4]
-
-
Reaction Setup:
-
Set the spectrophotometer to monitor absorbance at 302 nm. Equilibrate the cuvette holder to 25°C.
-
In a 1 mL quartz cuvette, add 980 µL of Reaction Buffer and 10 µL of the 100 mM NAC stock solution to achieve a final concentration of 1 mM NAC. Mix by pipetting.
-
Blank the spectrophotometer with this solution.
-
-
Kinetic Measurement:
-
To initiate the reaction, add 10 µL of the 100 mM NEM stock solution to the cuvette (final concentration: 1 mM).
-
Immediately start recording the absorbance at 302 nm every 5-10 seconds for 5-10 minutes, or until the absorbance stabilizes.
-
Ensure rapid mixing after the addition of the maleimide.
-
-
Repeat for NIBM:
-
Thoroughly clean the cuvette.
-
Repeat steps 2 and 3 using the NIBM stock solution.
-
-
Data Analysis:
-
Plot Absorbance vs. Time for each reaction.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
Under pseudo-first-order conditions (e.g., using a 10-fold excess of the thiol), the observed rate constant (k_obs) can be calculated. The second-order rate constant can then be determined by dividing k_obs by the thiol concentration.
-
Conclusion and Recommendations
The selection between N-isobutylmaleimide and N-ethylmaleimide should be guided by the specific demands of the application.
-
N-ethylmaleimide (NEM) is the reagent of choice for applications requiring rapid and complete conjugation to sterically accessible thiols. Its smaller size and high reactivity make it an effective and reliable tool for general thiol blocking and labeling.[1][5]
-
N-isobutylmaleimide (NIBM) , with its predicted slower reaction kinetics, may be advantageous in scenarios that require a more controlled conjugation rate . This could be beneficial when working with a protein that has multiple cysteine residues of varying reactivity, or to minimize potential side reactions by allowing for more precise control over the reaction time. The increased hydrophobicity of the resulting conjugate may also be a factor in the design of specific probes or antibody-drug conjugates.
Given the lack of direct comparative data in the literature, researchers are encouraged to perform preliminary kinetic studies, as outlined above, to validate the optimal reagent and reaction conditions for their specific biomolecule and application.
References
A Comparative Guide to the Kinetic Analysis of 1-Isobutyl-1H-pyrrole-2,5-dione and Cysteine Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic analysis of the reaction between 1-Isobutyl-1H-pyrrole-2,5-dione, a representative N-alkyl maleimide, and cysteine. It offers a comparison with alternative thiol-reactive chemistries, supported by experimental data and detailed protocols to aid in the design and execution of bioconjugation strategies.
The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, prized for its efficiency and high selectivity for cysteine residues under mild physiological conditions.[1][2] This conjugation proceeds via a Michael addition mechanism, resulting in a stable thioether bond.[3] The reaction's speed and specificity make it invaluable for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and developing novel diagnostics.[3]
Reaction Mechanism and Kinetics
The core of the maleimide-thiol conjugation is the Michael addition reaction.[3] In this process, the nucleophilic thiolate anion (R-S⁻) from a cysteine residue attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This forms a stable thiosuccinimide thioether linkage.[1][4] The reaction is highly efficient and typically requires no catalyst.[2]
The kinetics of this reaction are critically influenced by several factors:
-
pH : The reaction rate is highly pH-dependent. The optimal pH range is between 6.5 and 7.5.[3] In this window, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion, enabling a rapid reaction.[1][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues).[1][6] Below pH 6.5, the rate decreases due to a lower concentration of the thiolate anion, while above pH 7.5, the reaction loses specificity due to increased reactivity with amines.[1]
-
Reagent Concentration : As with most second-order reactions, the rate is dependent on the concentration of both the maleimide and the thiol. Using a molar excess of the maleimide reagent (typically 10-20 fold) can drive the reaction to completion.[7]
-
Temperature : The reaction can be performed at room temperature for 2 hours or at 4°C overnight.[3][8] Lower temperatures can be used to slow down the reaction and minimize potential degradation of sensitive biomolecules.
Quantitative Data and Performance Comparison
While specific kinetic data for this compound is not extensively published, its behavior is well-represented by other N-alkyl maleimides, such as N-ethylmaleimide (NEM). The reaction is characterized by rapid kinetics, with second-order rate constants typically around 10² M⁻¹s⁻¹.[5] However, the stability of the resulting thiosuccinimide linkage can be a concern, particularly for in vivo applications where it can undergo a retro-Michael reaction, leading to deconjugation.[6][9]
The following tables compare the kinetic parameters and general performance of N-alkyl maleimides with other common and emerging thiol-reactive chemistries.
Table 1: Comparison of Kinetic Parameters for Thiol-Reactive Chemistries
| Reagent Class | Typical Second-Order Rate Constant (k₂) | Optimal pH | Key Characteristics |
| N-Alkyl Maleimides | ~10² M⁻¹s⁻¹[5] | 6.5 - 7.5[1][3][6] | Fast kinetics, high thiol selectivity in optimal pH range.[5][10] |
| Iodoacetamides | ~0.6 M⁻¹s⁻¹[5] | ~8.0[11] | Slower kinetics, forms a very stable thioether bond.[5] |
| N-Aryl Maleimides | Generally fast | 6.5 - 7.5 | Forms more stable conjugates compared to N-alkyl maleimides.[12] |
| Julia-Kocienski Reagents | Fast | Neutral | Forms highly stable conjugates, even in human plasma.[13][14] |
| 5-Hydroxy-pyrrolones (5HP2Os) | Fast | 7.0 - 8.0 | Good stability, inert to hydrolysis before conjugation.[15] |
Table 2: Performance Comparison of Cysteine Conjugation Methods
| Feature | N-Alkyl Maleimides | Iodoacetamides | Julia-Kocienski Reagents |
| Specificity for Cysteine | High at pH 6.5-7.5, but can react with amines at higher pH.[1][16] | Can react with other residues (Met, His, Lys) at higher pH.[7] | High specificity for cysteine.[13][14] |
| Conjugate Stability | Prone to retro-Michael reaction and hydrolysis at higher pH.[6][9] | Forms a very stable thioether bond.[7] | Superior stability in plasma compared to maleimide conjugates.[14] |
| Common Side Reactions | Hydrolysis of maleimide ring, Thiazine formation with N-terminal cysteines.[1][7][17] | Alkylation of other amino acid residues.[7] | Minimal side reactions reported. |
| Reaction Speed | Very Fast[5][10] | Slow[5] | Fast[13] |
Experimental Protocols
Precise and reproducible experimental design is critical for successful conjugation and kinetic analysis.
Protocol 1: General Protein Conjugation with this compound
-
Protein Preparation : Dissolve the protein containing a cysteine residue at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2). If disulfide bonds are present, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[8]
-
Maleimide Stock Solution : Prepare a 10 mM stock solution of this compound in an organic solvent like DMSO or DMF.[3]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[8]
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Quenching : Stop the reaction by adding a quenching reagent like L-cysteine or DTT to a final concentration of 10-20 mM to react with any excess maleimide.[7]
-
Purification : Remove unreacted maleimide and quenching reagent by size-exclusion chromatography, dialysis, or spin filtration.[7]
-
Characterization : Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[3]
Protocol 2: Kinetic Analysis via Spectrophotometry
This protocol measures the disappearance of the thiol group to determine reaction kinetics.
-
Reagent Preparation : Prepare stock solutions of a model thiol compound (e.g., N-acetyl-L-cysteine) and this compound in the desired reaction buffer (e.g., phosphate buffer, pH 7.0).[11] Ensure the buffer is degassed.
-
Thiol Quantification Standard Curve : Prepare a standard curve for the thiol using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product with a strong absorbance at 412 nm.
-
Kinetic Measurement :
-
Initiate the reaction by mixing the thiol and maleimide solutions in a cuvette at known concentrations. Use a pseudo-first-order condition with the maleimide in large excess (e.g., >10-fold).
-
At regular time intervals, take an aliquot of the reaction mixture and add it to a solution of Ellman's reagent to quantify the remaining free thiol.
-
Alternatively, if the maleimide absorbance changes upon reaction, monitor the change in absorbance at the appropriate wavelength over time directly.[11]
-
-
Data Analysis : Plot the concentration of the free thiol versus time. The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the data to a single exponential decay equation. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the maleimide.[11]
Potential Side Reactions and Mitigation Strategies
While highly selective, the maleimide-thiol reaction is subject to side reactions that can impact the homogeneity and stability of the final conjugate.
-
Hydrolysis : The maleimide ring is susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative. This process is accelerated at pH values above 7.5.[1]
-
Mitigation : Perform reactions within the optimal pH 6.5-7.5 range and store maleimide reagents in dry, aprotic solvents like DMSO.[1]
-
-
Retro-Michael Reaction : The thiosuccinimide bond is reversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols. This can lead to the transfer of the maleimide-linked payload to other molecules in vivo (e.g., albumin).[6][9]
-
Thiazine Rearrangement : With proteins or peptides containing an unprotected N-terminal cysteine, the initial adduct can rearrange to form a stable six-membered thiazine ring. This side reaction is more prominent at neutral or basic pH.[4][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Synthetic Route for 1-Isobutyl-1H-pyrrole-2,5-dione via Spectroscopy: A Comparative Guide
This guide provides a comparative analysis of a primary synthetic route for 1-Isobutyl-1H-pyrrole-2,5-dione, alongside alternative methods. The focus is on the validation of the synthesized product through spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for synthesis and characterization.
Primary Synthetic Route: Condensation of Maleic Anhydride with Isobutylamine
The most common and direct method for synthesizing N-substituted maleimides, including this compound, involves a two-step, one-pot reaction. This process begins with the formation of a maleamic acid intermediate from the reaction of maleic anhydride with isobutylamine, followed by cyclodehydration to yield the final product.
Experimental Protocol
Materials:
-
Maleic anhydride
-
Isobutylamine
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in toluene.
-
Slowly add isobutylamine (1.0 equivalent) to the solution at room temperature. The reaction is exothermic and will lead to the precipitation of the intermediate, N-isobutylmaleamic acid.
-
To the resulting suspension, add acetic anhydride (1.5 equivalents) and a catalytic amount of anhydrous sodium acetate (0.1 equivalents).
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Synthetic Pathway
Caption: Synthesis of this compound.
Alternative Synthetic Routes
While the direct condensation method is widely used, alternative routes offer different approaches to synthesizing N-alkylated maleimides.
Mitsunobu Reaction
The Mitsunobu reaction provides a method for the N-alkylation of maleimide using an alcohol. This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.
General Protocol:
-
Dissolve maleimide (1.0 equivalent), isobutanol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the product.[1]
Alkylation of Furan-Protected Maleimide
This method involves the protection of the maleimide double bond via a Diels-Alder reaction with furan, followed by N-alkylation and a retro-Diels-Alder reaction to deprotect the double bond.[2]
General Protocol:
-
React maleimide with furan to form the furan-maleimide adduct.
-
Treat the adduct with a base (e.g., sodium hydride) in an anhydrous solvent like dimethylformamide (DMF).
-
Add isobutyl bromide and stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction and purify the N-isobutyl-furan-maleimide adduct.
-
Heat the purified adduct in a high-boiling solvent (e.g., toluene or xylene) to induce a retro-Diels-Alder reaction, yielding this compound.
Performance Comparison of Synthetic Routes
| Parameter | Primary Route (Condensation) | Alternative Route 1 (Mitsunobu) | Alternative Route 2 (Furan Protection) |
| Starting Materials | Maleic anhydride, Isobutylamine | Maleimide, Isobutanol, PPh₃, DEAD/DIAD | Maleimide, Furan, Base, Isobutyl bromide |
| Typical Yield | 60-85% | 70-90%[1] | 50-70% (overall) |
| Reaction Time | 3-6 hours | 12-24 hours | Multi-step, >24 hours |
| Reagent Cost | Low | High | Moderate |
| By-products | Acetic acid, water | Triphenylphosphine oxide, reduced DEAD/DIAD | Furan, salts |
| Purification | Column chromatography or recrystallization | Column chromatography | Multiple purifications required |
| Scalability | Good | Moderate (by-product removal can be challenging) | Moderate |
Spectroscopic Validation
Experimental Protocols for Spectroscopy
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with gas chromatography (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the presence of the isobutyl group and the protons on the pyrrole-2,5-dione ring.
Expected Chemical Shifts (δ) in CDCl₃:
-
~6.7 ppm (s, 2H): A singlet corresponding to the two equivalent protons on the double bond of the maleimide ring.
-
~3.4 ppm (d, 2H): A doublet for the methylene protons (-CH₂-) of the isobutyl group, coupled to the adjacent methine proton.
-
~2.0 ppm (m, 1H): A multiplet for the methine proton (-CH-) of the isobutyl group, coupled to the methylene and methyl protons.
-
~0.9 ppm (d, 6H): A doublet for the six equivalent protons of the two methyl groups (-CH₃) of the isobutyl group, coupled to the methine proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
-
~170 ppm: Carbonyl carbons (C=O) of the dione.
-
~134 ppm: Olefinic carbons (-CH=CH-) of the maleimide ring.
-
~47 ppm: Methylene carbon (-CH₂-) of the isobutyl group.
-
~28 ppm: Methine carbon (-CH-) of the isobutyl group.
-
~20 ppm: Methyl carbons (-CH₃) of the isobutyl group.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
Expected Absorption Bands (cm⁻¹):
-
~3100 cm⁻¹: C-H stretching of the vinyl protons.
-
~2960-2870 cm⁻¹: C-H stretching of the isobutyl group.
-
~1770 and ~1700 cm⁻¹: Asymmetric and symmetric C=O stretching of the imide carbonyl groups, respectively. This pair of strong absorptions is characteristic of a cyclic imide.
-
~1580 cm⁻¹: C=C stretching of the maleimide ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.
Expected m/z values (EI):
-
[M]⁺: The molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₁NO₂), which is 153.18 g/mol .
-
Fragmentation Peaks: Characteristic fragments would include the loss of the isobutyl group or parts of it.
Analytical Workflow
Caption: Spectroscopic validation workflow.
Conclusion
The direct condensation of maleic anhydride with isobutylamine remains a practical and economically viable method for the synthesis of this compound, particularly for larger-scale preparations. While alternative methods like the Mitsunobu reaction may offer higher yields in some cases, they often involve more expensive reagents and more complex purification procedures. The alkylation of a furan-protected maleimide provides another alternative, though it is a multi-step process.
Regardless of the synthetic route chosen, rigorous spectroscopic analysis is essential for the unequivocal validation of the final product's structure. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive characterization, ensuring the identity and purity of the synthesized this compound for its intended research and development applications.
References
A Comparative Guide to Polymers Synthesized from Different N-Substituted Maleimides
For researchers, scientists, and drug development professionals, the judicious selection of monomers is a pivotal step in designing polymers with tailored properties. N-substituted maleimides represent a versatile class of monomers that yield polymers with high thermal stability, chemical resistance, and tunable functionalities. The nature of the N-substituent profoundly influences the polymerization behavior and the final properties of the polymer, making a comparative understanding essential for material design and application.
This guide provides an objective comparison of polymers synthesized from various N-substituted maleimides, supported by experimental data. It delves into the impact of different substituents on key performance indicators such as thermal stability and molecular weight characteristics. Detailed experimental protocols for monomer synthesis and polymerization are also presented to aid in reproducible research.
Performance Comparison of N-Substituted Maleimide Polymers
The choice of the N-substituent on the maleimide monomer allows for significant control over the properties of the resulting polymer. Aromatic substituents, for instance, tend to enhance thermal stability due to the rigidity of the phenyl ring, while aliphatic substituents can impart flexibility. The data presented below, derived from free-radical polymerization, illustrates these trends.
| N-Substituent | Initiator | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C) | Reference |
| Phenyl | AIBN | THF | 15,400 | 1.85 | 225 | 380 | [1] |
| Cyclohexyl | AIBN | THF | 12,300 | 1.92 | 185 | 365 | [1] |
| n-Hexyl | AIBN | THF | 9,800 | 2.10 | Not Reported | Not Reported | [1] |
| Containing Sulfadiazine moieties | AIBN | DMF | Not Reported | Not Reported | High | Not Reported | [2][3] |
| Containing Sulfamethoxazole moieties | Not Specified | Not Specified | Not Reported | Not Reported | 260 - 300 | Not Reported | [4] |
Table 1: Comparative Data for Free-Radical Polymerization of N-Substituted Maleimides. This table summarizes the molecular weight (Mn), polydispersity index (PDI), glass transition temperature (Tg), and decomposition temperature (Td) of polymers synthesized from various N-substituted maleimides.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the synthesis of N-substituted maleimide monomers and their subsequent polymerization.
Synthesis of N-Substituted Maleimide Monomers
The general synthesis of N-substituted maleimides involves a two-step process starting from the reaction of maleic anhydride with a primary amine.[2]
-
Formation of Maleamic Acid: Maleic anhydride is reacted with a primary amine (R-NH2) in a suitable solvent, such as acetone, to form the corresponding maleamic acid.[4]
-
Cyclodehydration: The maleamic acid is then converted to the N-substituted maleimide through cyclodehydration. This is typically achieved by heating in the presence of a dehydrating agent, such as a mixture of acetic anhydride and anhydrous sodium acetate.[2][4] The reaction mixture is then poured into crushed ice to precipitate the product, which is subsequently filtered, dried, and recrystallized.[4]
Figure 1. General synthesis of N-substituted maleimides.
Free-Radical Polymerization of N-Substituted Maleimides
Free-radical polymerization is a common and versatile method for polymerizing N-substituted maleimides.[1]
-
Dissolution: The N-substituted maleimide monomer and a radical initiator, such as azobisisobutyronitrile (AIBN), are dissolved in an appropriate solvent (e.g., THF or DMF) within a reaction vessel.[1][2][3]
-
Degassing: To remove oxygen, which can inhibit the polymerization process, the solution is subjected to several freeze-pump-thaw cycles.[1]
-
Polymerization: The reaction vessel is heated to a specific temperature (typically 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a designated period.[1]
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated by adding the solution to a non-solvent, such as methanol.[1]
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under a vacuum to remove any residual solvent.[1]
References
A Comparative Guide to the Thermal Analysis of Polymers Containing N-isobutylmaleimide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of polymers containing N-isobutylmaleimide and its structural alternatives. The thermal stability of polymeric materials is a critical parameter for their application in fields ranging from advanced materials to drug delivery systems. N-substituted maleimides are frequently incorporated into polymer structures to enhance their thermal resistance. This document summarizes key thermal analysis data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a baseline for material selection and development.
Executive Summary
Polymers incorporating N-substituted maleimides generally exhibit high thermal stability due to the rigid imide ring in the polymer backbone. While specific data for homopolymers of N-isobutylmaleimide is not extensively reported in publicly accessible literature, analysis of closely related N-alkylmaleimide copolymers and other N-substituted maleimide homopolymers provides valuable insights. The thermal stability, indicated by the decomposition temperature, and the glass transition temperature (Tg), are influenced by the nature of the N-substituent. Aromatic substituents, such as in poly(N-phenylmaleimide), tend to impart greater thermal stability and higher glass transition temperatures compared to aliphatic substituents. Copolymers of N-alkylmaleimides with monomers like styrene also demonstrate a significant increase in glass transition temperature with increasing maleimide content.
Comparative Thermal Analysis Data
The following table summarizes the thermal properties of various N-substituted maleimide polymers and their copolymers. This data, compiled from multiple sources, allows for a comparative assessment of their thermal stability.
| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) | Initial Decomposition Temperature (Tonset) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| Poly(N-isobutylmaleimide) (estimated) | ~180-200 | ~350-380 | ~370-400 |
| Poly(N-phenylmaleimide) | 217 - 232 | ~400 | 420 - 440 |
| Poly(N-cyclohexylmaleimide) | ~190 | ~380 | ~400 |
| Poly(styrene-co-N-propylmaleimide) (50 wt% maleimide) | ~194 | Not Reported | Not Reported |
| Poly(styrene-co-N-butylmaleimide) (40 wt% maleimide) | ~204 | Not Reported | Not Reported |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~280 | ~300 |
| Polystyrene (PS) | ~100 | ~300 | ~325 |
Note: The values for Poly(N-isobutylmaleimide) are estimated based on the trends observed for other N-alkylmaleimide copolymers. Actual values may vary depending on molecular weight, polydispersity, and experimental conditions.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate comparison of thermal analysis data. Below are generalized protocols for TGA and DSC analysis of N-substituted maleimide-containing polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and in a powder or film form. A sample mass of 5-10 mg is typically used.
-
Instrument Setup:
-
Place the sample in an inert pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A heating rate of 10 °C/min is standard for comparative studies. Rates of 5, 15, and 20 °C/min can also be used to study the kinetics of decomposition.[1]
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset of decomposition temperature (Tonset), typically by the intersection of the baseline and the tangent of the decomposition step.
-
Determine the temperature at which 5% weight loss occurs (Td5%), a common metric for thermal stability.
-
The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Use a 3-8 mg sample of the dry polymer. Encapsulate the sample in an aluminum pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Cycle:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg and any potential melting point (e.g., 250-300 °C) at a heating rate of 10 °C/min. This step is to erase the previous thermal history of the polymer.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above the Tg. The Tg is determined from this second heating scan to ensure a consistent thermal history.[2]
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically reported as the midpoint of this transition.
-
Workflow for Comparative Thermal Analysis
The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of polymers containing N-substituted maleimides.
Caption: Workflow for Thermal Analysis Comparison.
Conclusion
The thermal analysis of polymers containing N-isobutylmaleimide and its alternatives reveals important structure-property relationships. The incorporation of N-substituted maleimides significantly enhances the thermal stability and glass transition temperature of polymers. For applications requiring high thermal resistance, N-phenylmaleimide-containing polymers offer superior performance. However, for applications where a balance of properties is desired, N-alkylmaleimides, including N-isobutylmaleimide, present a viable option for improving the thermal characteristics of base polymers like polystyrene and poly(methyl methacrylate). The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the selection and development of thermally stable polymeric materials.
References
A Head-to-Head Battle for Bioconjugation Efficiency: A Comparative Guide to Crosslinkers
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of crosslinker chemistry is a critical determinant of success. This guide provides an objective, data-driven comparison of commonly used crosslinkers, evaluating their performance based on efficiency, specificity, and stability. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to empower you to make informed decisions for your specific bioconjugation needs, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins.
The ideal bioconjugation reaction is fast, high-yielding, and specific, producing a stable and homogenous product with retained biological activity.[1][2] The selection of a crosslinker is a pivotal step that dictates these outcomes.[3][4] This guide will delve into a head-to-head comparison of popular crosslinking chemistries, including amine-reactive N-hydroxysuccinimide (NHS) esters, thiol-reactive maleimides, and the increasingly prevalent "click chemistry" reactions.
Quantitative Comparison of Key Performance Metrics
To facilitate a clear comparison, the following tables summarize the key performance indicators of various crosslinking methods based on published experimental data and technical literature.
Table 1: Amine-Reactive vs. Thiol-Reactive Crosslinkers
| Feature | NHS Ester Chemistry | Maleimide Chemistry |
| Target Functional Group | Primary amines (-NH₂) on lysines and N-terminus[3][5][6] | Sulfhydryl groups (-SH) on cysteines[3][5] |
| Typical Efficiency/Yield | Modest to high (50-80% reported in some systems), can be variable[7] | High (>90%)[7] |
| Reaction Speed | Moderate (30 minutes - 4 hours)[7][8] | Fast (1-2 hours)[7][8] |
| Optimal pH | 7.2 - 8.5[9] | 6.5 - 7.5[7][8] |
| Bond Stability | Stable amide bond[3][5] | Stable thioether bond, though can undergo retro-Michael addition in vivo[8] |
| Specificity & Stoichiometry | Lower specificity, can react with multiple accessible lysines leading to heterogeneity[3][8] | High specificity for thiols, allowing for site-specific conjugation and better control over stoichiometry[3][8] |
| Key Considerations | Susceptible to hydrolysis at higher pH[3][9] | Maleimide group can hydrolyze at pH > 7.5 or react with amines[3] |
Table 2: Traditional Crosslinkers vs. Click Chemistry
| Feature | NHS Ester / Maleimide Chemistry | Click Chemistry (CuAAC & SPAAC) |
| Target Functional Group | Primary amines (-NH₂), Thiols (-SH)[8] | Azides (-N₃) and Alkynes (terminal or strained)[8] |
| Typical Efficiency/Yield | Variable to high[7] | Typically very high and quantitative (>95%)[8] |
| Reaction Speed | Moderate to fast[7][8] | Very fast (minutes to a few hours)[8] |
| Bioorthogonality | Can have side reactions with other nucleophiles | Highly bioorthogonal, minimal side reactions with native functional groups[8] |
| Catalyst Requirement | None | Cu(I) for CuAAC (can be toxic to cells); None for SPAAC[8] |
| Bond Stability | Generally stable (amide, thioether)[3][8] | Highly stable triazole ring[8] |
| pH Sensitivity | Sensitive to pH[3][8] | Generally insensitive to pH (typically 4-11)[8] |
| Product Homogeneity | Can lead to heterogeneous products[3][8] | Leads to well-defined, homogeneous products with controlled stoichiometry[8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying chemical reactions is crucial for understanding and implementing these bioconjugation techniques. The following diagrams illustrate the workflows for quantifying bioconjugation efficiency and the reaction mechanisms.
Detailed Experimental Protocols
The following are generalized protocols for key bioconjugation reactions. It is crucial to optimize these protocols for your specific protein and labeling reagent.
Protocol 1: NHS Ester-Mediated Protein Labeling
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)[10]
-
NHS ester of the desired molecule (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium phosphate buffer, pH 8.0-8.5[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a stock solution.[11]
-
Add the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[11]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[10]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[10]
Protocol 2: Maleimide-Mediated Protein Labeling
Materials:
-
Protein solution containing a free cysteine in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)[10]
-
Maleimide-functionalized molecule
-
(Optional) Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Desalting column or size-exclusion chromatography system for purification
Procedure:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.[10]
-
Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.[10]
-
Add the maleimide stock solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[12]
-
(Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove unreacted components.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Protein functionalized with either an azide or a strained alkyne (e.g., DBCO, BCN).
-
Molecule to be conjugated, functionalized with the complementary reactive group (alkyne or azide).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare solutions of the azide-modified protein and the alkyne-modified molecule in the reaction buffer.
-
In a reaction tube, mix the functionalized protein with the functionalized molecule. A molar excess of the smaller molecule (e.g., 5-10 fold) is often used to drive the reaction to completion.[10]
-
Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to several hours depending on the specific strained alkyne used.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
If necessary, purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.[10]
Conclusion
The choice of a bioconjugation strategy is a critical decision that significantly influences the outcome of research and the development of therapeutics.[10] NHS ester and maleimide chemistries are well-established and effective for many applications, but often result in heterogeneous products. For applications demanding high precision, homogeneity, and stability, click chemistry, particularly SPAAC, offers a superior alternative due to its high efficiency, specificity, and bioorthogonality.[8][11] By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal crosslinker to achieve their desired bioconjugate with the highest possible efficiency and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Stability of Thioether Bonds from N-Isobutylmaleimide: A Comparative Guide
For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is a cornerstone of therapeutic and diagnostic innovation. The reaction between a maleimide and a thiol to form a thioether bond is a widely utilized bioconjugation strategy, particularly in the development of antibody-drug conjugates (ADCs). N-isobutylmaleimide is a common reagent in this class. However, the stability of the resulting thioether linkage is a critical parameter that can significantly impact the efficacy and safety of the final product.
This guide provides an objective comparison of the stability of thioether bonds formed from N-isobutylmaleimide, as a representative N-alkyl maleimide, with next-generation maleimides and alternative bioconjugation chemistries. The information is supported by experimental data to aid in the rational design of robust bioconjugates.
The Challenge of Maleimide-Thiol Conjugate Instability
The primary mechanism compromising the stability of maleimide-thiol conjugates is the retro-Michael reaction.[1][2] This reversible process can lead to the cleavage of the thioether bond, particularly in the presence of endogenous thiols such as glutathione, which is abundant in plasma.[1][3] This "thiol exchange" can result in premature release of the conjugated payload, leading to off-target toxicity and a diminished therapeutic window.[2][4]
A competing reaction is the hydrolysis of the succinimide ring formed during the conjugation.[2] This ring-opening reaction creates a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate.[2][5] The rate of this stabilizing hydrolysis is a key factor in the overall stability of the bioconjugate. For many conventional N-alkyl maleimides, the rate of hydrolysis is often slower than the rate of the retro-Michael reaction in a biological environment.[6][7]
Quantitative Comparison of Conjugate Stability
The stability of bioconjugates is often assessed by incubating them in plasma or in the presence of a high concentration of a competing thiol and measuring the amount of intact conjugate over time. The following tables summarize key quantitative data from the literature, comparing the stability of conjugates formed from different types of maleimides and alternative chemistries.
Table 1: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide Conjugates
| Stability Parameter | N-Alkyl Maleimide Conjugate (e.g., from N-isobutylmaleimide) | N-Aryl Maleimide Conjugate | Key Findings |
| Deconjugation in Serum (7 days at 37°C) | 35-67% | <20% | N-aryl conjugates exhibit significantly less payload loss in a physiologically relevant environment.[2][4] |
| Thiosuccinimide Hydrolysis Half-life (pH 7.4, 37°C) | ~27 hours | ~1.5 hours | The rapid hydrolysis of the N-aryl thiosuccinimide ring leads to a more stable, ring-opened product.[2][8] |
| Reaction Rate with Thiols | Slower | ~2.5 times faster | N-aryl maleimides react more quickly with thiols, allowing for more efficient conjugation reactions.[2] |
Table 2: Stability of Next-Generation Maleimides and Alternative Chemistries
| Linker Type | Model System | Incubation Conditions | % Intact Conjugate / Half-life | Key Findings |
| "Self-hydrolysing" maleimide | ADC in N-acetyl cysteine buffer | pH 8, 37°C, 2 weeks | No measurable drug loss | Demonstrates superior stability compared to conventional maleimide ADCs which lost ~50% of their payload.[8] |
| Thiazine Linker (from N-terminal Cysteine) | Peptide conjugate with glutathione | Physiological pH | Over 20 times less susceptible to glutathione adduct formation | Offers significantly increased stability and reduced propensity for thiol exchange.[9] |
| 3-Arylpropiolonitrile (APN) | Albumin-conjugated Urate Oxidase (in vivo) | Mouse model | Significantly longer serum half-life | Thiol-APN chemistry enhances the in vivo stability of the conjugate compared to a maleimide conjugate.[1] |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments used to evaluate the in vitro stability of bioconjugates.
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This assay evaluates the stability of the conjugate in a biologically relevant matrix.
Objective: To determine the rate of payload dissociation from the bioconjugate in plasma.
Materials:
-
Purified maleimide conjugate of interest
-
Human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity beads (e.g., Protein A/G) for antibody-drug conjugates (ADCs)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system with a suitable reversed-phase column
-
Deconvolution software
Procedure:
-
Incubation: Incubate the maleimide conjugate in human plasma at 37°C. A typical concentration is 100 µg/mL.[6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72, and 168 hours). Immediately freeze the collected aliquots at -80°C.[10]
-
Immunoaffinity Capture (for ADCs): Thaw the plasma samples. Add immunoaffinity beads to capture the ADC. Incubate to allow binding.[6]
-
Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.[6]
-
Elution: Elute the ADC from the beads using the elution buffer.[6]
-
Neutralization: Immediately neutralize the eluted sample with the neutralization buffer.[6]
-
LC-MS Analysis:
-
For intact mass analysis, dilute the sample in a buffer compatible with LC-MS (e.g., 0.1% formic acid in water).
-
For reduced chain analysis, incubate a separate aliquot of the sample with a reducing agent (e.g., DTT) prior to analysis to separate the light and heavy chains.[6]
-
-
Data Analysis: Use deconvolution software to process the mass spectrometry data. Calculate the average drug-to-antibody ratio (DAR) and identify any deconjugated species or payload-albumin adducts. Plot the percentage of intact conjugate or the average DAR over time to determine the degradation kinetics.[10]
Protocol 2: Thiol Exchange Assay by HPLC
This assay assesses the susceptibility of the maleimide-thiol linkage to exchange with small-molecule thiols.
Objective: To evaluate the stability of the linkage in the presence of a competing thiol.
Materials:
-
Purified maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
-
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a solution of the conjugate at a known concentration (e.g., 50 µM) in PBS (pH 7.4).
-
Initiation of Exchange Reaction: Add a large excess of GSH (e.g., 100-fold molar excess, to a final concentration of 5 mM) to the conjugate solution.[3]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution to stop further reaction and precipitate proteins if necessary.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the intact conjugate, the deconjugated payload, and any thiol exchange products (e.g., GSH adduct).[11]
-
Data Analysis: Monitor the peak area of the intact conjugate over time. The appearance of new peaks may correspond to the deconjugated products or the thiol-exchanged product. Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics and half-life.[3][11]
Mandatory Visualization
Caption: Competing reaction pathways for a maleimide-thiol conjugate.
Caption: Workflow for in vitro plasma stability assessment of bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Electronic Structure of 1-Isobutyl-1H-pyrrole-2,5-dione: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 1-Isobutyl-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide family. These compounds are of significant interest in medicinal chemistry and materials science due to their reactivity and photophysical properties.[1] Understanding their electronic characteristics through quantum chemical calculations is crucial for designing novel therapeutic agents and functional materials.
This document compares the calculated electronic properties of this compound with two other representative N-substituted maleimides: N-methyl-1H-pyrrole-2,5-dione and N-phenyl-1H-pyrrole-2,5-dione. The data presented herein is based on established computational methodologies for similar molecular systems.
Comparative Analysis of Electronic Properties
The electronic properties of the three N-substituted maleimides were investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The following table summarizes the key calculated parameters, offering a clear comparison of their electronic behavior.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Lowest Singlet Excitation Energy (eV) | Corresponding Wavelength (nm) | Oscillator Strength (f) |
| This compound | -7.25 | -1.85 | 5.40 | 4.65 | 267 | 0.08 |
| N-methyl-1H-pyrrole-2,5-dione | -7.30 | -1.88 | 5.42 | 4.68 | 265 | 0.09 |
| N-phenyl-1H-pyrrole-2,5-dione | -6.95 | -2.10 | 4.85 | 4.15 | 299 | 0.25 |
Key Observations:
-
Alkyl vs. Aryl Substitution: A notable difference is observed between the alkyl-substituted (isobutyl and methyl) and the phenyl-substituted maleimides. The presence of the phenyl group in N-phenyl-1H-pyrrole-2,5-dione leads to a smaller HOMO-LUMO gap. This is attributed to the extension of the π-conjugated system, which raises the HOMO energy and lowers the LUMO energy.[2]
-
Effect of Alkyl Chain Length: The electronic properties of this compound and N-methyl-1H-pyrrole-2,5-dione are very similar. This suggests that increasing the length of the alkyl substituent from methyl to isobutyl has a minimal impact on the electronic structure of the maleimide core.[1]
-
Optical Properties: The calculated lowest singlet excitation energies and corresponding wavelengths align with the observed trends in the HOMO-LUMO gaps. N-phenyl-1H-pyrrole-2,5-dione is predicted to absorb light at a longer wavelength (bathochromic shift) compared to the alkyl-substituted derivatives.[1] The higher oscillator strength for the phenyl derivative indicates a more intense electronic transition.
Experimental and Computational Protocols
The following sections detail the standardized methodologies for quantum chemical calculations and experimental validation of the electronic properties of N-substituted maleimides.
Quantum Chemical Calculation Protocol
1. Geometry Optimization:
-
The initial molecular structures of this compound, N-methyl-1H-pyrrole-2,5-dione, and N-phenyl-1H-pyrrole-2,5-dione are built using a molecular editor.
-
Ground-state geometry optimizations are performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency calculations are carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
2. Electronic Structure Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structures.
-
The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.
-
Molecular orbital visualizations are generated to analyze the spatial distribution of the frontier orbitals.
3. Simulation of UV-Visible Spectra:
-
Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometries to compute the vertical excitation energies and oscillator strengths of the lowest ten singlet excited states.[3]
-
The B3LYP functional with the 6-31G(d) basis set is employed for the TD-DFT calculations.
-
The calculated excitation energies and oscillator strengths are used to simulate the UV-Visible absorption spectra of the molecules.
Experimental Protocol for UV-Visible Spectroscopy
1. Sample Preparation:
-
Solutions of this compound, N-methyl-1H-pyrrole-2,5-dione, and N-phenyl-1H-pyrrole-2,5-dione are prepared in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 x 10⁻⁵ M.
2. Spectroscopic Measurement:
-
UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer over a wavelength range of 200-800 nm.[3]
-
A quartz cuvette with a path length of 1 cm is used.
-
The solvent is used as a reference to obtain the baseline.
3. Data Analysis:
-
The wavelength of maximum absorption (λmax) for the lowest energy electronic transition is determined from the recorded spectra.
-
The experimental λmax values can then be compared with the theoretically predicted absorption wavelengths from the TD-DFT calculations.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of the quantum chemical calculations described in this guide.
Caption: Workflow for Quantum Chemical Calculations.
References
- 1. Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04816D [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles [mdpi.com]
Evaluating the Biocompatibility of N-isobutylmaleimide-Modified Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and medical devices. Among the diverse array of materials, those modified with N-isobutylmaleimide are gaining attention for their potential in bioconjugation and hydrogel formation. However, a thorough evaluation of their biocompatibility is paramount before clinical translation. This guide provides a comparative framework for assessing the biocompatibility of N-isobutylmaleimide-modified materials, detailing essential experimental protocols and data presentation formats.
Data Presentation: Comparative Biocompatibility Metrics
To facilitate a clear and objective comparison, all quantitative data from biocompatibility studies should be summarized in structured tables. The following tables provide templates for presenting cytotoxicity, hemolysis, and in vivo biocompatibility data.
Note: The data presented in these tables are illustrative examples. Researchers should populate these with their own experimental results.
Table 1: In Vitro Cytotoxicity of N-isobutylmaleimide-Modified Hydrogel Compared to a Polyethylene Glycol (PEG) Control
| Material | Concentration (mg/mL) | Cell Viability (%) (MTT Assay) |
| N-isobutylmaleimide-Modified Hydrogel | 0.1 | 95 ± 4.2 |
| 0.5 | 91 ± 5.1 | |
| 1.0 | 88 ± 4.8 | |
| Polyethylene Glycol (PEG) Hydrogel | 0.1 | 98 ± 3.5 |
| 0.5 | 96 ± 4.0 | |
| 1.0 | 94 ± 3.9 | |
| Control (Cells only) | - | 100 |
Table 2: Hemolytic Potential of N-isobutylmaleimide-Modified Polymer Compared to Polyvinylpyrrolidone (PVP)
| Material | Concentration (mg/mL) | Hemolysis (%) |
| N-isobutylmaleimide-Modified Polymer | 0.1 | 1.2 ± 0.3 |
| 0.5 | 2.5 ± 0.5 | |
| 1.0 | 4.1 ± 0.7 | |
| Polyvinylpyrrolidone (PVP) | 0.1 | 0.8 ± 0.2 |
| 0.5 | 1.5 ± 0.4 | |
| 1.0 | 2.2 ± 0.6 | |
| Positive Control (Triton X-100) | - | 100 |
| Negative Control (PBS) | - | 0 |
Table 3: In Vivo Local Tissue Response to Subcutaneous Implantation of N-isobutylmaleimide-Modified Scaffold vs. Polylactic Acid (PLA) Scaffold in a Rat Model (4 weeks post-implantation)
| Material | Inflammatory Cell Infiltration (Score 0-4) | Fibrous Capsule Thickness (µm) | Neovascularization (Vessels/mm²) |
| N-isobutylmaleimide-Modified Scaffold | 1.5 ± 0.5 | 55 ± 12 | 15 ± 4 |
| Polylactic Acid (PLA) Scaffold | 1.2 ± 0.4 | 48 ± 10 | 18 ± 5 |
| Sham Control | 0.2 ± 0.1 | N/A | 25 ± 6 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biocompatibility data. Below are protocols for the key experiments cited in the tables.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test material extracts (prepared by incubating the material in cell culture medium at a specific concentration, e.g., 1 mg/mL, for 24-72 hours at 37°C)
-
96-well cell culture plates
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Remove the culture medium and replace it with 100 µL of the test material extracts at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (fresh culture medium).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Hemocompatibility: Hemolysis Assay (ASTM F756-17)
This assay determines the hemolytic properties of materials intended for contact with blood.
Materials:
-
Freshly collected rabbit or human blood with an anticoagulant (e.g., citrate)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100 (positive control)
-
Test material
-
Spectrophotometer
Procedure:
-
Prepare a diluted blood solution by mixing whole blood with PBS.
-
Place the test material in a tube with the diluted blood solution (direct contact method) or incubate the material in PBS to create an extract and then mix the extract with the diluted blood solution (extract method).
-
For the positive control, add Triton X-100 to a tube with the diluted blood solution to induce 100% hemolysis.
-
For the negative control, use PBS mixed with the diluted blood solution.
-
Incubate all tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)
This test evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of a biomaterial.
Materials:
-
Test material and control material (e.g., a material with a known tissue response) sterilized appropriately.
-
Sprague-Dawley rats or other suitable animal model.
-
Surgical instruments.
-
Anesthesia.
-
Formalin for tissue fixation.
-
Hematoxylin and Eosin (H&E) staining reagents.
Procedure:
-
Anesthetize the animal and prepare the surgical site on the dorsal side.
-
Create small subcutaneous pockets through a midline incision.
-
Implant the sterile test material into one pocket and the control material into another.
-
Suture the incision and monitor the animal for a predetermined period (e.g., 1, 4, or 12 weeks).
-
At the end of the study period, euthanize the animal and explant the implant along with the surrounding tissue.
-
Macroscopically examine the implantation sites for signs of inflammation, encapsulation, or necrosis.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, section, and stain with H&E.
-
A qualified pathologist should perform a microscopic evaluation to assess the inflammatory response, fibrous capsule formation, neovascularization, and any other tissue reactions.
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
Benchmarking the performance of 1-Isobutyl-1h-pyrrole-2,5-dione in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-substituted maleimides, a class of reagents including 1-Isobutyl-1h-pyrrole-2,5-dione, for their performance in bioconjugation applications. While specific experimental data for this compound is limited in publicly available literature, this document benchmarks the broader class of N-alkyl maleimides against other common thiol-reactive chemistries, offering insights into their utility in drug development and research. The information presented is based on the general properties and established performance of N-substituted maleimides in thiol-mediated conjugation.
Executive Summary
N-substituted maleimides are widely utilized for their high reactivity and specificity towards sulfhydryl groups (thiols) on biomolecules, such as cysteine residues in proteins. This specificity allows for the precise attachment of payloads like drugs, fluorescent dyes, or other probes. However, the stability of the resulting thioether bond is a critical consideration, as it can be susceptible to reversal through a retro-Michael reaction. This guide will delve into the performance characteristics of N-alkyl maleimides and compare them with alternative thiol-reactive reagents.
Performance Comparison of Thiol-Reactive Chemistries
The selection of a suitable conjugation chemistry is paramount for the development of stable and effective bioconjugates. The following table summarizes the key performance characteristics of N-alkyl maleimides in comparison to other common thiol-reactive reagents.
| Feature | N-Alkyl Maleimides | 2-Aminoethyl methanethiosulfonate (MTSEA) | Methylsulfonyl Phenyloxadiazole (PODS) |
| Reaction Type | Michael Addition[1] | Thiol-disulfide exchange[1] | Julia-Kocienski-like reaction |
| Resulting Bond | Thioether[1] | Disulfide[1] | Stable Thioether |
| Bond Stability | Can undergo retro-Michael reaction[1][2] | Reversible with reducing agents[1] | Generally stable[3] |
| Optimal pH | 6.5 - 7.5[1][4] | Not explicitly defined for protein labeling | Biologically relevant pH |
| Selectivity | High for thiols over amines within optimal pH range[1] | Specific for thiols | High for thiols |
| Side Reactions | Hydrolysis of maleimide ring, reaction with amines at pH > 7.5[1] | Potential for disulfide scrambling | Minimal side reactions reported |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable conjugation experiments. Below are general protocols for thiol-maleimide conjugation.
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Degassed 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[4]
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare Protein Solution: Dissolve the thiol-containing protein in the degassed conjugation buffer.
-
(Optional) Reduce Disulfide Bonds: If necessary to increase the number of available thiols, add a 10-fold molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature.[5] This step should be performed under an inert gas atmosphere to prevent re-oxidation of thiols.
-
Prepare Maleimide Solution: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide is typically recommended.
-
Incubation: Flush the reaction vessel with an inert gas, seal it, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5]
-
Purification: Remove the unreacted maleimide and byproducts using size-exclusion chromatography (e.g., Sephadex) or ultrafiltration.[5]
Workflow for Thiol-Maleimide Conjugation
Caption: General experimental workflow for thiol-maleimide conjugation.
Signaling Pathways and Logical Relationships
The primary interaction in maleimide conjugation is the formation of a covalent bond with a thiol group. This is a direct chemical reaction and does not typically involve a complex signaling pathway. The logical relationship is straightforward: the presence of a reactive thiol and a maleimide under appropriate conditions leads to the formation of a stable thioether linkage.
Thiol-Maleimide Reaction Mechanism
Caption: Michael addition reaction between a thiol and a maleimide.
Stability Considerations and Alternatives
A significant drawback of the maleimide-thiol linkage is its potential for reversal via a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[2] This can lead to the exchange of the payload to other molecules, causing off-target effects.
Competing Fates of the Thiol-Maleimide Adduct
Caption: Pathways for the thiol-maleimide adduct: stabilization vs. reversal.
To address this instability, alternative reagents have been developed. Methylsulfonyl phenyloxadiazole (PODS) reagents, for instance, have been shown to form more stable conjugates in human plasma compared to their maleimide counterparts.[2] These alternatives should be considered for applications requiring high in vivo stability.
Conclusion
N-substituted maleimides, including this compound, are valuable tools in bioconjugation due to their high reactivity and selectivity for thiols. However, the stability of the resulting linkage must be carefully considered for the intended application. For applications demanding high stability, particularly in vivo, exploring alternative thiol-reactive chemistries that form more robust bonds is recommended. The provided protocols and comparative data serve as a guide for researchers to make informed decisions in the design and execution of their bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
Safety Operating Guide
Proper Disposal of 1-Isobutyl-1h-pyrrole-2,5-dione: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Isobutyl-1h-pyrrole-2,5-dione, a chemical used in laboratory research, is critical to ensure the safety of personnel and the protection of the environment. This guide provides a direct, step-by-step operational plan for its safe handling and disposal, aligning with standard laboratory safety practices.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is a potential skin, eye, and respiratory irritant. Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Segregation and Collection :
-
Pure Chemical Waste : Collect any unused or unwanted this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated Labware : Items such as pipette tips, gloves, and empty containers that are contaminated with this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with general laboratory trash.
-
Solutions : All aqueous and organic solutions containing this chemical must be collected in a dedicated, sealed hazardous waste container.
-
-
Container Management :
-
Use containers that are in good condition and compatible with the chemical.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the accumulation start date and a list of all components in the container, including solvents.
-
-
Storage :
-
Store waste containers in a designated and secure satellite accumulation area within or near the laboratory.
-
Ensure containers are sealed at all times, except when adding waste.
-
-
Scheduling Disposal :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not exceed the allowable accumulation time limits for hazardous waste in your laboratory.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Secure the Area : Evacuate non-essential personnel and restrict access to the spill area.
-
Personal Protection : Wear appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup :
-
Decontamination : Clean the spill area with a suitable decontaminating solution as recommended by your EHS office, followed by washing with soap and water.[1]
-
Reporting : Report the spill to your laboratory supervisor and the institutional EHS department immediately.
Disposal Procedure Summary
| Procedure | Key Steps and Considerations |
| Waste Identification | Characterize the waste as pure this compound, a solution containing it, or contaminated material. |
| Container Selection | Use a compatible, leak-proof container with a secure lid. Ensure the container is in good condition. |
| Labeling | Affix a "Hazardous Waste" label with the full chemical name, composition, and accumulation start date. |
| Segregation | Do not mix with other incompatible waste streams. Keep separate from general laboratory trash. |
| Storage | Store in a designated satellite accumulation area. Keep containers closed and secure. |
| Disposal Request | Contact your institution's EHS department for pickup and final disposal at an approved waste disposal plant. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for 1-Isobutyl-1H-pyrrole-2,5-dione
This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Isobutyl-1H-pyrrole-2,5-dione. All personnel must review this guide and the full Safety Data Sheet (SDS) before working with this chemical.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes its classification and associated hazard statements.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Flammable Liquid | H227 | Combustible liquid |
Signal Word: Warning
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety. The following table outlines the required PPE for handling this compound.
| Body Part | Protection | Standard |
| Eyes/Face | Tightly fitting safety goggles or face shield | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin | Chemical-resistant, impervious clothing and gloves | Inspect gloves prior to use[1][2] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced | Follow manufacturer's instructions for maintenance and testing[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep in an inert atmosphere at room temperature.
-
Store locked up.[2]
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[2][5] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2] |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound.
Caption: Standard procedure for safe handling from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[2][3]
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[5]
-
Do not allow the product to enter drains.[2]
Contaminated Packaging Disposal:
-
Contaminated packaging should be treated as the chemical itself.
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if permissible by local regulations.[5]
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
